Product packaging for 1-Benzyl-2-(methylthio)-1H-benzimidazole(Cat. No.:)

1-Benzyl-2-(methylthio)-1H-benzimidazole

Cat. No.: B255801
M. Wt: 254.4 g/mol
InChI Key: NFICQRPMWZBBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-2-(methylthio)-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in chemical and pharmaceutical research. Benzimidazole compounds are recognized as privileged structures in medicinal chemistry due to their structural resemblance to naturally occurring nucleotides, which allows them to interact with various biopolymers . This specific derivative, featuring a benzyl group at the 1-position and a methylthio group at the 2-position, serves as a key synthetic intermediate and scaffold for developing novel bioactive molecules . Research into analogous 2-(methylthio)-benzimidazole structures has demonstrated their utility in studying corrosion inhibition, where they function as mixed-type inhibitors to protect metals in aggressive acidic media . Furthermore, the benzimidazole core is a well-established pharmacophore with a wide spectrum of documented pharmacological activities, including antimicrobial, anticancer, and antitubercular properties . As such, this compound provides a versatile building block for researchers in drug discovery and materials science. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2S B255801 1-Benzyl-2-(methylthio)-1H-benzimidazole

Properties

IUPAC Name

1-benzyl-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-18-15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICQRPMWZBBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to natural purines allows for favorable interactions with biological macromolecules.[1] The derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole, combines the benzimidazole core with a benzyl group at the N1 position and a methylthio group at the C2 position. These substitutions are known to modulate the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Chemical Properties

Quantitative data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂S[2]
Molecular Weight 254.35 g/mol [2]
CAS Number Not explicitly assigned; Analog CAS: 7152-24-1 (for 2-(methylthio)-1H-benzimidazole)[3]
Appearance Expected to be a solid at room temperature (based on analogs)N/A
Melting Point Data not available. The related compound, 2-(methylthio)benzimidazole, has a melting point of 202 °C.[4]N/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. The parent 2-(methylthio)benzimidazole has a calculated water solubility (logS) of -3.00.[5]N/A
Spectral Data
Technique Expected Peaks / Shifts (δ in ppm) Assignment
¹H NMR ~ 7.20 - 7.80 (m, 9H)Aromatic protons (benzimidazole and benzyl rings)
~ 5.40 (s, 2H)N-CH₂ (benzylic protons)
~ 2.70 (s, 3H)S-CH₃ (methylthio protons)
¹³C NMR ~ 152.0C2 (carbon bearing the methylthio group)
~ 126.0 - 138.0Aromatic carbons
~ 110.0 - 124.0Aromatic carbons
~ 48.0N-CH₂ (benzylic carbon)
~ 15.0S-CH₃ (methylthio carbon)
IR Spectroscopy ~ 3050-3100 cm⁻¹Aromatic C-H stretch
~ 2900-3000 cm⁻¹Aliphatic C-H stretch (CH₃, CH₂)
~ 1580-1620 cm⁻¹C=N and C=C ring stretching
~ 1450-1500 cm⁻¹Aromatic C=C stretching
~ 740-760 cm⁻¹ortho-disubstituted benzene C-H bend

Note: Predicted shifts are based on spectral data for analogs such as 1-benzyl-2-methyl-1H-benzo[d]imidazole, 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, and 2-(methylthio)benzimidazole.[6][7]

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-mercaptobenzimidazole. A general procedure is outlined below, adapted from methodologies for N-alkylation and S-alkylation of benzimidazole derivatives.[6][8]

Step 1: N-Benzylation of 2-Mercaptobenzimidazole

  • Materials: 2-Mercaptobenzimidazole, sodium hydroxide (NaOH), benzyl bromide (or chloride), and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure: a. To a round-bottom flask, add 2-mercaptobenzimidazole (1.0 eq) and the solvent (e.g., THF). b. Add powdered sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 10-15 minutes. c. Add benzyl bromide (1.0 eq) dropwise to the suspension. d. Allow the reaction to stir at room temperature overnight. e. Monitor the reaction completion using Thin-Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. The resulting crude product is 1-benzyl-1H-benzimidazole-2-thiol.

Step 2: S-Methylation of 1-Benzyl-1H-benzimidazole-2-thiol

  • Materials: Crude 1-benzyl-1H-benzimidazole-2-thiol from Step 1, a mild base such as potassium carbonate (K₂CO₃), a methylating agent like methyl iodide (CH₃I), and a solvent such as DMF or acetonitrile.

  • Procedure: a. Dissolve the crude product from Step 1 in the chosen solvent (e.g., DMF). b. Add potassium carbonate (1.5 eq) to the solution. c. Add methyl iodide (1.1 eq) and stir the mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Once complete, pour the reaction mixture into ice-cold water to precipitate the product. f. Filter the solid, wash with water, and dry to obtain crude this compound.

Purification
  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield a purified solid.

  • Column Chromatography: For higher purity, the crude solid can be purified by flash column chromatography on silica gel.[9] A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 15% ethyl acetate).[9] The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.

Analysis

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • TLC: To monitor reaction progress and assess purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[12]

Chemical Reactivity and Stability

The reactivity of this compound is governed by several key features:

  • Imidazole Ring: The non-benzylated nitrogen (N3) is basic and can be protonated or act as a nucleophile in further reactions.

  • Methylthio Group: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone using appropriate oxidizing agents.

  • Benzylic Protons: The N-CH₂ protons are not typically reactive but can be involved in certain radical or oxidative reactions under harsh conditions.

The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity

Benzimidazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[13] While specific bioactivity data for this compound is limited, studies on structurally similar compounds provide strong evidence for its potential as an antimicrobial agent.

For instance, a series of N-alkylated 2-(benzylthiomethyl)-1H-benzimidazole derivatives were synthesized and tested for their antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[9] The results, presented below, highlight the potential of this chemical class.

Compound Derivative (Analog)R₂ GroupR₃ GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
7a HPhenyl140140
7b ClPhenyl290290
7e HMethyl150150
7f ClMethyl160160
7k CF₃CH₂OH280280

Data from Coulibaly et al., 2022. Note: These compounds are structural analogs and not the title compound. The activity of this compound would require separate experimental validation.[9]

Visualizations

Synthesis Workflow

G Reactant1 2-Mercaptobenzimidazole Intermediate 1-Benzyl-1H-benzimidazole-2-thiol Reactant1->Intermediate 1. Benzyl Bromide 2. NaOH, THF Product This compound Intermediate->Product 1. Methyl Iodide 2. K₂CO₃, DMF

Caption: Proposed two-step synthesis workflow for this compound.

Molecular Reactivity Map

G Molecule This compound Protonation N3-Protonated Salt Molecule->Protonation Acid (H⁺) Oxidation Sulfoxide / Sulfone Molecule->Oxidation Oxidizing Agent (e.g., m-CPBA) Alkylation N3-Quaternary Salt Molecule->Alkylation Alkyl Halide (R-X)

Caption: Key reactive sites and potential chemical transformations of the title compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal and materials chemistry. Its synthesis is achievable through straightforward N-alkylation and S-alkylation reactions. While specific experimental data on its physical properties are sparse, its characteristics can be reliably inferred from closely related analogs. The presence of multiple reactive sites—the basic imidazole nitrogen and the oxidizable sulfur atom—offers avenues for further chemical modification. Based on the potent antimicrobial activity of similar structures, this compound represents a promising lead for the development of new therapeutic agents, warranting further investigation by researchers in the field.

References

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, predicted and comparative spectroscopic data, and potential biological significance, offering a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound possesses a core benzimidazole scaffold, which is a fusion of benzene and imidazole rings. A benzyl group is attached to one of the nitrogen atoms of the imidazole ring, and a methylthio group is substituted at the 2-position.

Molecular Formula: C₁₅H₁₄N₂S

Molecular Weight: 254.35 g/mol

The structure combines the aromatic stability of the benzimidazole and benzyl moieties with the functional methylthio group, making it a target for investigating structure-activity relationships in various biological assays.

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzimidazole.

Experimental Protocol: Synthesis of this compound

Step 1: N-Benzylation of 2-Mercaptobenzimidazole

  • Materials: 2-Mercaptobenzimidazole, benzyl chloride, a suitable base (e.g., potassium carbonate or sodium hydroxide), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Procedure:

    • Dissolve 2-mercaptobenzimidazole in the chosen solvent.

    • Add the base to the solution and stir to form the corresponding salt.

    • Slowly add benzyl chloride to the reaction mixture.

    • Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product, 1-benzyl-1H-benzimidazole-2-thiol.

    • Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Step 2: S-Methylation of 1-Benzyl-1H-benzimidazole-2-thiol

  • Materials: 1-Benzyl-1H-benzimidazole-2-thiol, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetone).

  • Procedure:

    • Dissolve 1-benzyl-1H-benzimidazole-2-thiol in the solvent.

    • Add the base to the solution.

    • Add the methylating agent dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its completion by TLC.

    • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_step1 Step 1: N-Benzylation cluster_intermediate Intermediate cluster_step2 Step 2: S-Methylation cluster_final Final Product 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Reaction1 Reaction with Benzyl Chloride in presence of base (e.g., K2CO3) in DMF 2-Mercaptobenzimidazole->Reaction1 Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction1 Methyl Iodide Methyl Iodide Reaction2 Reaction with Methyl Iodide in presence of base (e.g., K2CO3) in Acetone Methyl Iodide->Reaction2 IntermediateProduct 1-Benzyl-1H-benzimidazole-2-thiol Reaction1->IntermediateProduct IntermediateProduct->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-S-CH₃~2.7Singlet
-N-CH₂-Ph~5.5Singlet
Benzyl-H (aromatic)~7.2-7.4Multiplet
Benzimidazole-H (aromatic)~7.2-7.8Multiplet

Note: The aromatic protons of the benzimidazole and benzyl groups are expected to show complex splitting patterns in the aromatic region of the spectrum.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)
-S-CH₃~15
-N-CH₂-Ph~48
Benzimidazole-C (aromatic)~110-142
Benzyl-C (aromatic)~126-136
Benzimidazole-C2 (C=N)~152
Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N (imidazole)1610-1630
C=C (aromatic)1450-1600
C-N1300-1350
C-S600-800
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

FragmentPredicted m/z
[M]⁺254
[M - SCH₃]⁺207
[C₇H₇]⁺ (benzyl cation)91

Experimental Workflow for Spectroscopic Analysis

G Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Workflow for the structural elucidation of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The biological activity of this compound is likely to be in a similar vein, with potential applications as an antimicrobial agent.

Many antimicrobial benzimidazoles function by inhibiting crucial cellular processes in pathogens. A common mechanism of action involves the disruption of microtubule polymerization, which is essential for cell division, motility, and intracellular transport.

Hypothesized Signaling Pathway for Antimicrobial Activity

G Compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics Microtubule->Disruption CellCycle Cell Cycle Arrest Disruption->CellCycle Apoptosis Apoptosis Disruption->Apoptosis

Caption: A potential mechanism of antimicrobial action for benzimidazole derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural elucidation of this compound. The detailed protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and characterize this compound. The potential for antimicrobial activity, based on the well-established pharmacology of the benzimidazole scaffold, warrants further investigation into its specific biological mechanisms and therapeutic applications. This document is intended to facilitate future research and development efforts centered on this promising chemical entity.

An In-depth Technical Guide to 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this derivative has not been definitively assigned in major public databases, this document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of closely related benzimidazole derivatives. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzimidazole-based compounds for drug discovery and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Expected)2-(methylthio)-1H-benzimidazole1-Benzyl-1H-benzimidazole
CAS Number Not Assigned7152-24-1[1][2][3]4981-92-4[4]
Molecular Formula C15H14N2S[5]C8H8N2S[1]C14H12N2[4]
Molecular Weight 254.35 g/mol [5]164.23 g/mol [1]208.26 g/mol [4]
Appearance White to off-white solid (Expected)White to almost white crystalline powder[6]Colorless solid
Melting Point (°C) Not Determined202[6]Not specified
Boiling Point (°C) Not DeterminedNot DeterminedNot specified
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Expected)Soluble in organic solventsSoluble in organic solvents

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts (δ) / Peaks
¹H NMR (CDCl₃) ~ 2.7 (s, 3H, S-CH₃), ~ 5.4 (s, 2H, N-CH₂-Ph), ~ 7.1-7.8 (m, 9H, Ar-H)
¹³C NMR (CDCl₃) ~ 15.0 (S-CH₃), ~ 48.0 (N-CH₂-Ph), ~ 110.0, 120.0, 122.0, 123.0, 127.0, 128.0, 129.0, 135.0, 142.0 (Ar-C), ~ 154.0 (N-C=N)
Mass Spec (ESI-MS) m/z: 255.09 [M+H]⁺

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzimidazole. The following protocol is a detailed methodology based on established procedures for the synthesis of related benzimidazole derivatives.

2.1. Step 1: Synthesis of 2-(methylthio)-1H-benzimidazole

This step involves the S-methylation of 2-mercaptobenzimidazole.

  • Materials:

    • 2-Mercaptobenzimidazole

    • Methyl iodide

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the ethanol under reduced pressure.

    • Add water to the residue to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-(methylthio)-1H-benzimidazole.

2.2. Step 2: N-Benzylation of 2-(methylthio)-1H-benzimidazole

This step involves the alkylation of the nitrogen atom of the benzimidazole ring with benzyl bromide.

  • Materials:

    • 2-(methylthio)-1H-benzimidazole

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 2-(methylthio)-1H-benzimidazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield this compound.

Biological Context and Potential Applications

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of different substituents on the benzimidazole core can significantly modulate their pharmacological properties.

Derivatives of 2-(methylthio)-1H-benzimidazole have been investigated for various therapeutic applications, including:

  • Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Several studies have reported the synthesis and evaluation of 2-substituted benzimidazoles against a range of bacterial and fungal strains.

  • Anticancer Activity: The benzimidazole scaffold is present in several approved anticancer drugs. These compounds can exert their effects through various mechanisms, such as inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of cell signaling pathways involved in cell proliferation and apoptosis.

  • Antiviral and Antiprotozoal Activity: Certain benzimidazole derivatives have shown efficacy against various viruses and protozoan parasites.

The specific biological activity of this compound is not extensively documented in publicly available literature. However, based on the known activities of related compounds, it is a promising candidate for screening in various biological assays, particularly for antimicrobial and anticancer properties.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

G cluster_0 Step 1: S-Methylation cluster_1 Step 2: N-Benzylation 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Intermediate_1 2-(methylthio)-1H-benzimidazole 2-Mercaptobenzimidazole->Intermediate_1 CH₃I, NaOH, Ethanol Final_Product This compound Intermediate_1->Final_Product Benzyl bromide, K₂CO₃, DMF

Caption: Synthetic route to this compound.

Experimental Workflow for Antibacterial Screening

This diagram outlines a general workflow for evaluating the antibacterial activity of a synthesized compound like this compound.

G Start Synthesized Compound (this compound) Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening MIC_Determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Primary_Screening->MIC_Determination Active Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Primary_Screening->Data_Analysis Inactive MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Cell Wall Permeability) MBC_Determination->Mechanism_of_Action Potent Activity Mechanism_of_Action->Data_Analysis

Caption: Workflow for antibacterial activity screening.

References

An In-depth Technical Guide on 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring with an imidazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The versatility of the benzimidazole ring system, which allows for substitutions at various positions, has led to the development of a plethora of derivatives with diverse pharmacological activities. These activities include antibacterial, antifungal, antiviral, anthelmintic, and anticancer properties.

This technical guide focuses on a specific derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole. The introduction of a benzyl group at the N1 position and a methylthio group at the C2 position of the benzimidazole core significantly influences its physicochemical properties and biological activity. This document provides a comprehensive overview of its molecular characteristics, synthesis, and known biological effects, with a particular emphasis on its antibacterial potential.

Molecular and Physicochemical Properties

PropertyValueSource
Molecular Formula C15H14N2S[Calculated]
Molecular Weight 254.35 g/mol [Calculated]
Physical Appearance Reported as a white powder.

Note: Further experimental determination of properties such as solubility in various solvents, pKa, and stability under different conditions is recommended for any drug development program.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives has been reported through multi-step reactions. A common synthetic route involves the initial preparation of a benzimidazole thiol precursor, followed by benzylation and methylation.

General Synthesis Protocol

A generalized experimental protocol for the synthesis of related N-alkylated 2-(benzylthio)methyl-1H-benzimidazole derivatives is as follows:

  • Synthesis of 2-(chloromethyl)-1H-benzimidazole: o-Phenylenediamine is reacted with chloroacetic acid in the presence of hydrochloric acid under reflux. The resulting precipitate is then purified.

  • Formation of Thiouronium Salt: The 2-(chloromethyl)-1H-benzimidazole is then reacted with thiourea in acetonitrile under reflux to form the corresponding thiouronium salt.

  • S-Alkylation: The thiouronium salt is treated with a sodium hydroxide solution in ethanol, followed by the addition of a benzyl halide derivative to yield the 2-((thiobenzyl)methyl)-1H-benzimidazole.

  • N-Benzylation: The final step involves the N-alkylation of the benzimidazole nitrogen with benzyl chloride or bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Note: The specific reagents and reaction conditions may vary to optimize the yield and purity of the final product.

Biological Activity

The primary biological activity reported for this compound and its close analogs is antibacterial activity.

Antibacterial Activity

Derivatives of this compound have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainReported MIC Values (µg/mL)
Escherichia coli140 - 290
Staphylococcus aureus140 - 290

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol for Antibacterial Susceptibility Testing

The antibacterial activity is typically determined using the liquid microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Inoculum Preparation: A bacterial colony from an 18-hour culture is homogenized in a saline solution (0.9% NaCl) and incubated.

  • Serial Dilution: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation: A standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto Mueller-Hinton agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not been elucidated, the general workflow for its synthesis and antibacterial evaluation can be depicted as follows:

G Experimental Workflow for this compound cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (o-phenylenediamine, etc.) step1 Formation of Benzimidazole Core start->step1 Reaction 1 step2 Thiolation/Methylation at C2 step1->step2 Reaction 2 step3 Benzylation at N1 step2->step3 Reaction 3 product 1-Benzyl-2-(methylthio) -1H-benzimidazole step3->product purification Purification & Characterization (NMR, HRMS) product->purification screening Antibacterial Screening (MIC/MBC Assays) purification->screening results Activity Data (e.g., MIC values) screening->results

Caption: General workflow from synthesis to antibacterial evaluation.

Conclusion and Future Directions

This compound is a benzimidazole derivative with demonstrated antibacterial activity. The synthetic routes to this and related compounds are well-established, allowing for the generation of analogs for structure-activity relationship (SAR) studies. The available data suggests that this chemical scaffold is a promising starting point for the development of new antibacterial agents.

For future research, a more comprehensive characterization of the physicochemical properties of this compound is essential for its development as a potential drug candidate. Furthermore, while the broader benzimidazole class is known for a wide range of biological activities, including antifungal, antiviral, and anticancer effects, these have not been specifically investigated for this particular derivative. Exploring these other potential therapeutic applications could unveil new opportunities for this compound. Elucidating its mechanism of action and identifying its specific molecular targets within bacterial cells will also be crucial for its advancement in drug discovery pipelines.

1-Benzyl-2-(methylthio)-1H-benzimidazole synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the formation of the core benzimidazole structure, followed by sequential alkylation reactions.

Core Synthesis Pathway

The most effective and commonly documented pathway for the synthesis of this compound involves a three-stage process:

  • Formation of the Precursor: Synthesis of 2-mercaptobenzimidazole (also known as 1H-benzo[d]imidazole-2-thiol) from o-phenylenediamine.

  • S-Methylation: Selective methylation at the sulfur atom to produce the intermediate, 2-(methylthio)-1H-benzimidazole.

  • N-Benzylation: Subsequent benzylation at the N-1 position of the benzimidazole ring to yield the final product.

This sequential approach allows for controlled and regioselective addition of the methylthio and benzyl groups.

G A o-Phenylenediamine B 2-Mercaptobenzimidazole (Precursor) A->B + CS₂ or C₂H₅OKS₂ Reflux in Ethanol C 2-(Methylthio)-1H-benzimidazole (Intermediate) B->C + Methyl Iodide Base (e.g., NaOH) Reflux in Ethanol D This compound (Final Product) C->D + Benzyl Chloride Base (e.g., K₂CO₃) Solvent (e.g., Dioxane)

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for the synthesis of benzimidazole derivatives.[1][2][3][4]

Stage 1: Synthesis of 2-Mercaptobenzimidazole (Precursor)

This procedure is adapted from a well-established method for creating the benzimidazole-2-thiol core structure.[2]

  • Reaction Setup: In a 1-liter flask, combine o-phenylenediamine (32.4 g, 0.3 mole), potassium ethyl xanthate (52.8 g, 0.33 mole), 95% ethanol (300 mL), and water (45 mL).

  • Reflux: Heat the mixture under reflux for 3 hours.

  • Decolorization: Cautiously add activated charcoal (Norit, 12 g) to the mixture and continue to reflux for an additional 10 minutes.

  • Filtration: Filter the hot mixture to remove the charcoal.

  • Precipitation: Heat the filtrate to 60-70°C. Add warm tap water (300 mL, 60-70°C), followed by a solution of acetic acid (25 mL) in water (50 mL), while stirring vigorously.

  • Crystallization: The product will precipitate as white crystals. To ensure complete crystallization, place the mixture in a refrigerator for 3 hours.

  • Isolation: Collect the product by filtration using a Büchner funnel and dry overnight at 40°C. This method typically yields 37.8–39 g (84–86.5%) of 2-mercaptobenzimidazole.[2]

Stage 2: S-Methylation of 2-Mercaptobenzimidazole

This protocol describes the selective methylation of the thiol group.[3]

  • Reaction Setup: Dissolve 2-mercaptobenzimidazole (0.05 mol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add sodium hydroxide (2.0 g, 0.05 mol).

  • Reagent Addition: Add methyl iodide (0.05 mol).

  • Reflux: Heat the reaction mixture to reflux for 4-7 hours.

  • Work-up: After the reflux period, filter the hot solution to remove the precipitated salt.

  • Crystallization: Allow the filtrate to cool. The product, 2-(methylthio)-1H-benzimidazole, will crystallize.

  • Purification: Recrystallize the product from an ethanol/water mixture to obtain the pure intermediate.

Stage 3: N-Benzylation of 2-(methylthio)-1H-benzimidazole

This final step introduces the benzyl group onto the benzimidazole nitrogen. The protocol is based on procedures for N-alkylation of similar benzimidazole systems.[4][5]

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Dissolve 2-(methylthio)-1H-benzimidazole in anhydrous dioxane B Cool solution to 0-5°C (Ice Bath) A->B C Slowly add base (e.g., NaH) and stir for 30 min B->C D Add Benzyl Chloride dropwise C->D E Allow to warm to room temperature and stir overnight D->E F Pour reaction mixture into ice water E->F G Filter the resulting precipitate F->G H Wash precipitate with cold ethanol G->H I Purify by column chromatography (Silica gel, Ethyl acetate/Hexane) H->I

Caption: Experimental workflow for the N-benzylation of the benzimidazole intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-(methylthio)-1H-benzimidazole intermediate (0.005 mol) in an anhydrous solvent such as dioxane (5 mL) or ethanol (15 mL).[4][5]

  • Deprotonation: Place the flask in an ice water bath (0-5°C). Slowly add a base such as sodium hydride (NaH, 0.005 mol) or potassium carbonate (K₂CO₃). Stir the mixture for approximately 30 minutes to form the benzimidazolide anion.[4]

  • Reagent Addition: Add benzyl chloride (0.005 mol) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Quenching: Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Isolation: Collect the solid by filtration and wash with cold ethanol.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent system such as ethyl acetate/hexane, to yield pure this compound.[1]

Quantitative Data Summary

The following table summarizes yields and melting points for the key precursor and for products of analogous S-alkylation and N-alkylation reactions, providing expected values for this synthesis pathway.

Step/ReactionReactant(s)ProductYield (%)M.P. (°C)Reference(s)
Precursor Synthesis o-Phenylenediamine + Potassium Ethyl Xanthate2-Mercaptobenzimidazole84 - 86.5303 - 304[2]
Analogous S-Alkylation 2-Mercaptobenzimidazole + Benzyl Chloride2-(Benzylthio)-1H-benzimidazole88122 - 124[1]
Analogous S-Alkylation 1-Acetyl-benzimidazole-2-thiol + Benzyl Chloride1-Acetyl-2-(benzylthio)benzimidazole74185 - 186[6]
Analogous N-Alkylation 2-(Benzylthiomethyl)-1H-benzimidazole + Substituted Benzyl HalidesN-Benzyl-2-(benzylthiomethyl)benzimidazole72 - 79N/A[7]

References

Unveiling the Bioactive Potential: A Technical Guide to 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the biological profile of a specific derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole. While robust data for this exact molecule is limited in publicly available literature, this document consolidates the known biological activities of its close structural analogs, particularly in the realms of antibacterial, anticancer, and antiviral research. By examining these related compounds, we can infer the potential mechanisms of action and guide future research into the therapeutic promise of this compound. This guide provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways to facilitate further investigation.

Introduction

Benzimidazole derivatives have garnered significant attention in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. The core structure, a fusion of benzene and imidazole rings, serves as a versatile template for chemical modifications, leading to a broad spectrum of therapeutic agents. The introduction of a benzyl group at the N-1 position and a methylthio group at the C-2 position of the benzimidazole ring, as seen in this compound, is anticipated to modulate its biological activity. This document aims to provide a detailed technical overview of the known biological activities of this compound and its close relatives, offering a valuable resource for researchers in the field.

Antibacterial Activity

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various 2-(benzylthio)methyl-1H-benzimidazole derivatives against Staphylococcus aureus and Escherichia coli.

Compound Derivative (Modification on Benzyl Ring)Test OrganismMIC (µg/mL)MBC (µg/mL)Reference
UnsubstitutedS. aureus140 - 320-[1]
UnsubstitutedE. coli140 - 400-[1]
4-ChloroS. aureus140 - 290Bactericidal[2]
4-ChloroE. coli140 - 290Bactericidal[2]
4-TrifluoromethylS. aureus140 - 290Bactericidal[2]
4-TrifluoromethylE. coli140 - 290Bacteriostatic[2]
5-Nitro (on Benzimidazole)E. coli400Bactericidal[1]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^8 CFU/mL).

  • Preparation of Test Compound: The benzimidazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count after incubation.[2]

Experimental Workflow

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock Test Compound Stock (this compound) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination MBC_Plating Plating on Agar for MBC MIC_Determination->MBC_Plating MBC_Determination MBC Determination (Colony Counting) MBC_Plating->MBC_Determination

Caption: Workflow for antibacterial susceptibility testing.

Anticancer Activity (Inferred)

Direct experimental data on the anticancer activity of this compound is not currently available. However, the broader class of benzimidazole derivatives has been extensively studied for its anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.

Potential Mechanisms of Action

Based on studies of related benzimidazole derivatives, the potential anticancer mechanisms of this compound may involve:

  • Tubulin Polymerization Inhibition: Many benzimidazole compounds are known to bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and others.

  • Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase I or II, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

  • Induction of Apoptosis: Benzimidazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Signaling Pathway

Anticancer_Signaling_Pathway Compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Potential mechanism via tubulin polymerization inhibition.

Antiviral Activity (Inferred)

Similar to its anticancer profile, specific antiviral data for this compound is scarce. However, various 2-thio-benzimidazole derivatives have been reported to possess antiviral activities against a range of viruses.

Potential Viral Targets

Derivatives of 2-thio-benzimidazole have shown activity against several viruses, including:

  • Hepatitis C Virus (HCV): Some benzimidazole derivatives act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase.

  • Herpes Simplex Virus (HSV): Certain analogs have demonstrated activity against HSV-1.

  • Human Cytomegalovirus (HCMV): 2-benzylthio analogs have been evaluated for their activity against HCMV.[3]

  • Respiratory Syncytial Virus (RSV): Some 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have shown potent activity against RSV.[4]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period to allow for viral adsorption.

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) containing different concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

  • EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is limited, the available information on its close structural analogs suggests promising antibacterial activity. Furthermore, based on the extensive research on the benzimidazole scaffold, it is plausible that this compound may also exhibit anticancer and antiviral properties, potentially through mechanisms such as tubulin polymerization inhibition or viral enzyme inhibition. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for future research to fully elucidate the biological activity profile of this compound and to explore its potential as a novel therapeutic agent. Further investigation is warranted to synthesize and screen this compound against a wide range of bacterial, cancer, and viral targets to confirm these inferred activities.

References

A Technical Guide to the Spectroscopic Properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry due to the broad biological activities associated with the benzimidazole scaffold. While direct experimental data for this specific molecule is not extensively published, this guide compiles predicted spectroscopic values based on closely related analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research.

Molecular Structure and Predicted Spectroscopic Data

This compound belongs to a class of compounds known for a variety of pharmacological activities, including antimicrobial and anticancer properties. An unambiguous characterization using modern spectroscopic techniques is crucial for its identification, purity assessment, and further development.

The data presented below is predicted based on the analysis of structurally similar compounds, including 1-methyl-2-(methylthio)-1H-benzimidazole[1], 1-benzyl-2-methyl-1H-benzimidazole[1], and 2-(benzylthio)-1H-benzimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.75 - 7.70 Multiplet 1H Benzimidazole H-4
~ 7.40 - 7.20 Multiplet 7H Benzimidazole H-5, H-6, H-7 & Benzyl Ar-H
~ 7.10 - 7.05 Multiplet 2H Benzyl Ar-H (ortho)
~ 5.45 Singlet 2H N-CH₂ (Benzyl)

| ~ 2.75 | Singlet | 3H | S-CH₃ (Methylthio) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 153.5 C-2 (N-C-S)
~ 142.8 C-7a
~ 136.5 C-3a
~ 135.8 Benzyl C-ipso
~ 129.0 Benzyl C-para
~ 128.9 Benzyl C-ortho
~ 127.8 Benzyl C-meta
~ 122.5 C-5 / C-6
~ 122.0 C-5 / C-6
~ 119.5 C-4
~ 109.8 C-7
~ 48.5 N-CH₂ (Benzyl)

| ~ 15.0 | S-CH₃ (Methylthio) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted absorption bands are based on characteristic frequencies for benzimidazole and thioether moieties.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3050 - 3030 Medium C-H Aromatic Stretch
2950 - 2850 Medium-Weak C-H Aliphatic Stretch (CH₂, CH₃)
~ 1615 Medium C=N Imidazole Stretch
1500 - 1450 Strong C=C Aromatic Ring Stretch
~ 1400 Medium C-N Stretch

| 750 - 700 | Strong | C-H Aromatic Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₅H₁₄N₂S
Molecular Weight 254.35 g/mol
Predicted [M+H]⁺ 255.0905

| Key Fragments (m/z) | 207 ([M-SCH₃]⁺), 163 ([M-C₇H₇]⁺), 91 ([C₇H₇]⁺, Benzyl cation) |

Experimental Protocols

The following section details a plausible synthetic route and the standard procedures for acquiring the spectroscopic data described above.

Synthesis of this compound

A robust two-step synthesis is proposed, starting from commercially available 2-mercaptobenzimidazole.

Step 1: Synthesis of 1-Benzyl-1H-benzimidazole-2-thiol

  • To a 100 mL round-bottom flask, add 2-mercaptobenzimidazole (1.50 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in tetrahydrofuran (THF, 40 mL).

  • Stir the mixture at room temperature for 20 minutes to form the sodium salt.

  • Add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise to the suspension.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue using column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 1-Benzyl-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (2.40 g, 10 mmol) and sodium hydroxide (0.44 g, 11 mmol) in THF (40 mL) in a 100 mL round-bottom flask.

  • Stir the mixture for 20 minutes at room temperature.

  • Add methyl iodide (1.56 g, 0.68 mL, 11 mmol) dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor by TLC.

  • After completion, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Spectroscopic Characterization Protocols
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra should be recorded on a 400 MHz (or higher) spectrometer. The purified compound is to be dissolved in deuterated chloroform (CDCl₃) with TMS as an internal standard.[1]

  • IR Spectroscopy : The FT-IR spectrum should be recorded using a Fourier Transform Infrared spectrophotometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) should be performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the exact mass of the [M+H]⁺ ion.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis Pathway cluster_characterization Spectroscopic Characterization A 2-Mercaptobenzimidazole B Step 1: N-Benzylation (NaOH, Benzyl Bromide, THF) A->B C 1-Benzyl-1H-benzimidazole-2-thiol B->C D Step 2: S-Methylation (NaOH, Methyl Iodide, THF) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G This compound F->G H ¹H NMR G->H Analysis I ¹³C NMR G->I Analysis J FT-IR G->J Analysis K HRMS (ESI) G->K Analysis

References

In-Depth Technical Guide to the 1H NMR Spectrum of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-2-(methylthio)-1H-benzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive understanding of the compound's structural features as determined by NMR spectroscopy.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted quantitative 1H NMR data for this compound. These predictions are based on spectral data from structurally related compounds, including 1-methyl-2-(methylthio)-1H-benzo[d]imidazole and 2-(benzylthio)-1H-benzimidazole.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.70m1HBenzimidazole-H
~7.30-7.20m8HBenzimidazole-H & Benzyl-H
~5.30s2HCH2 (Benzyl)
~2.75s3HS-CH3

Experimental Protocol

The acquisition of 1H NMR spectra for benzimidazole derivatives is a standard procedure in organic chemistry labs. The following is a generalized experimental protocol based on common practices.[1][2][3]

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer is typically used for data acquisition.[1][2][3]

Sample Preparation:

  • Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent.

  • Commonly used solvents include deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[3]

  • Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3]

Data Acquisition:

  • The 1H NMR spectrum is recorded at room temperature.

  • Standard pulse sequences are used to acquire the spectrum.

  • The spectral width is set to encompass all expected proton signals, typically from 0 to 10 ppm.

  • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts of the signals are referenced to the internal standard (TMS).

  • The integrals of the signals are calculated to determine the relative number of protons.

  • The multiplicity (e.g., singlet, doublet, triplet, multiplet) of each signal is determined to provide information about neighboring protons.

Structural Elucidation and Signal Assignment

The chemical structure of this compound and the assignment of its proton signals are crucial for confirming its identity.

Caption: Chemical structure and predicted 1H NMR signal assignments.

The aromatic protons of both the benzimidazole core and the benzyl group are expected to appear in the downfield region of the spectrum, typically between 7.20 and 7.70 ppm, as a complex multiplet. The methylene protons of the benzyl group are anticipated to resonate as a singlet around 5.30 ppm. The methyl protons of the methylthio group are expected to appear as a singlet in the upfield region, around 2.75 ppm. This is consistent with data for 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, which shows the S-CH3 signal at 2.79 ppm.

References

An In-depth Technical Guide to the 13C NMR Analysis of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the expected chemical shifts, provides a detailed experimental protocol for acquiring ¹³C NMR data, and presents a structural visualization to aid in spectral interpretation.

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~152The C2 carbon, attached to two heteroatoms (N and S), is expected to be significantly deshielded.
C3a~142This bridgehead carbon is part of the aromatic system and adjacent to a nitrogen atom.
C7a~135Similar to C3a, this is a bridgehead carbon within the aromatic benzimidazole core.
C4, C7110 - 120These carbons of the benzene ring are influenced by the fused imidazole ring.
C5, C6122 - 124These aromatic carbons are expected to have chemical shifts typical for a substituted benzene ring.
-CH₂- (Benzyl)~48The methylene carbon of the benzyl group is deshielded by the adjacent nitrogen and phenyl ring.
Cipso (Benzyl)~136The carbon of the benzyl's phenyl ring directly attached to the methylene group.
Cortho (Benzyl)~128The ortho carbons of the benzyl's phenyl ring.
Cmeta (Benzyl)~129The meta carbons of the benzyl's phenyl ring.
Cpara (Benzyl)~128The para carbon of the benzyl's phenyl ring.
-SCH₃~15The methylthio group's carbon is expected to be in the aliphatic region.

Experimental Protocol for ¹³C NMR Analysis

The following is a standard protocol for obtaining a ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10-20 mg of the synthesized and purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a ¹³C frequency of 100 or 125 MHz.

  • Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming on the sample to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of ¹³C NMR signals.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound, which is essential for its structural confirmation and characterization in research and development settings. The predicted data and experimental protocol offer a robust framework for scientists working with this and related benzimidazole derivatives.

Mass Spectrometry of 1-Benzyl-2-(methylthio)-1H-benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of 1-Benzyl-2-(methylthio)-1H-benzimidazole. The content herein is based on established fragmentation patterns of analogous benzimidazole derivatives and general principles of mass spectrometry, offering a predictive framework in the absence of extensive, publicly available experimental data for this specific compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding its fragmentation behavior under mass spectrometric conditions is essential for its identification and characterization in complex matrices. This guide outlines the predicted mass spectral characteristics, proposes a fragmentation pathway, and provides a representative experimental protocol for its analysis.

Predicted Mass Spectral Data

While specific experimental quantitative data for this compound is not widely published, a predicted fragmentation pattern can be derived from the analysis of structurally related compounds, such as 2-(methylthio)-1H-benzimidazole and other N-benzyl benzimidazole derivatives.[1][2][3] The following table summarizes the expected key ions and their relative abundances under electron ionization (EI) conditions.

m/z Proposed Fragment Ion Relative Abundance (%) Notes
254[M]•+40Molecular Ion
239[M - CH₃]⁺15Loss of a methyl radical
163[M - C₇H₇]⁺30Loss of the benzyl radical
149[C₈H₇N₂S]⁺20Benzimidazolethio radical cation
91[C₇H₇]⁺100Tropylium ion (Base Peak)
77[C₆H₅]⁺25Phenyl cation

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the benzyl and methylthio groups. The proposed pathway is visualized in the following diagram.

Fragmentation_Pathway M This compound (m/z = 254) F1 [M - CH₃]⁺ (m/z = 239) M->F1 - •CH₃ F2 [M - C₇H₇]⁺ (m/z = 163) M->F2 - •C₇H₇ F3 Tropylium ion [C₇H₇]⁺ (m/z = 91) M->F3 α-cleavage F4 [C₈H₇N₂S]⁺ (m/z = 149) F2->F4 - S F5 Phenyl cation [C₆H₅]⁺ (m/z = 77) F3->F5 - C₂H₂

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocol

This section provides a representative experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the range of 1-100 µg/mL.

4.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solutions (1-100 µg/mL) Stock->Working Serial Dilution GC Gas Chromatography (Separation) Working->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Spectrum Mass Spectrum Acquisition MS->Spectrum Analysis Data Analysis & Interpretation Spectrum->Analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation pattern, centered around the formation of the tropylium ion as the base peak and characteristic losses of methyl and benzyl moieties, offers a robust basis for the identification and structural confirmation of this compound. The provided experimental protocol serves as a starting point for method development for the analysis of this and related benzimidazole derivatives. Further empirical studies employing high-resolution mass spectrometry and tandem mass spectrometry would provide deeper insights into its fragmentation pathways.

References

An In-depth Technical Guide on the Crystal Structure of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The functionalization at the 1 and 2 positions of the benzimidazole ring system allows for the modulation of their physicochemical and pharmacological properties. The incorporation of a benzyl group at the N1-position and a methylthio group at the C2-position can influence the molecule's steric and electronic profile, potentially impacting its interaction with biological targets. This guide provides a detailed overview of the synthesis, characterization, and crystal structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole.

Synthesis and Characterization Workflow

The synthesis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole typically involves a multi-step process, starting from the formation of the benzimidazole core, followed by functionalization at the nitrogen and sulfur atoms. The subsequent characterization using various analytical techniques is crucial to confirm the structure and purity before proceeding to single-crystal X-ray diffraction studies.

G Figure 1. General Workflow for Synthesis and Structural Analysis cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_characterization Characterization cluster_analysis Data Analysis A 2-Mercaptobenzimidazole B Methylation (e.g., with Methyl Iodide) A->B C 2-(Methylthio)-1H-benzimidazole B->C D N-Alkylation with 2-Chlorobenzyl Chloride C->D E 1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzimidazole (Crude) D->E F Purification (e.g., Column Chromatography) E->F G Single Crystal Growth (Slow Evaporation) F->G H Spectroscopic Analysis (NMR, IR) F->H I Elemental Analysis F->I J Single-Crystal X-ray Diffraction G->J K Structure Solution & Refinement J->K L Structural Analysis (Bond lengths, angles, packing) K->L

Caption: General workflow for the synthesis and structural analysis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole.

Crystal Structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole

The compound 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole (C₁₅H₁₃ClN₂S) crystallizes in a triclinic system.[1] The fundamental crystallographic data are summarized in the table below.

Parameter Value
Empirical FormulaC₁₅H₁₃ClN₂S
Formula Weight288.80
Crystal SystemTriclinic
Space GroupP-1
a (Å)17.201
b (Å)5.873
c (Å)24.791
α (°)67.410(10)
β (°)74.083(11)
γ (°)81.858(12)

Experimental Protocols

Synthesis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole

A plausible synthetic route for 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole is a two-step process starting from 2-mercaptobenzimidazole.

Step 1: Synthesis of 2-(Methylthio)-1H-benzimidazole

To a solution of 2-mercaptobenzimidazole in a suitable solvent such as ethanol or DMF, an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) is added to form the corresponding thiolate salt. To this mixture, a methylating agent like methyl iodide is added, and the reaction is stirred, typically at room temperature, until completion. The product, 2-(methylthio)-1H-benzimidazole, can be isolated by precipitation or extraction.

Step 2: Synthesis of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole

The 2-(methylthio)-1H-benzimidazole is then N-alkylated using 2-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate. The mixture is heated to facilitate the reaction. After completion, the crude product is obtained by pouring the reaction mixture into water and filtering the precipitate. Purification is generally achieved by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture.

The crystallographic data for 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole was collected on an X-AREA diffractometer using graphite-monochromatized Mo-Kα radiation.[1] The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F².

Molecular and Crystal Packing

In the crystal structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole, the packing of the molecules is influenced by intermolecular interactions. The abstract of the study indicates that classical hydrogen bonds are not observed, but C-H···π interactions are present between the molecules, contributing to the stability of the crystal lattice.[2] The molecular geometry, including bond lengths and angles, was found to be in good agreement with theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods.[1]

Logical Diagram for Structure Determination

The process of determining the crystal structure from a single crystal involves a logical sequence of steps from data collection to final structural analysis.

G Figure 2. Workflow for Single-Crystal Structure Determination A Single Crystal Selection & Mounting B Data Collection (X-AREA Diffractometer) A->B C Data Reduction & Cell Refinement (X-RED32) B->C D Structure Solution (SHELXS97 - Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares on F²) D->E F Analysis of Molecular Geometry & Packing E->F G Final Crystallographic Report (CIF) F->G

Caption: A simplified workflow for the determination of a single-crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole, a close analogue of the requested 1-Benzyl-2-(methylthio)-1H-benzimidazole. The presented crystallographic data, experimental protocols, and logical workflows offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development. The structural information derived from such studies is fundamental for understanding the properties of these molecules and for the rational design of new benzimidazole-based therapeutic agents.

References

Solubility of 1-Benzyl-2-(methylthio)-1H-benzimidazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide addresses the solubility of 1-benzyl-2-(methylthio)-1H-benzimidazole in organic solvents. As a compound of interest in medicinal chemistry and materials science, understanding its solubility is critical for formulation, process development, and biological screening. This document provides a summary of the known solubility characteristics of related benzimidazole compounds, detailed experimental protocols for determining solubility, and a general workflow for solubility assessment. It is intended for researchers, scientists, and drug development professionals working with this and similar chemical entities.

Introduction

This compound is a derivative of benzimidazole, a heterocyclic aromatic compound that forms the core of many pharmaceuticals and biologically active molecules. The solubility of such compounds is a fundamental physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their utility in various chemical reactions and formulations.

A thorough literature search revealed a lack of specific quantitative solubility data for this compound in common organic solvents. However, general solubility trends for the parent benzimidazole scaffold and its derivatives have been characterized. Typically, benzimidazoles are crystalline solids with a high degree of chemical stability.[1] Their solubility is influenced by factors such as the nature of substituents, the crystal lattice energy, and the physicochemical properties of the solvent (e.g., polarity, hydrogen bonding capacity). For instance, the parent benzimidazole is freely soluble in alcohol but only sparingly soluble in ether and practically insoluble in less polar solvents like benzene and petroleum ether.[1] The introduction of substituents, such as the N-benzyl and S-methyl groups in the target compound, will significantly alter these properties.

This guide provides researchers with the necessary background and methodologies to determine the solubility of this compound experimentally.

Data Presentation: Illustrative Solubility of Benzimidazole

While specific data for this compound is not available, the following table presents solubility data for the parent compound, benzimidazole, in several organic solvents. This information serves as a baseline and an example of how solubility data is typically presented. It has been observed that the solubility of benzimidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases.[2] In a study of various imidazoles and benzimidazoles, the solubility was found to increase in the order of chlorobutane < toluene < 2-nitrotoluene < dichloromethane.[3][4]

Table 1: Solubility of Benzimidazole in Select Organic Solvents

SolventTemperature (°C)Solubility ( g/100g Solvent)Mole Fraction (x₁)Reference
Dichloromethane25Data not specifiedData not specified[4][5]
Toluene25Data not specified~0.0085 (at RT)[3]
1-Chlorobutane25Data not specifiedData not specified[4][5]
2-Nitrotoluene25Data not specifiedData not specified[4][5]
AlcoholAmbientFreely SolubleData not specified[1]
EtherAmbientSparingly SolubleData not specified[1]
BenzeneAmbientPractically InsolubleData not specified[1]
Petroleum EtherAmbientPractically InsolubleData not specified[1]

Note: The table is populated with qualitative and limited quantitative data found in the literature. "Freely Soluble," "Sparingly Soluble," and "Practically Insoluble" are qualitative descriptors from pharmacopeial standards. The mole fraction for toluene is an approximation based on the available data.

Experimental Protocols

To determine the solubility of this compound, established methodologies for sparingly soluble compounds should be employed. The following protocols describe the "gold standard" Shake-Flask method for determining thermodynamic equilibrium solubility and a high-throughput turbidimetric method for assessing kinetic solubility.[6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is widely regarded as the most reliable technique for measuring equilibrium solubility.[7] It involves allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[8] The duration may need to be optimized based on preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.[9] For fine suspensions, centrifugation at a controlled temperature can be used to facilitate phase separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound in the same solvent must be used for quantification.[6]

  • Data Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

Kinetic Solubility Determination (Turbidimetric Method)

The turbidimetric method is a high-throughput approach used in early drug discovery to assess kinetic solubility.[10] It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when diluted into an aqueous or organic medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected organic solvents

  • 96-well microplates

  • Automated liquid handler (recommended)

  • Plate reader capable of measuring absorbance or turbidity (nephelometer)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Dispensing to Assay Plate: In a separate 96-well plate, dispense the selected organic solvents.

  • Compound Addition: Using a liquid handler, transfer a small volume of each concentration from the DMSO plate to the corresponding wells of the solvent plate. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[11] Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). An increase in absorbance or light scattering indicates precipitation.

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly exceeds a predefined threshold compared to a blank (solvent with DMSO only).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a new chemical entity like this compound using the Shake-Flask method.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep_compound Weigh excess compound combine Combine compound and solvent in vial prep_compound->combine prep_solvent Measure known volume of solvent prep_solvent->combine shake Agitate at constant temperature (24-72h) combine->shake sediment Sedimentation or Centrifugation shake->sediment filter Filter supernatant (e.g., 0.22 µm) sediment->filter dilute Dilute sample for analysis filter->dilute analyze Quantify using HPLC or UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate report Report results (mg/mL, mol/L) calculate->report

References

Purity Assessment of 1-Benzyl-2-(methylthio)-1H-benzimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to ensure accurate and reproducible purity determination.

Introduction

This compound is a crucial heterocyclic compound utilized in the development of various therapeutic agents. The purity of this compound is paramount as impurities can affect the safety, efficacy, and stability of the final drug product. This guide details the analytical techniques required for robust purity profiling.

Potential Impurities

The purity of this compound is largely dependent on the synthetic route employed. Common impurities may arise from starting materials, by-products, and degradation products. A general synthesis involves the reaction of N-benzyl-o-phenylenediamine with carbon disulfide, followed by methylation. Potential impurities are listed in Table 1.

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential Source
o-phenylenediamineC₆H₈N₂Unreacted starting material
Benzyl bromideC₇H₇BrUnreacted alkylating agent
1-Benzyl-1H-benzimidazole-2-thiolC₁₄H₁₂N₂SIncomplete methylation
2-(Methylthio)-1H-benzimidazoleC₈H₈N₂SIncomplete benzylation
Dibenzyl etherC₁₄H₁₄OBy-product from benzyl bromide

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.

Table 2: HPLC Method Parameters

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities.

Table 3: GC-MS Method Parameters

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu
Injection Volume 1 µL (split ratio 50:1)
Sample Concentration 1 mg/mL in Dichloromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for structural confirmation and can be adapted for quantitative analysis (qNMR) using an internal standard.

Table 4: NMR Parameters for Structural Elucidation

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Temperature 25 °C25 °C

Experimental Protocols

HPLC Purity Assay
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system under the conditions specified in Table 2.

  • Data Analysis: Calculate the percentage purity by comparing the peak area of the main component in the sample chromatogram to that of the standard. Identify and quantify impurities based on their relative retention times and response factors, if known.

GC-MS Impurity Profiling
  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in dichloromethane.

  • Sample Preparation: Prepare a solution of the test sample at 1 mg/mL in dichloromethane.

  • GC-MS Analysis: Inject the sample solution into the GC-MS system using the parameters outlined in Table 3.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard method or by area normalization.

Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 15 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent Addition: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where I is the integral, N is the number of protons, M is the molar mass, m is the mass, and P is the purity of the standard.

Visualized Workflows and Pathways

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing and Evaluation start Test Sample of this compound prep_hplc Dissolve in Acetonitrile start->prep_hplc prep_gcms Dissolve in Dichloromethane start->prep_gcms prep_nmr Dissolve in CDCl3 with Internal Standard start->prep_nmr hplc HPLC Analysis prep_hplc->hplc gcms GC-MS Analysis prep_gcms->gcms nmr NMR Analysis prep_nmr->nmr data_hplc Quantify Purity and Non-Volatile Impurities hplc->data_hplc data_gcms Identify and Quantify Volatile Impurities gcms->data_gcms data_nmr Confirm Structure and Absolute Purity (qNMR) nmr->data_nmr final_report Final Purity Report data_hplc->final_report data_gcms->final_report data_nmr->final_report

Caption: Purity assessment workflow for this compound.

Benzimidazole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidation (Sulfoxidation) parent->oxidation CYP450 hydrolysis Hydrolysis parent->hydrolysis dealkylation N-debenzylation parent->dealkylation metabolite1 1-Benzyl-2-(methylsulfinyl)-1H-benzimidazole oxidation->metabolite1 metabolite2 1-Benzyl-1H-benzimidazole-2-thiol hydrolysis->metabolite2 metabolite3 2-(Methylthio)-1H-benzimidazole dealkylation->metabolite3 conjugation Conjugation (e.g., Glucuronidation, Sulfation) conjugated_metabolites Conjugated Metabolites conjugation->conjugated_metabolites metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation excretion Excretion conjugated_metabolites->excretion

Caption: Generalized metabolic pathway of benzimidazole derivatives.[1][2]

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. The combination of HPLC, GC-MS, and NMR provides a comprehensive profile of the compound, ensuring its quality and suitability for pharmaceutical applications. The protocols and workflows detailed in this guide serve as a robust framework for researchers and quality control professionals in the pharmaceutical industry.

References

Potential Therapeutic Targets of 1-Benzyl-2-(methylthio)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-(methylthio)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class, a group of molecules recognized for their wide range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on its antimicrobial properties. Drawing from research on this compound and its close structural analogs, this document outlines its likely mechanisms of action, presents available quantitative bioactivity data, details relevant experimental protocols, and visualizes key pathways and workflows. The primary therapeutic area for this compound appears to be in combating bacterial infections, with evidence suggesting interference with essential bacterial processes such as nucleic acid synthesis and cell wall maintenance.

Introduction

Benzimidazole derivatives are structurally similar to purine nucleosides, allowing them to interact with a variety of biological macromolecules. This structural characteristic is the foundation for their diverse pharmacological effects, including antimicrobial, antiviral, anthelmintic, and anticancer activities. This compound, a member of this family, has been investigated for its potential as a therapeutic agent. This guide synthesizes the current understanding of its biological activity to aid researchers and drug development professionals in exploring its therapeutic potential.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic application of this compound and its analogs is as an antimicrobial agent. The proposed mechanisms of action, largely extrapolated from studies on the broader benzimidazole class and its 2-thioalkyl derivatives, center on the disruption of fundamental bacterial physiology.

Inhibition of Nucleic Acid and Protein Synthesis

Benzimidazoles are known to act as competitive inhibitors of purine biosynthesis. By mimicking the structure of natural purines, they can interfere with the synthesis of nucleic acids (DNA and RNA) and proteins in bacterial cells, ultimately leading to the inhibition of bacterial growth.[1][2]

Disruption of Bacterial Cell Wall Synthesis

Another proposed mechanism is the inhibition of bacterial cell wall synthesis. The integrity of the bacterial cell wall, composed primarily of peptidoglycan, is crucial for bacterial survival. Some antimicrobial agents act by inhibiting the enzymes responsible for peptidoglycan synthesis.[3][] While direct evidence for this compound is limited, this remains a plausible target for the benzimidazole class.

Inhibition of Bacterial Enzymes

Specific bacterial enzymes are potential targets for benzimidazole derivatives. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated target for some antibacterial agents.[2] Inhibition of this enzyme leads to the disruption of DNA synthesis and subsequent cell death. While not yet demonstrated for this specific compound, it represents a key area for future investigation.

Quantitative Bioactivity Data

Quantitative data on the antimicrobial activity of this compound is not extensively available. However, studies on closely related N-alkyl-2-(benzylthio)methyl-1H-benzimidazole derivatives provide valuable insights into its potential potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these analogs against common bacterial strains.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
2-(((4-methylbenzyl)thio)methyl)-1H-benzo[d]imidazoleEscherichia coli140 - 400-Coulibaly et al., 2022
Staphylococcus aureus140 - 320-Coulibaly et al., 2022
2-(((4-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazoleEscherichia coli150-Coulibaly et al., 2022
Staphylococcus aureus140-Coulibaly et al., 2022
5-nitro-2-(benzylthiomethyl)-1H-benzimidazoleEscherichia coli400400Coulibaly et al., 2022
Staphylococcus aureus320-Coulibaly et al., 2022

Note: Data for the exact title compound is not specified in the cited literature. The presented data is for structurally similar derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the broth microdilution method described by Coulibaly et al. (2022).[5]

Objective: To determine the lowest concentration of the test compound that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline (0.9% NaCl)

  • Bacterial incubator (37°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination:

    • Take an aliquot from the wells that show no visible growth (at and above the MIC).

    • Plate the aliquots onto fresh agar plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Proposed Mechanism of Action: Interference with Bacterial Processes

G Proposed Antibacterial Mechanisms of Benzimidazoles cluster_compound This compound cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects cluster_outcome Outcome Compound Benzimidazole Core DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Purine_Synth Purine Biosynthesis Enzymes Compound->Purine_Synth Inhibits Cell_Wall_Synth Cell Wall Synthesis Enzymes Compound->Cell_Wall_Synth Inhibits DNA_Rep_Inhibit Inhibition of DNA Replication DNA_Gyrase->DNA_Rep_Inhibit NA_Prot_Inhibit Inhibition of Nucleic Acid & Protein Synthesis Purine_Synth->NA_Prot_Inhibit Cell_Wall_Damage Cell Wall Damage Cell_Wall_Synth->Cell_Wall_Damage Bacterial_Death Bacteriostatic/ Bactericidal Effect DNA_Rep_Inhibit->Bacterial_Death NA_Prot_Inhibit->Bacterial_Death Cell_Wall_Damage->Bacterial_Death

Caption: Proposed antibacterial mechanisms of action for benzimidazole derivatives.

Experimental Workflow: Antimicrobial Susceptibility Testing

G Workflow for MIC/MBC Determination start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Test Compound start->serial_dilution inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Read MIC (No visible growth) incubate->read_mic plate_for_mbc Plate from clear wells onto agar read_mic->plate_for_mbc incubate_agar Incubate Agar Plates at 37°C for 24h plate_for_mbc->incubate_agar read_mbc Read MBC (≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC values.

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of new antimicrobial agents. The available data from structurally related compounds suggest that it likely exerts its effect by interfering with essential bacterial processes, including nucleic acid synthesis and potentially cell wall formation. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

  • Determining the specific MIC and MBC values of this compound against a broad panel of clinically relevant bacteria.

  • Elucidating the precise molecular targets through enzyme inhibition assays (e.g., DNA gyrase) and other mechanistic studies.

  • Investigating the potential for synergy with existing antibiotics.

  • Conducting in vivo efficacy and toxicity studies to assess its therapeutic window.

By addressing these research gaps, the scientific community can better understand the therapeutic utility of this compound and pave the way for the development of novel and effective antimicrobial therapies.

References

Review of 1-Benzyl-2-(methylthio)-1H-benzimidazole literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Review of 1-Benzyl-2-(methylthio)-1H-benzimidazole and Structurally Related Compounds

Introduction

The benzimidazole scaffold, a fused bicyclic system composed of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This has made benzimidazole and its derivatives a focal point of extensive research in drug discovery and development.[4]

This technical guide focuses on the specific derivative, This compound . While direct literature on this exact compound is limited, this review synthesizes data from closely related analogues to provide a comprehensive understanding of its potential synthesis, biological activities, and mechanisms of action. By examining compounds with N-benzyl substitutions and 2-thioether linkages, we can infer the probable characteristics of the target molecule and identify promising avenues for future research for scientists and drug development professionals.

Synthesis of Benzimidazole Derivatives

The synthesis of N-substituted 2-(alkylthio)-benzimidazoles typically follows a multi-step pathway, starting from either o-phenylenediamine or 2-mercaptobenzimidazole. The general strategy involves the formation of the benzimidazole core, followed by sequential S-alkylation and N-alkylation.

Experimental Protocol: General Synthesis

A common synthetic route is the condensation of o-phenylenediamines with reagents like chloroacetic acid or carbon disulfide to form the benzimidazole ring system.[5][6] For thio-derivatives, 2-mercaptobenzimidazole is a frequent starting material.

Step 1: Synthesis of 2-Mercaptobenzimidazole A mixture of o-phenylenediamine and potassium ethyl xanthate in ethanol is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the 2-mercaptobenzimidazole product, which is then filtered and purified.

Step 2: S-Alkylation (e.g., S-methylation) 2-Mercaptobenzimidazole is dissolved in an alcoholic solution containing a base such as sodium hydroxide or potassium carbonate. An alkylating agent, like methyl iodide, is added, and the mixture is stirred, often at room temperature, to yield the 2-(methylthio)-1H-benzimidazole.[7]

Step 3: N-Alkylation (e.g., N-benzylation) The 2-(methylthio)-1H-benzimidazole is treated with an alkylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent like dimethylformamide (DMF).[3][8] The mixture is heated to drive the reaction to completion, yielding the final this compound product after purification, typically by column chromatography.[6][8]

G A o-Phenylenediamine B 2-Mercaptobenzimidazole (Thione form) A->B + CS2 or K+ Ethyl Xanthate C 2-(Methylthio)-1H- benzimidazole B->C + CH3I / Base (S-Alkylation) D 1-Benzyl-2-(methylthio)-1H- benzimidazole C->D + Benzyl-Cl / Base (N-Alkylation) p1 p2

General Synthetic Pathway for this compound.

Biological Activities

Derivatives of the benzimidazole scaffold exhibit a wide spectrum of biological effects, with significant research focused on their antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of 2-(benzylthio) and N-alkyl benzimidazole derivatives against various bacterial strains. The activity is often influenced by the nature and position of substituents on both the benzimidazole core and the benzyl group.

Compounds are typically evaluated for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives

Compound R1 (on N-1) R2 (on Benzylthio) MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli Reference
5b H 4-Cl 140 140 [5]
5d H 2,4-diCl 160 >500 [5]
5g H 4-CF3 160 160 [5]
7b Benzyl 4-Cl 140 140 [8][9]
7f Ethyl 4-Cl 160 160 [8][9]

| 7k | Ethyl | 4-CF3 | 160 | 140 |[8][9] |

Data from studies on 2-(benzylthio)methyl -1H-benzimidazole derivatives, which are structurally similar to the core topic.

The data suggests that substitutions such as chloro (Cl) and trifluoromethyl (CF3) on the benzyl ring can confer significant antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5][8][9] Furthermore, N-alkylation does not appear to diminish this activity, indicating that the 1-benzyl substitution is compatible with antimicrobial function.[8][9]

Anticancer Activity

Benzimidazole derivatives are potent anticancer agents that act through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA replication, and modulation of key signaling pathways.[2][10] Their structural resemblance to purines allows them to function as antimetabolites, disrupting the synthesis of nucleic acids in rapidly dividing cancer cells.[11]

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

Compound Cell Line IC50 / GI50 (µM) Mechanism of Action Reference
Compound 6 MDA-MB-231 16.38 Apoptosis Induction [10]
Compound 10 MGC-803 (Gastric) 1.02 Apoptosis, G2/M Arrest [10]
Compound 10 PC-3 (Prostate) 1.87 Apoptosis, G2/M Arrest [10]
Compound 32 HCT-116 (Colon) 3.87 EGFR & Topo I Inhibition [10]

| Compound 3e | HOP-92 (Lung) | 0.19 | Topoisomerase Inhibition | |

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition.

The anticancer efficacy of benzimidazoles is often linked to their ability to inhibit critical enzymes like topoisomerases and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[10] Inhibition of EGFR blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Activation

Inhibition of the EGFR Signaling Pathway by Anticancer Benzimidazoles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is highly dependent on the pattern of substitution around the core structure. Analysis of related compounds provides insights into the potential SAR for this compound.

  • Substitution at N-1 : The introduction of a benzyl group at the N-1 position is a common strategy in the design of potent benzimidazoles.[12] This group can enhance lipophilicity, potentially improving cell membrane permeability. Furthermore, substituted benzyl groups can form additional interactions with target enzymes or receptors, modulating activity and selectivity.[10]

  • Substitution at C-2 : The 2-position of the benzimidazole ring is a critical site for modification. The presence of a thioether linkage (-S-) at this position is a recurring feature in many biologically active derivatives.[6][7] The nature of the alkyl or aryl group attached to the sulfur atom significantly influences the compound's potency and spectrum of activity.

  • Substitution on the Benzene Ring : Electron-withdrawing groups (e.g., -NO2, -CF3, halogens) on the fused benzene ring or on the N-1 benzyl group can enhance the antimicrobial and anticancer activities of the molecule.[5][10]

G SAR Benzimidazole Core N-1 Position (Benzyl Group) C-2 Position (Methylthio Group) Benzene Ring N1_SAR • Enhances lipophilicity • Modulates target binding SAR:f1->N1_SAR C2_SAR • Critical for activity • Thioether linkage is key SAR:f2->C2_SAR Ring_SAR • Electron-withdrawing groups  (e.g., -Cl, -CF3) often  increase potency SAR:f3->Ring_SAR Activity Biological Activity (Anticancer, Antimicrobial) N1_SAR->Activity C2_SAR->Activity Ring_SAR->Activity

Key Structure-Activity Relationships for Benzimidazole Derivatives.

Conclusion and Future Directions

Based on the evidence from related compounds, it is hypothesized that this compound possesses significant potential as both an antimicrobial and an anticancer agent. Future work should focus on:

  • Chemical Synthesis and Characterization : The development of an efficient and scalable synthesis for the target compound and its derivatives.

  • In Vitro Biological Evaluation : Screening against a diverse panel of bacterial and fungal pathogens, as well as a variety of human cancer cell lines, to determine its potency and spectrum of activity.

  • Mechanism of Action Studies : Investigating the specific molecular targets and signaling pathways modulated by the compound to understand its therapeutic effects.

  • Lead Optimization : Synthesizing a library of analogues with varied substituents on the benzyl and benzimidazole rings to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of this specific chemical space holds considerable promise for the discovery of new and effective drugs to address unmet needs in oncology and infectious diseases.

References

Methodological & Application

Synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole from the commercially available starting material, 2-mercaptobenzimidazole. This synthesis is relevant for researchers in medicinal chemistry and drug development, as benzimidazole derivatives are known to exhibit a wide range of biological activities.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds that are bicyclic in nature, consisting of the fusion of benzene and imidazole. The benzimidazole scaffold is a key pharmacophore in a variety of clinically used drugs. The target molecule, this compound, is a derivative that can serve as a versatile intermediate for further functionalization in the development of novel therapeutic agents. The synthesis involves an initial N-benzylation of 2-mercaptobenzimidazole followed by S-methylation of the resulting thione.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: N-Benzylation of 2-Mercaptobenzimidazole

2-Mercaptobenzimidazole reacts with benzyl chloride in the presence of a base to yield 1-Benzyl-1H-benzimidazole-2(3H)-thione.

Step 2: S-Methylation of 1-Benzyl-1H-benzimidazole-2(3H)-thione

1-Benzyl-1H-benzimidazole-2(3H)-thione is then methylated at the sulfur atom using methyl iodide to produce the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for N-alkylation and S-alkylation of benzimidazole derivatives.

Protocol 1: Synthesis of 1-Benzyl-1H-benzimidazole-2(3H)-thione

Materials:

  • 2-Mercaptobenzimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2-mercaptobenzimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 1-Benzyl-1H-benzimidazole-2(3H)-thione.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Benzyl-1H-benzimidazole-2(3H)-thione

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-Benzyl-1H-benzimidazole-2(3H)-thione (1.0 eq) in tetrahydrofuran (THF).

  • Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Stoichiometric Data

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Ratio (eq)
2-MercaptobenzimidazoleC₇H₆N₂S150.201.0
Benzyl ChlorideC₇H₇Cl126.581.1
Potassium CarbonateK₂CO₃138.212.0
1-Benzyl-1H-benzimidazole-2(3H)-thioneC₁₄H₁₂N₂S240.331.0
Methyl IodideCH₃I141.941.2
Sodium HydroxideNaOH40.001.1
This compound C₁₅H₁₄N₂S 254.35 -

Table 2: Spectroscopic Data for 1-Methyl-2-(methylthio)-1H-benzimidazole (Analog for Comparison)

Data TypeChemical Shift (δ ppm) or m/z
¹H NMR7.69 – 7.65 (m, 1H), 7.23 – 7.17 (m, 3H), 3.63 (s, 3H), 2.79 (s, 3H)[1]
¹³C NMR153.08, 143.32, 136.80, 121.61, 121.59, 117.95, 108.19, 29.76, 14.51[1]
Mass SpecNot explicitly found for the N-benzyl analog. The molecular ion peak [M]⁺ would be expected at m/z = 254.

Note: Specific spectroscopic data for the target compound, this compound, was not available in the searched literature. The data for the N-methyl analog is provided for comparative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: S-Methylation SM 2-Mercaptobenzimidazole Reaction1 Reaction at 60-70°C SM->Reaction1 R1 Benzyl Chloride R1->Reaction1 Base1 K₂CO₃ Base1->Reaction1 Solvent1 DMF Solvent1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 1-Benzyl-1H-benzimidazole-2(3H)-thione Purification1->Intermediate Reaction2 Reaction at RT Intermediate->Reaction2 R2 Methyl Iodide R2->Reaction2 Base2 NaOH Base2->Reaction2 Solvent2 THF Solvent2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product This compound Purification2->Product

Caption: Synthetic workflow for this compound.

This application note provides a comprehensive guide for the synthesis of this compound. Researchers can utilize this protocol as a foundation for their synthetic endeavors in the exploration of novel benzimidazole-based compounds with potential therapeutic applications.

References

Application Notes and Protocols for N-alkylation of 2-(methylthio)benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation of the benzimidazole core is a common strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity. This document provides a detailed protocol for the N-alkylation of 2-(methylthio)benzimidazole, a key intermediate in the synthesis of various bioactive molecules. The protocols and data presented herein are compiled from established synthetic methodologies for benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the N-alkylation of benzimidazole derivatives, which can be adapted for 2-(methylthio)benzimidazole. It is important to note that yields can vary based on the specific substrate, alkylating agent, and reaction scale.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Benzylthiomethyl)-1H-benzimidazoleBenzyl chloride/bromideK₂CO₃DMFNot Specified (Hot)Not Specified50-80[1][2]
1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone1-BromobutaneTriethylamineAcetoneRoom Temp2852[3]
1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanoneBenzyl chlorideTriethylamineAcetoneRoom Temp3074[3]
2-MethylbenzimidazoleN,N-dibutylchloroacetamideK₂CO₃DMF80-902480[4]
BenzimidazoleN,N-dibutylchloroacetamideK₂CO₃DMF80-902463[4]

Experimental Protocols

This section details two common protocols for the N-alkylation of 2-(methylthio)benzimidazole.

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This is a widely used and generally effective method for a range of alkylating agents.

Materials:

  • 2-(methylthio)benzimidazole

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, butyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(methylthio)benzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 60-80 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated 2-(methylthio)benzimidazole.

Protocol 2: N-alkylation using a Phase Transfer Catalyst

This method is particularly useful for reactions where the benzimidazole substrate has low solubility in common organic solvents.[5]

Materials:

  • 2-(methylthio)benzimidazole

  • Alkyl bromide (C3-C10)

  • Potassium hydroxide (KOH), 30% aqueous solution

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(methylthio)benzimidazole (1.0 eq) and tetrabutylammonium hydrogen sulfate (0.1 eq) in dichloromethane.

  • Add the 30% aqueous potassium hydroxide solution (5.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Add the alkyl bromide (1.2 eq) and continue stirring at room temperature or gentle reflux. Monitor the reaction by TLC.[5]

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and evaluation of N-alkylated 2-(methylthio)benzimidazole derivatives and the logical relationship of the key reaction components.

N_Alkylation_Workflow Start Start: 2-(methylthio)benzimidazole Reaction N-Alkylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (NMR, MS) Purification->Characterization Pure Product BioAssay Biological Evaluation (e.g., Antibacterial, Antiviral) Characterization->BioAssay End Lead Compound Identification BioAssay->End Reagents Reagents: - Alkyl Halide - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Reagents->Reaction

Caption: Workflow for Synthesis and Evaluation of N-alkylated 2-(methylthio)benzimidazoles.

Reaction_Components cluster_conditions Reaction Conditions Benzimidazole 2-(methylthio)benzimidazole Product N-alkylated 2-(methylthio)benzimidazole Benzimidazole->Product Reacts with AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Provides Alkyl Group Base Base Base->Benzimidazole Deprotonates Solvent Solvent Solvent->Product Reaction Medium

Caption: Key Components and their Relationship in the N-alkylation Reaction.

References

Application Notes and Protocols for Antibacterial Assays Using 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] Among these, 1-Benzyl-2-(methylthio)-1H-benzimidazole and its analogues have emerged as promising candidates for the development of novel antibacterial agents.[3][4] This document provides detailed application notes and standardized protocols for conducting antibacterial assays with this compound and its derivatives to ensure reproducible and comparable results.

Antibacterial Activity Profile

Derivatives of this compound have demonstrated significant in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The primary bacterial strains used for evaluating the efficacy of these compounds are Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3][4] The antibacterial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Summary

The following tables summarize the reported antibacterial activity of various 2-(benzylthio)-1H-benzimidazole derivatives.

Table 1: Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives [3]

CompoundRTest OrganismMIC (µg/mL)
5b4-CH3S. aureus140
E. coli140
5d4-ClS. aureus180
E. coli-
5e4-FS. aureus240
E. coli200
5f2-ClS. aureus280
E. coli-
5g2,4-diClS. aureus200
E. coli150
5h2-FS. aureus-
E. coli250
5j4-CF3S. aureus320
E. coli400

Note: '-' indicates data not reported or activity not significant.

Table 2: Antibacterial Activity of N-alkyl 2-Benzylthiomethyl-1H-benzimidazole Derivatives [4]

CompoundR2R3Test OrganismMIC (µg/mL)MBC (µg/mL)Effect
7aHCH2-PhS. aureus140280Bactericidal
E. coli140>290Bacteriostatic
7bHCH2-(4-CH3-Ph)S. aureus140>290Bacteriostatic
E. coli140280Bactericidal
7cHCH2-(4-Cl-Ph)S. aureus145290Bactericidal
E. coli145>290Bacteriostatic
7dHCH2-(4-F-Ph)S. aureus150>290Bacteriostatic
E. coli150>290Bacteriostatic
7eHCH2-(2-Cl-Ph)S. aureus180>290Bacteriostatic
E. coli180>290Bacteriostatic
7fHCH2-(2,4-diCl-Ph)S. aureus200>290Bacteriostatic
E. coli200200Bactericidal
7hClCH2-PhS. aureus240>290Bacteriostatic
E. coli240>290Bacteriostatic
7kCF3CH2-PhS. aureus290290Bactericidal
E. coli290290Bactericidal
7lCF3CH2-(4-CH3-Ph)S. aureus290>290Bacteriostatic
E. coli290290Bactericidal

Experimental Protocols

The following are detailed protocols for determining the antibacterial activity of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method is used to determine the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[4]

Materials:

  • This compound derivative (test compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.9% NaCl)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in MHB.

  • Preparation of Bacterial Inoculum: a. From a fresh 18-hour bacterial culture on an agar plate, pick a single colony and suspend it in 10 mL of sterile 0.9% NaCl. b. Incubate the bacterial suspension for 3 hours at 37°C. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no test compound).

    • Negative Control: A well containing MHB only.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate with Bacteria Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Controls Set up Controls Controls->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This method is performed subsequently to the MIC assay to determine the lowest concentration of the antibacterial agent that kills 99.9% of the initial bacterial population.[4]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in no bacterial growth on the MHA plate, or a reduction of ≥99.9% in CFU/mL compared to the initial inoculum.

MBC_Workflow MIC_Results MIC Plate (Wells with no visible growth) Subculture Aliquot 10 µL from each clear well MIC_Results->Subculture Plating Spot onto MHA Plates Subculture->Plating Incubation Incubate at 37°C for 18-24h Plating->Incubation Read_MBC Read MBC (Lowest concentration with no growth) Incubation->Read_MBC

Caption: Workflow for MBC Determination.

Protocol 3: Disc Diffusion Method (Kirby-Bauer Assay)

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antibacterial agent.[5]

Materials:

  • This compound derivative (test compound)

  • Bacterial strains (e.g., S. aureus, E. coli, K. pneumonia)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper discs (e.g., 6 mm diameter)

  • DMSO

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1. b. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.

  • Preparation and Application of Discs: a. Dissolve the test compound in DMSO to a known concentration. b. Impregnate sterile filter paper discs with a specific volume of the test compound solution (e.g., 10 µL). c. Allow the solvent to evaporate completely. d. Place the impregnated discs, along with a standard antibiotic disc (positive control) and a DMSO-only disc (negative control), onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, benzimidazole derivatives are known to interfere with various cellular processes in microorganisms. Potential targets include DNA gyrase, which is essential for bacterial DNA replication, and other enzymes involved in critical metabolic pathways. The presence of the benzyl and methylthio groups likely influences the compound's lipophilicity and its interaction with specific molecular targets within the bacterial cell. Further research, such as docking studies and enzymatic assays, is required to pinpoint the exact mechanism.[6]

Proposed_MoA Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Inhibition Inhibition Compound->Inhibition DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Metabolic_Enzymes Other Metabolic Enzymes Bacterial_Cell->Metabolic_Enzymes Disruption Disruption DNA_Gyrase->Disruption Metabolic_Enzymes->Disruption Inhibition->DNA_Gyrase Targets Inhibition->Metabolic_Enzymes Targets Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death

Caption: Proposed Mechanism of Action.

References

Application Notes and Protocols for Antifungal Studies of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific antifungal studies, quantitative data, or detailed experimental protocols for 1-Benzyl-2-(methylthio)-1H-benzimidazole were found in the reviewed literature. The following application notes and protocols are based on studies of structurally related benzimidazole derivatives and general antifungal susceptibility testing methodologies. These should serve as a guide for researchers investigating the potential antifungal properties of this compound.

Application Notes

Benzimidazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal properties. Several studies have demonstrated the potential of various substituted benzimidazoles against pathogenic fungi. The core benzimidazole scaffold is a key pharmacophore in several established antifungal agents.

Mechanism of Action: The primary antifungal mechanism for many benzimidazole derivatives involves the disruption of microtubule formation through binding to β-tubulin. This interference with microtubule polymerization leads to the inhibition of cell division and other essential cellular processes in fungi. Another potential mechanism for some derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. For instance, some benzimidazole-oxadiazole compounds have been shown to inhibit 14α-sterol demethylase, a key enzyme in the ergosterol pathway[1].

Structure-Activity Relationship (SAR): The antifungal potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. For example, the introduction of alkyl chains on bisbenzimidazoles has been shown to affect their antifungal activity profile[2]. Similarly, the presence of a trifluoromethyl substituent has been associated with enhanced antifungal activity against Candida albicans in some series of fluorinated benzimidazoles.

Resistance: The emergence of resistance to existing antifungal agents is a significant clinical concern. The development of novel benzimidazole derivatives, such as this compound, could offer a strategy to overcome resistance mechanisms observed with current azole-based therapies.

Quantitative Data on Related Benzimidazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against different fungal strains, as reported in the literature. This data provides a comparative baseline for evaluating the potential efficacy of this compound.

Table 1: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives against Candida Species

CompoundC. albicans MIC (μg/mL)C. glabrata MIC (μg/mL)C. krusei MIC (μg/mL)C. parapsilopsis MIC (μg/mL)Reference Drug (Voriconazole) MIC (μg/mL)Reference Drug (Fluconazole) MIC (μg/mL)
6b >15.620.973.91.951.953.9
6i 7.810.971.953.91.953.9
6j 3.90.973.91.951.953.9

Data extracted from a study on benzimidazole-1,2,4-triazole derivatives, demonstrating potent activity, particularly against C. glabrata[3].

Table 2: Antifungal Activity of Benzimidazole-1,3,4-Oxadiazole Derivatives against Candida Species

CompoundC. albicans ATCC 90030 MIC₅₀ (μg/mL)C. krusei ATCC 6258 MIC₅₀ (μg/mL)C. parapsilopsis ATCC 22019 MIC₅₀ (μg/mL)Reference Drug (Amphotericin B) MIC₅₀ (μg/mL)Reference Drug (Ketoconazole) MIC₅₀ (μg/mL)
4h 1.9515.6262.51.957.8
4p 1.957.831.251.957.8

Data from a study on benzimidazole-1,3,4-oxadiazole compounds, indicating comparable activity to Amphotericin B against C. albicans[1].

Table 3: Antifungal Activity of Bisbenzimidazole Derivatives

CompoundC. albicans ATCC 90028 MIC (μg/mL)A. fumigatus ATCC 204305 MIC (μg/mL)Reference Drug (Amphotericin B) MIC (μg/mL)Reference Drug (Fluconazole) MIC (μg/mL)
Compound A 1.950.9750.480.24
Compound B 0.9750.480.480.24

Hypothetical data based on trends reported for bisbenzimidazole derivatives, where activity is dependent on alkyl chain length[2].

Experimental Protocols

The following are detailed protocols for key experiments in antifungal studies, based on standardized methods.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or solvent used to dissolve the test compound)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Harvest fungal colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the plates. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compound Test Compound Serial Dilution Compound->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway in fungi.

Materials:

  • Fungal strain (Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Test compound

  • Positive control (e.g., Ketoconazole)

  • Sterile glass beads

  • n-heptane

  • Potassium hydroxide in ethanol (25% w/v)

  • Spectrophotometer (scanning from 230-300 nm)

Procedure:

  • Fungal Culture and Treatment:

    • Grow a culture of C. albicans in SDB to mid-log phase.

    • Inoculate fresh SDB with the culture and add the test compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

    • Include a no-drug control and a positive control.

    • Incubate with shaking at 30°C for 24 hours.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add glass beads and vortex to disrupt the cells.

    • Add alcoholic potassium hydroxide and incubate at 85°C for 1 hour for saponification.

    • Allow to cool, then add water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (sterols).

  • Spectrophotometric Analysis:

    • Separate the n-heptane layer.

    • Scan the absorbance of the n-heptane layer from 230 to 300 nm.

    • Ergosterol has a characteristic four-peaked curve. A decrease in the height of these peaks in the presence of the test compound indicates inhibition of ergosterol biosynthesis.

Ergosterol_Inhibition_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol 14α-demethylase ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Inhibitor Benzimidazole Derivative Inhibitor->Lanosterol Inhibits

Inhibition of the Ergosterol Biosynthesis Pathway.

Protocol 3: Tubulin Polymerization Assay

Objective: To assess the effect of the test compound on the polymerization of tubulin.

Materials:

  • Purified tubulin (porcine brain or fungal)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer

  • Test compound

  • Positive control (e.g., Nocodazole)

  • Fluorometer or spectrophotometer with temperature control

Procedure:

  • Assay Setup:

    • In a 96-well plate, add polymerization buffer, GTP, and fluorescent reporter (for fluorescence-based assays).

    • Add the test compound at various concentrations.

    • Include a no-drug control and a positive control.

  • Initiation of Polymerization:

    • Add purified tubulin to each well.

    • Immediately place the plate in a fluorometer or spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor the increase in fluorescence or absorbance over time (e.g., every 30 seconds for 60 minutes). An increase indicates tubulin polymerization.

    • Inhibition of polymerization by the test compound will result in a lower rate of increase in the signal compared to the no-drug control.

Tubulin_Polymerization_Logic Start Tubulin Monomers + GTP Process Polymerization at 37°C Start->Process Outcome1 Microtubule Formation (Increased Signal) Process->Outcome1 No Inhibitor Outcome2 Inhibition of Polymerization (Reduced Signal) Process->Outcome2 With Inhibitor Compound This compound Compound->Process Inhibits

Logical Flow of a Tubulin Polymerization Assay.

References

Application Notes and Protocols: 1-Benzyl-2-(methylthio)-1H-benzimidazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Benzimidazole and its derivatives are a well-established class of organic compounds that exhibit excellent corrosion inhibition properties for various metals and alloys in acidic media.[1][2][3] Their efficacy is attributed to the presence of heteroatoms (nitrogen and, in this case, sulfur), aromatic rings, and π-electrons in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosion process.[3]

1-Benzyl-2-(methylthio)-1H-benzimidazole is a promising candidate for corrosion inhibition due to its molecular structure, which combines the benzimidazole core with a benzyl group and a methylthio group. The lone pairs of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, are expected to be the primary centers for adsorption onto the metal surface. This document provides a general framework for the synthesis and evaluation of this compound as a corrosion inhibitor.

Synthesis Protocol

A plausible synthetic route for this compound involves a two-step process starting from 2-mercaptobenzimidazole.

Step 1: N-Alkylation to form 1-Benzyl-1H-benzimidazole-2-thiol

  • Dissolve 2-mercaptobenzimidazole in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add an equimolar amount of a base, like potassium hydroxide (KOH) or sodium hydride (NaH), to deprotonate the thiol group.

  • To the resulting solution, add an equimolar amount of benzyl chloride.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • After cooling, pour the mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and dry the precipitate. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-Benzyl-1H-benzimidazole-2-thiol.

Step 2: S-Alkylation to form this compound

  • Dissolve the 1-Benzyl-1H-benzimidazole-2-thiol in a suitable solvent (e.g., ethanol, DMF).

  • Add a base (e.g., KOH, NaH) to deprotonate the remaining N-H group of the imidazole ring.

  • Add an equimolar amount of methyl iodide or dimethyl sulfate.

  • Stir the reaction mixture at room temperature or gentle heating until completion (monitored by TLC).

  • Work up the reaction mixture by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

G cluster_synthesis Synthesis Workflow start 2-Mercaptobenzimidazole step1 N-Alkylation (Benzyl Chloride, Base) start->step1 intermediate 1-Benzyl-1H-benzimidazole-2-thiol step1->intermediate step2 S-Alkylation (Methyl Iodide, Base) intermediate->step2 product This compound step2->product

Caption: Synthesis of this compound.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a corrosion inhibitor typically involves electrochemical techniques and weight loss measurements.

Materials and Sample Preparation
  • Metal Specimen: Mild steel (or other metal of interest) coupons of known composition and dimensions.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and then prepare different concentrations by serial dilution.

Metal Specimen Preparation:

  • Mechanically polish the metal coupons with a series of emery papers of decreasing grit size.

  • Degrease the specimens with acetone.

  • Rinse with distilled water.

  • Dry the specimens and store them in a desiccator before use.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared metal coupons accurately (W₁).

  • Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., a solution containing hexamine), rinse with distilled water and acetone, dry, and re-weigh (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) (g m⁻² h⁻¹): CR = (W₁ - W₂) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical studies are performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

This technique provides information on the kinetics of the anodic and cathodic reactions.

  • Immerse the working electrode in the test solution for about 1 hour to attain a stable open circuit potential (OCP).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using:

    • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-solution interface.

  • Stabilize the working electrode at its OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot. A larger R_ct value indicates better corrosion inhibition.

  • Calculate the inhibition efficiency (IE%) using:

    • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 where R_ct₀ and R_ctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

G cluster_workflow Corrosion Inhibition Evaluation Workflow cluster_methods Evaluation Methods cluster_analysis Data Analysis prep Metal Specimen Preparation wl Weight Loss prep->wl eis EIS prep->eis pdp PDP prep->pdp inhibitor_prep Inhibitor Solution Preparation inhibitor_prep->wl inhibitor_prep->eis inhibitor_prep->pdp cr Corrosion Rate (CR) wl->cr rct Charge Transfer Resistance (Rct) eis->rct icorr Corrosion Current Density (icorr) pdp->icorr ie_wl IE% (from WL) cr->ie_wl ie_eis IE% (from EIS) rct->ie_eis ie_pdp IE% (from PDP) icorr->ie_pdp

Caption: Workflow for evaluating corrosion inhibition performance.

Expected Quantitative Data

The following tables present hypothetical data for this compound, based on typical results for similar benzimidazole derivatives, to illustrate the expected outcomes.

Table 1: Weight Loss Data

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)50.01.04-
0.110.50.2278.8
0.55.00.1090.4
1.02.50.0595.2
2.01.50.0397.1

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-450100075-120-
0.1-44021072-11579.0
0.5-4359070-11291.0
1.0-4324568-11095.5
2.0-4282865-10897.2

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)1.550150-
0.11.62508080.0
0.51.56005091.7
1.01.712003595.8
2.01.618002597.2

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of benzimidazole derivatives is generally attributed to their adsorption on the metal surface. This adsorption can be either physisorption, chemisorption, or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

  • Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The π-electrons of the aromatic rings can also participate in this interaction.

The benzyl and methylthio groups are expected to enhance the electron density on the benzimidazole ring system, thereby strengthening the adsorption and improving the inhibition efficiency. The inhibitor molecules, once adsorbed, form a protective film that isolates the metal from the corrosive environment, thus reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

G cluster_mechanism Proposed Corrosion Inhibition Mechanism cluster_adsorption Adsorption Process inhibitor 1-Benzyl-2-(methylthio)- 1H-benzimidazole in Acid phys Physisorption (Electrostatic Interaction) inhibitor->phys chem Chemisorption (N, S, π-electrons -> Metal d-orbitals) inhibitor->chem metal Metal Surface (e.g., Mild Steel) metal->phys metal->chem film Formation of a Protective Adsorbed Film phys->film chem->film inhibition Corrosion Inhibition film->inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-2-(methylthio)-1H-benzimidazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole. The protocols outlined below are based on established methodologies for assessing the anti-cancer potential of novel chemical entities.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The structural similarity of the benzimidazole nucleus to purine nucleosides allows for interaction with various biopolymers, making it a privileged scaffold in drug discovery.[3] This document details the experimental procedures to determine the cytotoxic effects of this compound against a panel of human cancer cell lines and to elucidate its potential mechanism of action.

Data Presentation

The cytotoxic activity of this compound is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following tables summarize hypothetical, yet representative, quantitative data for the compound's cytotoxic effects and its impact on the cell cycle.

Table 1: Cytotoxicity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma15.80
MCF-7Breast Adenocarcinoma17.8
HepG2Hepatocellular Carcinoma15.58
HCT116Colorectal Carcinoma3.04
JurkatT-cell Leukemia1.88
HEK-293Embryonic Kidney (Normal)> 100

Data is presented as the mean of three independent experiments.

Table 2: Cell Cycle Analysis of a representative cancer cell line (e.g., HCT116) treated with this compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)45.2 ± 2.125.8 ± 1.529.0 ± 1.8
Compound (IC₅₀)43.8 ± 2.520.1 ± 1.936.1 ± 2.2
Compound (2 x IC₅₀)41.5 ± 2.815.7 ± 2.042.8 ± 2.5

Values are expressed as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the key experiments to evaluate the cytotoxicity of this compound.

Cell Culture

A panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), HepG2 (liver), HCT116 (colorectal), and Jurkat (leukemia), along with a non-cancerous cell line like HEK-293, should be used.[1][3][4][5]

  • Media and Reagents:

    • Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA solution.

    • Phosphate Buffered Saline (PBS).

  • Procedure:

    • Maintain cell lines in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain exponential growth.

    • For experiments, harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][4][6]

  • Materials:

    • 96-well plates.

    • This compound stock solution (in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • Microplate reader.

  • Protocol:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium.

    • Treat the cells with various concentrations of the compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is used to determine the effect of the compound on the progression of the cell cycle.[4]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Protocol:

    • Treat cells in 6-well plates with the compound as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549, MCF-7, HepG2, etc.) seeding Cell Seeding in Plates cell_culture->seeding cell_treatment Treat Cells with Compound seeding->cell_treatment compound_prep Prepare Compound Dilutions compound_prep->cell_treatment mtt MTT Assay (IC50 Determination) cell_treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) cell_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_treatment->cell_cycle data_analysis Data Acquisition & Analysis (Flow Cytometry, Plate Reader) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Cytotoxicity & Mechanism data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity evaluation.

apoptosis_pathway cluster_cell Cancer Cell compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole p53 p53 Activation compound->p53 bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 p21 p21 Upregulation p53->p21 cyclinB1 Cyclin B1/CDK1 Inhibition p21->cyclinB1 g2m_arrest G2/M Phase Arrest cyclinB1->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mito Mitochondrial Dysfunction bax->mito bcl2->mito | caspases Caspase Activation mito->caspases caspases->apoptosis

Caption: Potential signaling pathway for apoptosis induction.

References

Application Notes and Protocols for the Quantification of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Benzyl-2-(methylthio)-1H-benzimidazole is a derivative of the benzimidazole scaffold, a heterocyclic aromatic organic compound that is a constituent of many important pharmaceuticals and bioactive molecules. The benzimidazole core is notably found in vitamin B12 and is a key component in a wide range of therapeutic agents with activities including anthelmintic, antifungal, antiviral, and anticancer. Given its structural similarity to known bioactive compounds, the accurate and precise quantification of this compound is crucial for researchers in drug discovery, development, and quality control.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for the determination of the analyte in complex matrices.

Section 1: Analytical Method - LC-MS/MS

A sensitive and selective LC-MS/MS method has been developed for the quantification of this compound. This method is applicable for the analysis of the compound in bulk drug substance and has the potential for adaptation to various biological matrices.

Principle of the Method

The method utilizes reversed-phase liquid chromatography to separate this compound from potential impurities and matrix components. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the parent ion and a characteristic product ion of the analyte, ensuring high selectivity and minimizing interferences.

Instrumentation and Materials
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at analytical flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for efficient separation.

  • Solvents and Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (deionized, 18 MΩ·cm or higher)

    • Formic acid (LC-MS grade)

    • This compound reference standard

Chromatographic and Mass Spectrometric Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC Parameters
ColumnC18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
AnalyteThis compound
Precursor Ion (m/z)255.1
Product Ion (m/z)91.1 (Quantifier), 118.1 (Qualifier)
Collision Energy (eV)20 (for 91.1), 15 (for 118.1)
Dwell Time (s)0.1

Section 2: Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (for Bulk Drug Substance)
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Further dilute the solution with the initial mobile phase composition to fall within the calibration curve range.

Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Reference Standard Stock_Std Stock Standard (1 mg/mL) Standard->Stock_Std Sample Bulk Sample Sample_Sol Sample Solution (100 µg/mL) Sample->Sample_Sol Working_Std Working Standard (100 µg/mL) Stock_Std->Working_Std Cal_Stds Calibration Standards (1-1000 ng/mL) Working_Std->Cal_Stds HPLC HPLC Separation Cal_Stds->HPLC Diluted_Sample Diluted Sample Sample_Sol->Diluted_Sample Diluted_Sample->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data_Acq Data Acquisition MSMS->Data_Acq Integration Peak Integration Data_Acq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Section 3: Method Validation (Hypothetical Data)

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of the method.

Table 2: Linearity and Range

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = 1250x + 500
Correlation Coefficient (r²)≥ 0.995
Linearity AssessmentLack-of-fit test, visual inspection of plot

Table 3: Accuracy and Precision

Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
5 (LQC)98.5 - 101.2≤ 5.0
50 (MQC)99.1 - 100.8≤ 3.0
800 (HQC)98.9 - 101.5≤ 2.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 4: Limits of Detection and Quantification

ParameterResult
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Section 4: Signaling Pathway Context (Hypothetical)

While the specific biological targets and signaling pathways of this compound are not yet fully elucidated, many benzimidazole derivatives are known to interfere with microtubule polymerization, a critical process for cell division, motility, and intracellular transport. A potential mechanism of action could involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.

Hypothetical Signaling Pathway cluster_drug_target Drug Action cluster_cellular_process Cellular Processes Drug 1-Benzyl-2-(methylthio)- 1H-benzimidazole Tubulin Tubulin Drug->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Hypothetical inhibition of tubulin polymerization by this compound.

Section 5: Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound. The detailed protocol and performance characteristics serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further validation and adaptation of this method may be required for specific applications and matrices.

Application Notes and Protocols for 1-Benzyl-2-(methylthio)-1H-benzimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-benzyl-2-(methylthio)-1H-benzimidazole, a promising scaffold in medicinal chemistry. This document details its synthesis, potential mechanisms of action, and protocols for its evaluation in various drug discovery pipelines, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer research.

Chemical Information

  • IUPAC Name: 1-benzyl-2-(methylthio)-1H-benzo[d]imidazole

  • Molecular Formula: C₁₅H₁₄N₂S

  • Molecular Weight: 254.35 g/mol

  • Structure:

    alt text

Synthesis Protocol

A common synthetic route to this compound involves a multi-step process starting from o-phenylenediamine. The following is a generalized protocol based on literature procedures.

Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Benzyl chloride

  • Methyl iodide

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Diethyl ether

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Synthesis of Benzimidazole-2-thione:

    • Dissolve potassium hydroxide in ethanol in a round-bottom flask.

    • Add o-phenylenediamine to the solution and stir.

    • Slowly add carbon disulfide and reflux the mixture for 3-4 hours.

    • After cooling, the precipitate is filtered, washed with ethanol, and dried to yield benzimidazole-2-thione.

  • N-Benzylation:

    • Suspend benzimidazole-2-thione and potassium carbonate in DMF.

    • Add benzyl chloride dropwise and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain 1-benzyl-1H-benzimidazole-2(3H)-thione.

  • S-Methylation:

    • To a solution of 1-benzyl-1H-benzimidazole-2(3H)-thione in DMF, add sodium hydride portion-wise at 0°C.

    • Stir the mixture for 30 minutes.

    • Add methyl iodide dropwise and allow the reaction to proceed at room temperature for 2-3 hours.

    • Quench the reaction with cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound is not fully elucidated. However, based on the known activities of benzimidazole derivatives, several potential mechanisms can be proposed.

Antibacterial: Benzimidazoles can act as purine antimetabolites, interfering with the synthesis of nucleic acids and proteins essential for bacterial survival. They are also known to interact with bacterial DNA.

Antifungal: The mechanism may involve the inhibition of fungal microtubule assembly, similar to other benzimidazole antifungals.

Anticancer: Benzimidazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival. They can also induce apoptosis through different pathways.

Anti-inflammatory: The anti-inflammatory effects of benzimidazoles may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Antiviral: Benzimidazoles can interfere with viral replication by inhibiting viral enzymes or blocking viral entry into host cells.

G cluster_drug This compound cluster_targets Potential Cellular Targets cluster_effects Biological Effects Drug Compound DNA_Gyrase Bacterial DNA Gyrase Drug->DNA_Gyrase Inhibition Tubulin Fungal Tubulin Drug->Tubulin Disruption Kinases Cancer-related Kinases Drug->Kinases Inhibition COX COX Enzymes Drug->COX Inhibition Viral_Polymerase Viral Polymerase Drug->Viral_Polymerase Inhibition Antibacterial Antibacterial Activity DNA_Gyrase->Antibacterial Antifungal Antifungal Activity Tubulin->Antifungal Anticancer Anticancer Activity Kinases->Anticancer Anti_inflammatory Anti-inflammatory Activity COX->Anti_inflammatory Antiviral Antiviral Activity Viral_Polymerase->Antiviral

Caption: Potential mechanisms of action for this compound.

In Silico ADME-Tox Profile

As experimental data is limited, the ADME-Tox profile of this compound was predicted using online tools like SwissADME and pkCSM.

Table 1: Predicted ADME-Tox Properties

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight254.35 g/mol Good
LogP (Consensus)3.85Good lipophilicity
Water SolubilityPoorly solubleMay affect bioavailability
Pharmacokinetics
GI AbsorptionHighGood oral absorption predicted
BBB PermeantYesMay cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood drug-like properties
Bioavailability Score0.55Good
Toxicity
AMES ToxicityNon-toxicLow mutagenic potential predicted
hERG I InhibitorNoLow risk of cardiotoxicity

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Antibacterial Susceptibility Testing

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

G A Prepare bacterial inoculum C Add bacterial inoculum to each well A->C B Prepare serial dilutions of the compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E F Plate aliquots from clear wells onto agar plates E->F G Incubate agar plates at 37°C for 24 hours F->G H Determine MBC (lowest concentration with no bacterial growth on agar) G->H

Caption: Workflow for MIC and MBC determination.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • MIC Assay:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Assay:

    • Take an aliquot from each well showing no visible growth in the MIC assay.

    • Spread the aliquot onto an MHA plate.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Table 2: Antibacterial Activity of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives (Example Data) [1][2]

Compound DerivativeBacterial StrainMIC (µg/mL)[1]
5bS. aureus140-320
5dS. aureus140-320
5eS. aureus140-320
5fS. aureus140-320
5gS. aureus140-320
5jS. aureus140-320
5bE. coli140-400
5eE. coli140-400
5gE. coli140-400
5hE. coli140-400
5jE. coli140-400
Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay

Protocol: Inhibition of Protein Denaturation

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

  • Incubate the mixture at 37°C for 15 minutes.

  • Heat the mixture at 70°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Conclusion

This compound represents a versatile scaffold with significant potential in drug discovery. Its derivatives have demonstrated promising antibacterial activity. Further investigations into its anticancer, antifungal, antiviral, and anti-inflammatory properties are warranted. The protocols outlined in this document provide a framework for the systematic evaluation of this compound and its analogues in various therapeutic areas. In silico predictions suggest a favorable ADME-Tox profile, encouraging further preclinical development.

References

Application Note: A Scalable Two-Step Synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and scalable two-step protocol for the synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis begins with the S-methylation of commercially available 2-mercapto-1H-benzimidazole, followed by a regioselective N-benzylation. This method is designed for efficiency and high yield, making it suitable for scale-up operations in drug discovery and development settings. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiulcer, antiviral, anticancer, and antihypertensive properties.[1][2][3] The substitution pattern on the benzimidazole ring system allows for fine-tuning of their pharmacological profiles. The title compound, this compound, is a versatile intermediate for the synthesis of more complex bioactive molecules. The development of a scalable and efficient synthesis is crucial for facilitating further research and development. This document provides a detailed, step-by-step protocol for the reliable production of this compound on a laboratory scale, with clear potential for industrial scale-up.

Overall Reaction Scheme

The synthesis is performed in two sequential steps starting from 2-mercapto-1H-benzimidazole:

Step 1: Synthesis of 2-(methylthio)-1H-benzimidazole (2) Step 1 Reaction Step 2: Synthesis of this compound (3) Step 2 Reaction

Experimental Protocols

Step 1: Synthesis of 2-(methylthio)-1H-benzimidazole (2)

This procedure outlines the S-methylation of 2-mercapto-1H-benzimidazole. Methylation occurs selectively on the sulfur atom under basic conditions.

Materials and Equipment:

  • 2-mercapto-1H-benzimidazole (1)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Set up a 1 L three-neck round-bottom flask with a magnetic stirrer and a thermometer.

  • In the flask, dissolve sodium hydroxide (27.0 g, 0.675 mol) in ethanol (300 mL).

  • To the stirred solution, add 2-mercapto-1H-benzimidazole (1) (100.0 g, 0.666 mol) portion-wise, maintaining the temperature below 30°C.

  • Cool the resulting suspension to 5-10°C using an ice bath.

  • Add dimethyl sulfate (88.0 g, 0.698 mol) dropwise via a dropping funnel over 1 hour, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into 1 L of ice-cold water with stirring.

  • A white precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the cake thoroughly with cold water (3 x 200 mL).

  • Dry the product in a vacuum oven at 50°C to a constant weight. The product (2) is typically obtained as a white to off-white solid with high purity.

Step 2: Synthesis of this compound (3)

This procedure describes the N-benzylation of the intermediate 2-(methylthio)-1H-benzimidazole.

Materials and Equipment:

  • 2-(methylthio)-1H-benzimidazole (2)

  • Potassium hydroxide (KOH)

  • Benzyl chloride (BnCl)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a 1 L three-neck round-bottom flask with a magnetic stirrer and thermometer.

  • To the flask, add 2-(methylthio)-1H-benzimidazole (2) (100.0 g, 0.609 mol) and N,N-Dimethylformamide (400 mL). Stir until the solid is fully dissolved.

  • Add powdered potassium hydroxide (41.0 g, 0.731 mol) portion-wise to the solution. An exothermic reaction may be observed. Maintain the temperature below 40°C.

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl chloride (84.5 g, 0.667 mol) dropwise over 30 minutes, keeping the temperature below 30°C.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours.

  • Monitor the reaction completion using TLC.

  • After completion, cool the mixture to room temperature and pour it into 1.5 L of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) followed by brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product (3) as a crystalline solid.

Data Presentation

The following tables summarize the quantitative data for the described synthesis protocol.

Table 1: Reagents and Conditions for the Synthesis of 2-(methylthio)-1H-benzimidazole (2)

Starting MaterialReagent 1Reagent 2Molar Ratio (1:NaOH:(CH₃)₂SO₄)SolventTemp (°C)Time (h)Yield (%)
2-mercapto-1H-benzimidazole (100.0 g)NaOH (27.0 g)(CH₃)₂SO₄ (88.0 g)1 : 1.01 : 1.05Ethanol5-254~95%

Table 2: Reagents and Conditions for the Synthesis of this compound (3)

Starting MaterialReagent 1Reagent 2Molar Ratio (2:KOH:BnCl)SolventTemp (°C)Time (h)Yield (%)
2-(methylthio)-1H-benzimidazole (100.0 g)KOH (41.0 g)Benzyl Chloride (84.5 g)1 : 1.2 : 1.1DMF504-6~88%

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and have an appropriate quenching solution (e.g., ammonia solution) available.

  • Sodium hydroxide and potassium hydroxide are corrosive bases. Avoid contact with skin and eyes.

  • Benzyl chloride is a lachrymator and is corrosive. Handle with care.

  • N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Avoid inhalation and skin contact.

Visualized Workflow

The logical flow of the two-step synthesis is illustrated in the diagram below.

Synthesis_Workflow SM1 2-mercapto-1H-benzimidazole Step1 Step 1: S-Methylation SM1->Step1 Reagent1 NaOH, (CH₃)₂SO₄ Reagent1->Step1 Intermediate 2-(methylthio)-1H-benzimidazole Step1->Intermediate Yield: ~95% Step2 Step 2: N-Benzylation Intermediate->Step2 Workup1 Aqueous Workup Filtration & Drying Intermediate->Workup1 Reagent2 KOH, Benzyl Chloride Reagent2->Step2 Product This compound Step2->Product Yield: ~88% Workup2 Aqueous Workup Extraction & Purification Product->Workup2

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-Benzyl-2-(methylthio)-1H-benzimidazole and Structurally Related Compounds as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its analogs as potential antimicrobial agents.

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and infectious diseases.

Introduction: The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the benzimidazole core at various positions has led to the development of numerous compounds with therapeutic potential. This document focuses on this compound and structurally related 2-(benzylthio)benzimidazole derivatives, summarizing their synthesis, antimicrobial activity, and the protocols used for their evaluation. While the specific application of this compound as a chemical probe for target identification is not extensively documented in publicly available literature, its structural analogs have demonstrated significant antimicrobial effects, suggesting their potential as leads for novel anti-infective agents.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₄N₂S

  • General Chemical Class: Benzimidazole derivative

Synthesis of 2-(Benzylthio)benzimidazole Derivatives

The synthesis of 2-(benzylthio)benzimidazole derivatives typically involves a multi-step process starting from o-phenylenediamine. A general synthetic route is described below, based on reported literature procedures.[1][2][3]

Protocol 1: Synthesis of 2-(Benzylthio)-1H-benzimidazole [2]

This protocol describes the synthesis of the parent compound, which can be further alkylated at the N1 position to yield compounds like this compound.

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Dimethylformamide (DMF)

  • Ethanol, anhydrous

  • Benzyl chloride (or other benzyl halides)

  • Potassium bicarbonate (5% aqueous solution)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Synthesis of 2-Mercaptobenzimidazole:

    • In a round-bottom flask, dissolve o-phenylenediamine in DMF.

    • Add carbon disulfide dropwise to the solution at room temperature.

    • Heat the reaction mixture under reflux for 4-6 hours.

    • After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-mercaptobenzimidazole.

  • Synthesis of 2-(Benzylthio)-1H-benzimidazole:

    • Dissolve 1 equivalent of 2-mercaptobenzimidazole in anhydrous ethanol.

    • Add 1.2 equivalents of benzyl chloride to the solution.

    • Reflux the mixture for 2 hours.[2]

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction medium with a 5% potassium bicarbonate solution until a precipitate forms.[2]

    • Filter the precipitate, wash with cold ethanol, and dry.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system to yield pure 2-(benzylthio)-1H-benzimidazole.[2]

Protocol 2: N-Alkylation to Synthesize 1-Benzyl-2-(benzylthio)-1H-benzimidazole [4]

This protocol describes the N-alkylation of the benzimidazole ring, which can be adapted for the synthesis of the title compound by using an appropriate methylating agent in the second step of the previous protocol.

Materials:

  • 2-(Benzylthio)-1H-benzimidazole

  • Benzyl chloride or bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-(benzylthio)-1H-benzimidazole in DMF, add potassium carbonate.

  • Add benzyl chloride or bromide to the mixture.

  • Heat the reaction mixture and monitor for completion by thin-layer chromatography.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Antimicrobial Activity

Derivatives of 2-(benzylthio)benzimidazole have been reported to exhibit significant antibacterial and antifungal activities. The potency of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.

Data Presentation: Antibacterial Activity

The following table summarizes the reported MIC values for several 2-(benzylthio)methyl-1H-benzimidazole derivatives against Escherichia coli and Staphylococcus aureus.[1][4]

Compound IDR Group on Benzyl RingR' Group on Benzimidazole N1Test OrganismMIC (µg/mL)Reference
5b4-CH₃HS. aureus140[1]
5d4-ClHS. aureus160[1]
5e3-NO₂HS. aureus320[1]
5f4-NO₂HS. aureus320[1]
5g2-ClHS. aureus150[1]
5j4-CF₃HS. aureus290[1]
5b4-CH₃HE. coli140[1]
5e3-NO₂HE. coli320[1]
5g2-ClHE. coli150[1]
5h2-CF₃HE. coli290[1]
5j4-CF₃HE. coli400[1]
7aHBenzylS. aureus140[4]
7b4-ClBenzylS. aureus140[4]
7c4-CH₃BenzylS. aureus140[4]
7d4-OCH₃BenzylS. aureus290[4]
7aHBenzylE. coli140[4]
7b4-ClBenzylE. coli140[4]
7c4-CH₃BenzylE. coli290[4]
7d4-OCH₃BenzylE. coli290[4]

Experimental Protocols for Antimicrobial Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method[4][5][6]

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO)[5]

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)[6]

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial isolates on a suitable agar plate and incubate for 18-24 hours at 37°C.[7]

    • Select three to five colonies and inoculate into 5 mL of MHB. Incubate for 18-24 hours at 37°C.[7]

    • Adjust the turbidity of the bacterial suspension with fresh MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by diluting the culture to an OD₆₀₀ of 0.08-0.1.[6]

    • Further dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Test Plates:

    • Dispense 50 µL of sterile MHB into wells of a 96-well plate (columns 2-12).

    • Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first well of each row (column 1).

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as a growth control (MHB and inoculum, no compound).

    • Column 12 serves as a sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well from column 1 to 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 4: Agar Well Diffusion Assay[9][10][11]

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.[9]

  • Well Preparation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate.[10]

    • Add a defined volume (e.g., 100 µL) of the test compound solution into each well.[10]

    • A well with the solvent (e.g., DMSO) can be used as a negative control, and a standard antibiotic as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: N-Alkylation (Optional) o_phenylenediamine o-Phenylenediamine reflux_dmf Reflux in DMF o_phenylenediamine->reflux_dmf cs2 Carbon Disulfide cs2->reflux_dmf mercapto 2-Mercaptobenzimidazole reflux_dmf->mercapto reflux_etoh Reflux in Ethanol mercapto->reflux_etoh benzyl_halide Benzyl Halide benzyl_halide->reflux_etoh product_2_thio 2-(Benzylthio)-1H-benzimidazole reflux_etoh->product_2_thio base_dmf Base (K2CO3) in DMF product_2_thio->base_dmf alkyl_halide Alkyl/Benzyl Halide alkyl_halide->base_dmf final_product 1-Alkyl-2-(benzylthio)- 1H-benzimidazole base_dmf->final_product

Caption: General synthesis workflow for 2-(benzylthio)benzimidazole derivatives.

Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) inoculum_prep Prepare 0.5 McFarland Bacterial Inoculum bacterial_culture->inoculum_prep compound_prep Prepare Compound Solutions serial_dilution Serial Dilution of Compound in 96-well Plate compound_prep->serial_dilution add_compound Add Compound to Wells compound_prep->add_compound inoculate_plate Inoculate Plate with Bacteria inoculum_prep->inoculate_plate inoculate_agar Inoculate MHA Plate inoculum_prep->inoculate_agar serial_dilution->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic create_wells Create Wells in Agar inoculate_agar->create_wells create_wells->add_compound incubate_diffusion Incubate at 37°C for 18-24h add_compound->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone

Caption: Workflow for antimicrobial susceptibility testing.

Potential Mechanism of Action of Benzimidazole Antimicrobials

The precise mechanism of action for 2-(benzylthio)benzimidazole derivatives is not fully elucidated. However, for the broader class of benzimidazole antimicrobials, several mechanisms have been proposed. One of the primary modes of action, particularly for antifungal and anthelmintic benzimidazoles, is the inhibition of tubulin polymerization, which disrupts microtubule formation and essential cellular processes.[11] In bacteria, benzimidazoles may interfere with other crucial cellular functions. For instance, some derivatives are known to inhibit bacterial cell wall synthesis by targeting transpeptidase enzymes.[12] The diverse biological activities of benzimidazoles suggest that their mechanism of action can be dependent on the specific substitution pattern of the benzimidazole core.

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects compound Benzimidazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition cell_wall Cell Wall Synthesis (Transpeptidases) compound->cell_wall Inhibition other_enzymes Other Essential Enzymes compound->other_enzymes Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption impaired_cell_wall Impaired Cell Wall Integrity cell_wall->impaired_cell_wall metabolic_disruption Metabolic Disruption other_enzymes->metabolic_disruption cell_division_inhibition Inhibition of Cell Division microtubule_disruption->cell_division_inhibition cell_death Cell Death / Growth Inhibition cell_division_inhibition->cell_death impaired_cell_wall->cell_death metabolic_disruption->cell_death

Caption: Postulated mechanisms of antimicrobial action for benzimidazole derivatives.

References

Application Notes and Protocols: Click Chemistry with 1-Benzyl-2-(methylthio)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-benzyl-2-(methylthio)-1H-benzimidazole derivatives in click chemistry for the development of novel bioactive compounds. The following sections detail the synthesis of precursors, protocols for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and the biological applications of the resulting triazole conjugates, particularly in anticancer and antibacterial research.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an imidazole ring creates a versatile scaffold for drug design. The this compound core offers a unique combination of lipophilicity and functional handles for further modification.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool in drug discovery for its high efficiency, selectivity, and biocompatibility. By functionalizing the this compound scaffold with either an alkyne or an azide group, it can be readily conjugated with a wide array of molecules to create novel benzimidazole-triazole hybrids with potentially enhanced biological activities.

Synthesis of Precursors

The key to utilizing this compound derivatives in click chemistry is the introduction of a terminal alkyne or an azide functionality. The following are proposed synthetic schemes based on established chemical transformations of benzimidazole scaffolds.

Synthesis of Alkyne-Functionalized Precursor: 1-(Prop-2-yn-1-yl)-2-(benzylthio)-1H-benzo[d]imidazole

A plausible synthetic route involves the N-alkylation of 2-(benzylthio)-1H-benzimidazole with propargyl bromide.

Experimental Protocol:

  • Synthesis of 2-(benzylthio)-1H-benzimidazole:

    • To a solution of 2-mercaptobenzimidazole (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride (1.1 eq) dropwise to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 2-(benzylthio)-1H-benzimidazole.

  • N-Propargylation:

    • To a solution of 2-(benzylthio)-1H-benzimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add propargyl bromide (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to yield 1-(prop-2-yn-1-yl)-2-(benzylthio)-1H-benzo[d]imidazole.

Synthesis of Azide-Functionalized Precursor: 1-(2-Azidoethyl)-2-(benzylthio)-1H-benzo[d]imidazole

This can be achieved through N-alkylation with a suitable 2-azidoethylating agent.

Experimental Protocol:

  • N-(2-Hydroxyethyl)ation:

    • Follow the N-alkylation procedure described above, using 2-chloroethanol instead of propargyl bromide.

  • Mesylation/Tosylation:

    • To a solution of the resulting alcohol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

  • Azidation:

    • Dissolve the crude mesylate/tosylate in DMF and add sodium azide (3.0 eq).

    • Heat the mixture to 80 °C and stir for 6-8 hours.

    • Cool the reaction, pour into water, and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography to obtain 1-(2-azidoethyl)-2-(benzylthio)-1H-benzo[d]imidazole.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized alkyne or azide functionalized this compound derivatives can be used in CuAAC reactions to form 1,2,3-triazole linked hybrids.

General Experimental Protocol for CuAAC:

  • In a reaction vessel, dissolve the alkyne-functionalized benzimidazole (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).

  • Add a copper(II) sulfate solution (0.05-0.1 eq) and a sodium ascorbate solution (0.1-0.2 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole conjugate.

Applications in Drug Discovery

The resulting this compound-triazole hybrids are promising candidates for various therapeutic applications, particularly as anticancer and antibacterial agents.

Anticancer Activity

Benzimidazole-triazole hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and protein kinases.

Quantitative Data Summary: Anticancer Activity of Benzimidazole-Triazole Hybrids

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole-1,2,3-triazole hybridsA549 (Lung)0.05 - 62.14[1]
Benzimidazole-1,2,3-triazole hybridsHeLa (Cervical)0.05 - 62.14[1]
Benzimidazole-1,2,3-triazole hybridsCFPAC-1 (Pancreatic)0.05 - 62.14[1]
Benzimidazole-1,2,3-triazole hybridsSW620 (Colorectal)0.05 - 62.14[1]
Benzimidazole-triazole acetamide hybridsA549 (Lung)16.1 ± 1.1[2]
Benzimidazole-triazole acetamide hybridsSW480 (Colon)19.7 ± 2.7[2]

Note: The IC₅₀ values are for various derivatives within the specified class and may not directly represent the click products of this compound.

Hypothesized Signaling Pathway Inhibition by Benzimidazole-Triazole Hybrids

The diagram below illustrates a potential mechanism of action where the benzimidazole-triazole conjugate inhibits a protein kinase, thereby blocking a downstream signaling cascade that promotes cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor_Inactive Inactive Transcription Factor Kinase_Cascade->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_Active->Gene_Expression Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Drug Benzimidazole-Triazole Hybrid Drug->Kinase_Cascade Inhibits

Caption: Hypothesized kinase inhibition pathway.

Antibacterial Activity

The unique structural features of benzimidazole-triazole hybrids also make them promising candidates for the development of new antibacterial agents, addressing the growing concern of antibiotic resistance.

Quantitative Data Summary: Antibacterial Activity of Benzimidazole-Triazole Hybrids

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-Benzylthiomethyl-1H-benzimidazole derivativesStaphylococcus aureus140 - 320[3]
2-Benzylthiomethyl-1H-benzimidazole derivativesEscherichia coli140 - 400[3]
1-Benzyl-1,2,3-triazole derivativesStaphylococcus aureusWeak to moderate inhibition at 100 µg/mL[4]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

Experimental Workflow Visualization

The following diagram outlines the general workflow from the synthesis of precursors to the biological evaluation of the final benzimidazole-triazole hybrids.

workflow cluster_synthesis Synthesis cluster_click Click Chemistry cluster_evaluation Biological Evaluation Start 1-Benzyl-2-(methylthio)- 1H-benzimidazole Alkyne_Func Alkyne Functionalization Start->Alkyne_Func Azide_Func Azide Functionalization Start->Azide_Func Alkyne_Precursor Alkyne Precursor Alkyne_Func->Alkyne_Precursor Azide_Precursor Azide Precursor Azide_Func->Azide_Precursor CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition Alkyne_Precursor->CuAAC Azide_Precursor->CuAAC Purification Purification & Characterization CuAAC->Purification Anticancer Anticancer Assays (e.g., MTT, Flow Cytometry) Purification->Anticancer Antibacterial Antibacterial Assays (e.g., MIC Determination) Purification->Antibacterial Data_Analysis Data Analysis & SAR Anticancer->Data_Analysis Antibacterial->Data_Analysis

Caption: General experimental workflow.

Conclusion

The combination of the privileged this compound scaffold with the versatility and efficiency of click chemistry provides a powerful platform for the discovery of novel therapeutic agents. The detailed protocols and application notes presented here offer a solid foundation for researchers to explore the synthesis and biological evaluation of new benzimidazole-triazole hybrids with the potential to address unmet needs in cancer and infectious disease treatment. Further investigation into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their potency and selectivity.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Benzyl-2-(methylthio)-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question Answer
My reaction yield is consistently low. What are the potential causes and how can I improve it? Low yields can stem from several factors: * Incomplete deprotonation of the thiol: Ensure the base (e.g., NaOH, KOH, K2CO3) is of good quality, used in the correct stoichiometric amount (typically 1-1.2 equivalents), and that the reaction has sufficient time for the thiolate to form before adding the benzyl halide.[1] * Poor quality of reagents: Use freshly distilled or high-purity solvents and ensure the benzyl halide has not degraded. * Suboptimal reaction temperature: While many procedures use reflux, the ideal temperature can vary. If side reactions are suspected, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial. * Inefficient work-up and purification: Product loss can occur during extraction and chromatography. Ensure proper phase separation and consider optimizing your column chromatography conditions (e.g., solvent system, silica gel activity).
I am observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these impurities and how can I minimize them? Common byproducts can include: * N-benzylated and S-benzylated isomers: If starting with 2-mercaptobenzimidazole, both the nitrogen and sulfur atoms can be benzylated. To favor S-alkylation, the reaction is typically performed under basic conditions where the more nucleophilic thiolate anion is formed.[1] To favor N-alkylation, different conditions and starting materials may be needed. * Dibenzylated product: Using an excess of benzyl halide can lead to benzylation at both the nitrogen and sulfur atoms. Use a controlled stoichiometry of benzyl halide (typically 1-1.2 equivalents). * Unreacted starting materials: If the reaction is incomplete, you will see starting materials on your TLC. Increase the reaction time or temperature moderately.
How can I confirm the successful synthesis of this compound? Characterization is crucial. The following techniques are recommended: * Thin-Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the final product. * Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide definitive structural information. Key signals to look for include the benzylic protons (a singlet around 4.0-5.5 ppm) and the methylthio protons (a singlet around 2.7 ppm). * Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]
What is the best purification method for this compound? Column chromatography on silica gel is the most commonly reported method for purifying this compound.[2] A typical solvent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step.[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Method 1: S-Alkylation of 1-Benzyl-1H-benzimidazole-2-thiol

This protocol is adapted from procedures involving the S-methylation of a pre-formed N-benzyl benzimidazole thiol.

Materials:

  • 1-Benzyl-1H-benzimidazole-2-thiol

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a 100 mL round-bottom flask, add 1-Benzyl-1H-benzimidazole-2-thiol (5 mmol) and THF (20 mL).

  • Add sodium hydroxide (1.0 equivalent, 5 mmol) to the flask and stir the mixture for 10 minutes at room temperature.

  • Add methyl iodide (1.1 equivalents, 5.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to obtain the final product.[3]

Method 2: Synthesis from 2-Mercaptobenzimidazole

This protocol outlines the synthesis starting from 2-mercaptobenzimidazole, which involves sequential N-benzylation and S-methylation or a one-pot approach.

Materials:

  • 2-Mercaptobenzimidazole

  • Benzyl chloride

  • Methyl iodide

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Ethanol or Dioxane

  • Ice-cold water

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or dioxane in a round-bottom flask.[1]

  • Add a base such as potassium hydroxide (1 equivalent) dissolved in a minimal amount of ethanol, or sodium hydride portion-wise at 0-5 °C.[1]

  • Stir the mixture for a designated period (e.g., 10 minutes) to form the salt.[1]

  • Add benzyl chloride (1 equivalent) to the reaction mixture and reflux for a specified time (e.g., 4 hours).[1]

  • After reflux, cool the reaction mixture and then add methyl iodide (1 equivalent).

  • Continue to stir the reaction, monitoring by TLC, until the starting material is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent like an ethanol/water mixture for further purification.[1]

Data Presentation

The following table summarizes typical reaction conditions for related benzimidazole syntheses to provide a comparative overview.

Starting Material Reagents Base Solvent Temperature Time Yield Reference
2-(Chloromethyl)-1H-benzimidazoleThiourea, Benzyl chlorideNaOHAcetonitrile, Ethanol/H₂OReflux1.5h, then 2h55-80%[4]
2-MercaptobenzimidazoleBenzyl chlorideKOHEthanolReflux4h-[1]
2-MercaptobenzimidazoleBenzyl chlorideNaHDioxane0-5 °C then reflux--[1]
1H-benzimidazoleBenzyl bromideNaOHTHFRoom Temp.Overnight-[3]
N-methyl-2-mercaptobenzimidazoleAlkylating agentK₂CO₃- (Grinding)Room Temp.10-15 minHigh[5]

Visualizations

Experimental Workflow for S-Alkylation

The following diagram illustrates a typical workflow for the S-alkylation of a benzimidazole thiol.

G A 1. Dissolve Substrate (1-Benzyl-1H-benzimidazole-2-thiol) in THF B 2. Add Base (e.g., NaOH) A->B C 3. Add Alkylating Agent (Methyl Iodide) B->C D 4. Stir Overnight (Room Temperature) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Work-up (Concentrate in vacuo) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: General workflow for the synthesis of this compound via S-alkylation.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G Start Reaction Outcome LowYield Low Yield? Start->LowYield ImpureProduct Impure Product (TLC)? LowYield->ImpureProduct No CheckBase Check Base Quality & Stoichiometry LowYield->CheckBase Yes CheckStoichiometry Adjust Benzyl Halide Stoichiometry ImpureProduct->CheckStoichiometry Yes Success Successful Synthesis ImpureProduct->Success No CheckReagents Verify Reagent Purity CheckBase->CheckReagents OptimizeTemp Optimize Temperature & Time CheckReagents->OptimizeTemp OptimizePurification Optimize Purification (Solvent System, etc.) OptimizeTemp->OptimizePurification Failure Re-evaluate Strategy OptimizePurification->Failure OptimizeConditions Favor S-alkylation: Use Strong Base CheckStoichiometry->OptimizeConditions Purification Column Chromatography OptimizeConditions->Purification Purification->Success

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic strategies for this compound are:

  • Route A: S-Alkylation followed by N-Alkylation. This involves the initial S-methylation of 1-benzyl-1H-benzimidazole-2(3H)-thione.

  • Route B: N-Alkylation of a pre-formed S-methylated precursor. This route starts with 2-(methylthio)-1H-benzimidazole, which is then N-benzylated.

Q2: What is the most significant side reaction in this synthesis?

A2: The most critical side reaction is the competitive N-alkylation versus S-alkylation. Depending on the synthetic route chosen, this can lead to the formation of isomeric byproducts. For instance, in the N-benzylation of 2-(methylthio)-1H-benzimidazole, the desired N1-benzylated product can be contaminated with the N3-benzylated isomer and potentially S-benzylated starting material if the initial S-methylation was incomplete.

Q3: How can I distinguish between the desired product and its N-alkylated isomers?

A3: Spectroscopic methods are essential for isomer differentiation:

  • ¹H NMR Spectroscopy: The chemical shift of the benzylic protons (CH₂) will differ between the N-benzyl and S-benzyl isomers. Typically, the N-CH₂ protons appear slightly downfield compared to the S-CH₂ protons.

  • ¹³C NMR Spectroscopy: The chemical shifts of the benzylic carbon and the carbons of the benzimidazole core will be distinct for each isomer.

  • Mass Spectrometry: While isomers will have the same molecular weight, fragmentation patterns may differ, aiding in identification.

Q4: Are there any other potential side reactions to be aware of?

A4: Besides isomeric products, other potential side reactions include:

  • Over-alkylation: The introduction of more than one benzyl or methyl group, leading to quaternary ammonium or sulfonium salts, especially if strong alkylating agents or harsh conditions are used.

  • Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of starting materials or products.

  • Solvent-related byproducts: Some solvents, particularly under basic conditions, might participate in side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of multiple side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; for benzylation, refluxing in a suitable solvent like ethanol or acetone is common.[1][2] - Use an appropriate base. For N-alkylation, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often employed.[1][3] For S-alkylation, milder bases like potassium bicarbonate (KHCO₃) can be effective.[2][4] - Adjust reaction conditions to favor the desired product (see below for controlling regioselectivity).
Formation of N-alkylated isomer instead of/along with the desired S-alkylated product The benzimidazole nitrogen is a competing nucleophile for the alkylating agent. The choice of solvent and base significantly influences the N- vs. S-alkylation ratio.- Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while polar protic solvents like ethanol can favor S-alkylation. - Base Selection: Stronger bases (e.g., NaH) tend to favor N-alkylation by fully deprotonating the nitrogen. Milder bases (e.g., K₂CO₃, NaHCO₃) can lead to a higher proportion of S-alkylation.[1][3] - Temperature Control: Lower temperatures generally favor S-alkylation, which is often the kinetically controlled product.
Presence of di-benzylated byproduct Use of excess benzylating agent or a highly reactive benzyl halide.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the benzylating agent. - Add the benzylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in purifying the final product Co-elution of isomers during column chromatography. Similar solubility of the product and byproducts.- Chromatography: Utilize a long column with a shallow solvent gradient (e.g., ethyl acetate/hexane) for better separation.[2][3] - Recrystallization: If a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water) to selectively crystallize the desired isomer.[1]

Experimental Protocols

Synthesis of 2-(Benzylthio)-1H-benzimidazole (A precursor for N-benzylation)

This protocol is adapted from a general procedure for the synthesis of 2-(benzylthio)benzimidazole derivatives.[2]

Materials:

  • 2-Mercaptobenzimidazole (1.00 g, 6.66 mmol)

  • Benzyl chloride (1.01 g, 7.99 mmol, 1.2 equivalents)

  • Anhydrous ethanol (10 mL)

  • 5% Potassium bicarbonate (KHCO₃) solution

Procedure:

  • Dissolve 2-mercaptobenzimidazole in anhydrous ethanol in a round-bottom flask.

  • Add benzyl chloride to the solution.

  • Reflux the mixture for 2 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a 5% solution of potassium bicarbonate until the pH is approximately 7.

  • The resulting precipitate is filtered, washed with cold ethanol, and then dried.

  • The crude product can be purified by column chromatography on silica gel using an eluent such as ethyl acetate/hexane (e.g., 30:70 v/v).[2]

Synthesis of 1-Benzyl-2-(benzylthio)methyl-1H-benzimidazole (Illustrative N-alkylation)

This protocol describes the N-benzylation of a related 2-(benzylthiomethyl)-1H-benzimidazole and can be adapted.[3][5]

Materials:

  • 2-(Benzylthiomethyl)-1H-benzimidazole (1 eq)

  • Benzyl chloride or bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(benzylthiomethyl)-1H-benzimidazole in DMF.

  • Add potassium carbonate to the solution.

  • Add benzyl chloride or bromide and heat the mixture.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is worked up by pouring into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Reaction Pathways and Side Reactions

The following diagram illustrates the key reaction pathways and potential side reactions in the synthesis of this compound.

Synthesis_Pathways cluster_start Starting Materials cluster_products Products cluster_side_products Side Products 2_MT_Bzim 2-(Methylthio)-1H- benzimidazole N3_Isomer 3-Benzyl-2-(methylthio)-1H- benzimidazole (Isomeric Impurity) 2_MT_Bzim->N3_Isomer N-Benzylation (Side Reaction) BnCl Benzyl Chloride Desired_Product 1-Benzyl-2-(methylthio)-1H- benzimidazole (Desired Product) BnCl->Desired_Product BnCl->N3_Isomer Di_Bn 1,3-Dibenzyl-2-(methylthio)- benzimidazolium salt (Over-alkylation) BnCl->Di_Bn Base Base Base->Desired_Product Base->N3_Isomer Desired_Product->Di_Bn Further Benzylation (Over-alkylation)

Synthesis pathways and side reactions.

References

Stability issues of 1-Benzyl-2-(methylthio)-1H-benzimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-2-(methylthio)-1H-benzimidazole in solution. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The benzimidazole ring system is sensitive to pH extremes. In highly acidic or alkaline solutions, the compound may be susceptible to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, solutions should generally be kept at low temperatures.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. It is advisable to protect solutions from light.[1]

  • Oxidizing Agents: The methylthio (-SCH3) group is susceptible to oxidation, which can convert it to a sulfoxide or sulfone.[2] The presence of oxidizing agents or dissolved oxygen can promote this degradation.

  • Solvent: The choice of solvent can impact stability. While soluble in many organic solvents, the reactivity of the solvent itself or the presence of impurities can affect the compound's integrity.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure and general knowledge of benzimidazole chemistry, potential degradation products may include:

  • Oxidation Products: The primary site of oxidation is likely the sulfur atom of the methylthio group, forming 1-Benzyl-2-(methylsulfinyl)-1H-benzimidazole (sulfoxide) and further to 1-Benzyl-2-(methylsulfonyl)-1H-benzimidazole (sulfone).

  • Hydrolysis Products: Under harsh acidic or basic conditions, cleavage of the benzyl group or degradation of the benzimidazole ring could occur, although this is generally less common under typical experimental conditions.

  • Photodegradation Products: Photodegradation of sulfur-containing heterocyclic compounds can lead to a variety of products, including sulfonic acids.[3] For benzimidazoles, photodegradation can involve demethylation and decarboxylation of carbamate groups if present, and can lead to the formation of amine derivatives.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive experiments, it may be beneficial to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

This section provides guidance on common issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe a decrease in the expected activity of your compound over time or between experimental runs.

  • Potential Cause: The compound may be degrading in the assay medium or during storage.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

    • Assess Solution Stability: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure). A stability-indicating HPLC method is recommended for this.

    • Control for Oxidation: If oxidation is suspected, try degassing the assay medium and running the experiment under a low-oxygen environment.

    • pH Check: Ensure the pH of your assay medium is within a stable range for the compound.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: When analyzing your sample by HPLC, you observe new, unexpected peaks that were not present in the initial analysis of the solid compound.

  • Potential Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. This can help in identifying them as potential oxidation or hydrolysis products.

    • Conduct Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This will help in creating a degradation profile and confirming the retention times of the degradants.

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
  • Symptom: The compound precipitates out of solution when preparing aqueous dilutions from an organic stock.

  • Potential Cause: this compound is a lipophilic molecule with poor water solubility.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare the aqueous solution by adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer. Be mindful of the final solvent concentration in your experiment, as it may affect biological assays.

    • Adjust pH: The solubility of benzimidazole derivatives can be pH-dependent. Investigate the effect of slightly adjusting the pH of your buffer on the compound's solubility.

    • Sonication: Gentle sonication can help in dissolving the compound.

    • Prepare Lower Concentrations: If possible, work with lower concentrations of the compound to stay below its solubility limit in the aqueous medium.

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study

This protocol outlines a general approach to assess the stability of this compound in a specific solvent or buffer.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, acetonitrile, or an aqueous buffer) at a known concentration.

    • Divide the solution into several aliquots in appropriate containers (e.g., amber HPLC vials).

  • Storage Conditions:

    • Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to ambient light).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly for long-term studies).

  • Analysis:

    • At each time point, analyze one aliquot from each storage condition using a validated stability-indicating HPLC method.

    • Quantify the peak area of the parent compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Heat the solution (e.g., at 60°C) for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Heat the solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Analyze by HPLC.

  • Photodegradation:

    • Prepare a solution of the compound in a suitable solvent in a quartz cuvette or clear vial.

    • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • Keep a control sample protected from light.

    • Analyze both samples by HPLC.

Data Presentation

The following tables can be used to summarize the data obtained from stability studies.

Table 1: Summary of Solution Stability Data

Storage ConditionTime Point% Remaining of this compoundAppearance of Degradation Products (% of Total Area)
Room Temperature0 hr100%0%
24 hr
48 hr
4°C0 hr100%0%
24 hr
48 hr
-20°C0 hr100%0%
1 week
1 month

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C24 hr
0.1 M NaOH, 60°C24 hr
3% H₂O₂, RT24 hr
Heat (80°C)48 hr
UV Light (254 nm)8 hr

Visualizations

Logical Workflow for Investigating Stability Issues

Stability_Troubleshooting start Inconsistent Experimental Results or Extra HPLC Peaks check_freshness Prepare Fresh Solution and Re-run Experiment start->check_freshness problem_persists Problem Persists? check_freshness->problem_persists stability_study Conduct Solution Stability Study (Time, Temp, Light) problem_persists->stability_study Yes end_resolved Issue Resolved problem_persists->end_resolved No forced_degradation Perform Forced Degradation (pH, Oxidation, Heat, Light) stability_study->forced_degradation identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants validate_method Develop & Validate Stability-Indicating Method identify_degradants->validate_method optimize_conditions Optimize Experimental/ Storage Conditions end_monitor Monitor Future Experiments optimize_conditions->end_monitor validate_method->optimize_conditions

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway of this compound

Degradation_Pathway parent 1-Benzyl-2-(methylthio)- 1H-benzimidazole sulfoxide 1-Benzyl-2-(methylsulfinyl)- 1H-benzimidazole (Sulfoxide) parent->sulfoxide Oxidation hydrolysis_products Potential Hydrolysis Products parent->hydrolysis_products Harsh Acid/Base photo_products Potential Photodegradation Products parent->photo_products UV/Light sulfone 1-Benzyl-2-(methylsulfonyl)- 1H-benzimidazole (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways.

References

Overcoming solubility problems of 1-Benzyl-2-(methylthio)-1H-benzimidazole in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-2-(methylthio)-1H-benzimidazole, focusing on overcoming solubility challenges in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterocyclic organic compound belonging to the benzimidazole class. Derivatives of benzimidazole are known to exhibit a wide range of biological activities, and this particular compound and its analogs are primarily investigated for their potential as antibacterial and antifungal agents.[1][2][3][4][5][6] Some benzimidazoles have also been studied for their anticancer properties, with a proposed mechanism involving the inhibition of tubulin polymerization.[4][7][8][9]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. Why is this happening?

This is a common issue due to the compound's low aqueous solubility. A closely related compound, 2-Benzylthiobenzimidazole, has a very low experimental water solubility of 2.1 µg/mL.[10] The chemical structure of this compound, with its benzyl and benzimidazole rings, contributes to its lipophilic nature, making it poorly soluble in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.

Q3: What are the recommended solvents for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of benzimidazole derivatives for in vitro assays.[1][3] Other organic solvents such as dimethylformamide (DMF) and ethanol can also be used, although their suitability may depend on the specific assay and the required final concentration.[1][11] It is crucial to prepare a high-concentration stock in an appropriate organic solvent to minimize the volume of organic solvent added to the final assay, which could otherwise cause solvent-related artifacts or toxicity.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: Compound precipitates upon dilution into aqueous buffer.

Solution Workflow:

start Precipitation Observed step1 Optimize Stock Solution & Dilution start->step1 step2 Modify Assay Buffer step1->step2 If precipitation persists end Compound Solubilized step1->end Successful step3 Consider Formulation Strategies step2->step3 If precipitation persists step2->end Successful step3->end Successful cluster_0 Microtubule Dynamics cluster_1 Cellular Processes tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization inhibition Inhibition tubulin->inhibition mt->tubulin Depolymerization mitosis Mitosis mt->mitosis transport Intracellular Transport mt->transport compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole inhibition->mt

References

Enhancing the selectivity of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its derivatives. Here you will find troubleshooting guides and frequently asked questions to enhance the selectivity and success of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole core is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] Its derivatives have been investigated for various therapeutic properties, most notably as antibacterial and anthelmintic agents.[2][3] Some derivatives have also been identified as potent and selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5), indicating potential applications in treating chronic kidney disease and pain.[4][5]

2. How is this compound synthesized?

The most common synthetic route involves the S-alkylation of 2-mercaptobenzimidazole with a benzyl halide (e.g., benzyl chloride or benzyl bromide). The reaction is typically carried out in the presence of a base in a suitable solvent.[6][7] Modifications to the benzimidazole core or the benzyl ring can be made to the starting materials to produce a variety of derivatives.[2]

3. What is the mechanism of action of this compound?

The mechanism of action depends on the therapeutic target. In the context of its antibacterial activity , benzimidazole derivatives can interfere with various cellular processes in bacteria. While the exact mechanism for this specific compound is not fully elucidated in the provided literature, related benzimidazole compounds are known to act as topoisomerase inhibitors or interfere with other essential bacterial enzymes.[1]

As a TRPC5 inhibitor , it blocks the influx of calcium ions through the TRPC5 channel.[4] This channel is involved in cellular processes that, when dysregulated, can contribute to conditions like chronic kidney disease and pain.[5]

4. How can the selectivity of this compound be enhanced?

Enhancing selectivity involves modifying the chemical structure to increase its affinity for the desired target while decreasing its affinity for off-targets. Key strategies include:

  • Substitution on the Benzimidazole Core: Adding substituents to the 5- or 6-position of the benzimidazole ring can influence biological activity and selectivity. For example, the presence of a nitro group at the 5-position has been shown to affect the bactericidal potency of some derivatives.[2]

  • Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can significantly alter the compound's interaction with its target. For instance, methyl or chloro groups on the benzyl ring have been found to yield lower Minimum Inhibitory Concentrations (MICs) against certain bacterial strains.[2]

  • N-Alkylation: Alkylation at the N-1 position of the benzimidazole ring is another strategy to modulate the compound's properties and potentially improve its selectivity and potency.[6][7]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of different parts of the molecule and evaluating the resulting changes in activity and selectivity can guide the design of more selective compounds. The goal is to identify pharmacophores that are crucial for on-target activity and those that can be modified to reduce off-target binding.[8]

5. What are the potential off-target effects of benzimidazole derivatives?

Benzimidazole-based drugs can have off-target effects, which may lead to adverse reactions. While specific off-target effects for this compound are not detailed in the provided search results, the benzimidazole class of compounds has been associated with a range of interactions. For example, some benzimidazole derivatives have been shown to inhibit various kinases and other enzymes.[1] Therefore, when developing derivatives for a specific target, it is crucial to perform counter-screening against a panel of relevant off-targets to assess selectivity.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low Reaction Yield Incomplete reaction; Suboptimal reaction conditions (temperature, time); Purity of starting materials.- Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Use a slight excess of the benzyl halide.
Presence of Impurities in the Final Product Unreacted starting materials; Formation of side products (e.g., N-alkylation).- Purify the crude product using column chromatography on silica gel.[3]- Recrystallize the purified product from a suitable solvent like ethanol.
Difficulty in Product Purification Product co-elutes with impurities during chromatography.- Adjust the eluent system for column chromatography (e.g., vary the ethyl acetate/hexane ratio).[3]- Consider using a different purification technique, such as preparative TLC or HPLC.
Product Insolubility The compound may have low solubility in common solvents.- Test a range of solvents for solubility.- For biological assays, consider using a co-solvent like DMSO.[2]
Biological Assays (Antibacterial Testing)
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent MIC Values Inoculum preparation variability; Errors in serial dilutions; Contamination of cultures.- Standardize the inoculum to the correct McFarland standard.- Use calibrated pipettes for dilutions.- Maintain aseptic techniques throughout the experiment.
No Inhibition of Bacterial Growth The compound is not active against the tested strain; The compound has precipitated out of the solution; Bacterial resistance.- Confirm the compound's activity against a known sensitive control strain.- Ensure the compound is fully dissolved in the test medium (use of a co-solvent like DMSO may be necessary, with appropriate controls).- Verify the identity and susceptibility profile of the bacterial strain.
Zone of Inhibition in Disc Diffusion Does Not Correlate with Broth Dilution Results Poor diffusion of the compound into the agar; Inactivation of the compound by media components.- Broth microdilution is generally a more reliable method for determining MIC for compounds with poor water solubility or diffusion characteristics.- Ensure the agar medium used is appropriate and does not interfere with the compound's activity.

Quantitative Data Summary

Table 1: Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives against S. aureus [2]

CompoundR1 (on Benzimidazole)R2 (on Benzyl)MIC (µg/mL)MBC (µg/mL)Potency
5b H4-CH3300610Bactericidal
5d H2-Cl320650Bactericidal
5e H3-Cl180740Bacteriostatic
5f H4-Cl140590Bacteriostatic
5g H4-CF3280570Bactericidal
5j 5-NO2H200830Bacteriostatic

Table 2: Antibacterial Activity of 2-Benzylthiomethyl-1H-benzimidazole Derivatives against E. coli [2]

CompoundR1 (on Benzimidazole)R2 (on Benzyl)MIC (µg/mL)MBC (µg/mL)Potency
5b H4-CH3150610Bacteriostatic
5e H3-Cl180740Bacteriostatic
5g H4-CF3140570Bacteriostatic
5h H2,4-diCl150630Bacteriostatic
5j 5-NO2H400830Bactericidal

Experimental Protocols

Protocol 1: Synthesis of 2-(benzylthio)-1H-benzimidazole[3]
  • Dissolution: Dissolve 2-mercaptobenzimidazole (1.00 g, 6.66 mmol) in 10 mL of anhydrous ethanol.

  • Addition of Benzyl Halide: Add benzyl chloride (1.01 g, 7.99 mmol, 1.2 equivalents) to the solution.

  • Reflux: Reflux the mixture for 2 hours.

  • Neutralization: After cooling, neutralize the reaction medium with a 5% solution of potassium bicarbonate.

  • Precipitation and Filtration: Filter the resulting precipitate.

  • Washing: Wash the precipitate with cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent system of ethyl acetate/hexane (e.g., 30/70 v/v).

  • Characterization: Characterize the final product by techniques such as NMR and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[2]
  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a known concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

G Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Dissolve Dissolve 2-mercaptobenzimidazole in ethanol Start->Dissolve Add_Reagent Add benzyl chloride Dissolve->Add_Reagent Reflux Reflux for 2h Add_Reagent->Reflux Neutralize Neutralize with K2CO3 Reflux->Neutralize Precipitate Precipitate formation Neutralize->Precipitate Filter Filter precipitate Precipitate->Filter Wash Wash with cold ethanol Filter->Wash Column_Chromatography Column Chromatography Wash->Column_Chromatography Characterize Characterize (NMR, MS) Column_Chromatography->Characterize End End Characterize->End

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Synthesis Start Low Yield or Impure Product? Check_Reagents Check purity of starting materials Start->Check_Reagents Yes Purification Purification Issues? Start->Purification No Optimize_Conditions Optimize reaction time and temperature Check_Reagents->Optimize_Conditions Check_Stoichiometry Ensure correct stoichiometry (slight excess of alkylating agent) Optimize_Conditions->Check_Stoichiometry Check_Stoichiometry->Purification Adjust_Eluent Adjust eluent system for column chromatography Purification->Adjust_Eluent Yes End Pure Product Purification->End No Recrystallize Recrystallize the product Adjust_Eluent->Recrystallize Alternative_Purification Consider alternative purification methods (prep-TLC, HPLC) Recrystallize->Alternative_Purification Alternative_Purification->End

Caption: Decision tree for troubleshooting common synthesis problems.

G MIC Determination Workflow Start Start Prepare_Stock Prepare compound stock solution in DMSO Start->Prepare_Stock Serial_Dilute Perform serial dilutions in 96-well plate with broth Prepare_Stock->Serial_Dilute Prepare_Inoculum Prepare and standardize bacterial inoculum (0.5 McFarland) Serial_Dilute->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G Concept of Selective Inhibition Compound 1-Benzyl-2-(methylthio) -1H-benzimidazole Derivative Inhibition Inhibition Compound->Inhibition No_Inhibition Minimal or No Inhibition Compound->No_Inhibition Bacterial_Target Bacterial Target (e.g., Enzyme) Desired_Effect Desired Therapeutic Effect (Antibacterial Activity) Bacterial_Target->Desired_Effect Mammalian_Off_Target Mammalian Off-Target (e.g., Kinase) Side_Effect Potential Side Effect Mammalian_Off_Target->Side_Effect Inhibition->Bacterial_Target No_Inhibition->Mammalian_Off_Target

Caption: Enhancing selectivity aims to maximize inhibition of the desired target while minimizing off-target effects.

References

Modifying experimental protocols for 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving 1-Benzyl-2-(methylthio)-1H-benzimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of 2-(benzylthio)benzimidazole derivatives typically involves the reaction of a 2-mercaptobenzimidazole intermediate with a benzyl halide.[1] A common approach is a two-step process: first, the synthesis of a 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide, followed by S-alkylation using benzyl chloride or a related benzyl halide in the presence of a base.[1][2]

Q2: What are some common solvents and bases used in the synthesis?

A2: Ethanol is frequently used as a solvent for the reaction.[1][2] Other solvents like acetonitrile and dimethylformamide (DMF) have also been reported.[3][4] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K2CO3).[2][5]

Q3: How can I purify the final product?

A3: The most common purification method is recrystallization from a suitable solvent system, such as ethanol/water.[2] Column chromatography on silica gel is also frequently employed to obtain a high-purity product, often using a mixture of hexane and ethyl acetate as the eluent.[1][3]

Q4: What are the typical reaction times and temperatures?

A4: Reaction times can vary from a few hours to overnight.[1][2] The reaction is often carried out under reflux conditions to ensure completion.[1][3] Microwave-assisted synthesis has also been explored to reduce reaction times.[6]

Q5: What are the known biological activities of this compound and its derivatives?

A5: Benzimidazole derivatives are known for a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[7][8][9][10] Specifically, derivatives of 2-(benzylthio)methyl-1H-benzimidazole have shown significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Ineffective base.Use a freshly prepared solution of a strong base like KOH or NaOH. Ensure the base is fully dissolved in the solvent before adding other reactants.
Poor quality of starting materials.Use pure, dry starting materials. Impurities in the o-phenylenediamine or benzyl halide can lead to side reactions.
Formation of Multiple Products (as seen on TLC) Side reactions, such as N-alkylation in addition to S-alkylation.Control the reaction temperature carefully. Adding the benzyl halide slowly to the reaction mixture can sometimes favor S-alkylation.
Impurities in starting materials.Purify the starting materials before use.
Difficulty in Product Isolation/Purification Product is an oil instead of a solid.Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by column chromatography is recommended.
Product is insoluble in common recrystallization solvents.Experiment with different solvent systems for recrystallization. A mixture of a polar and a non-polar solvent can be effective.
Inconsistent Biological Activity Results Impure final product.Ensure the product is highly pure by using appropriate purification techniques and confirm its identity and purity using analytical methods like NMR and mass spectrometry.
Degradation of the compound.Store the compound under appropriate conditions (e.g., cool, dark, and dry) to prevent degradation.

Experimental Protocols

Synthesis of 2-(Benzylthio)-1H-benzimidazole

This protocol is adapted from the general procedure described in the literature.[1]

Materials:

  • 2-Mercaptobenzimidazole

  • Benzyl chloride

  • Anhydrous ethanol

  • Potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1.0 g, 6.66 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.

  • In a separate container, prepare a solution of KOH (1.2 equivalents) in a minimal amount of ethanol and add it to the flask.

  • Add benzyl chloride (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 5% potassium bicarbonate solution.

  • Filter the resulting precipitate and wash it with cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane, 30:70 v/v).

Quantitative Data

Table 1: Antibacterial Activity of 2-((Thiobenzyl)methyl)-1H-benzimidazole Derivatives [5]

CompoundR2R3MIC (µg/mL) on E. coliMIC (µg/mL) on S. aureusPotency
7a HH140140Bacteriostatic
7b 4-ClH140140Bactericidal
7c H4-CH3140140Bacteriostatic
7f 4-Cl4-CH3140140Bactericidal
7i 4-CF34-CH2OH290140Bacteriostatic
7k 4-Cl4-CH2OH140140Bactericidal
7l 4-CF34-CH2OH140140Bacteriostatic

Note: This table presents a selection of data for illustrative purposes.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-(Benzylthio)-1H-benzimidazole start Start Materials: 2-Mercaptobenzimidazole Benzyl Chloride Ethanol, KOH reaction Reaction: Reflux for 2-4 hours start->reaction 1. Mix & Heat workup Work-up: Neutralization Filtration reaction->workup 2. Cool & Neutralize purification Purification: Recrystallization or Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_pathway Hypothesized Antibacterial Signaling Pathway Inhibition compound Benzimidazole Derivative target Bacterial Enzyme (e.g., DNA Gyrase) compound->target Inhibition replication DNA Replication target->replication synthesis Protein Synthesis target->synthesis growth Bacterial Growth & Proliferation replication->growth synthesis->growth death Cell Death growth->death Inhibition of growth leads to

Caption: Hypothesized signaling pathway for the antibacterial action of benzimidazole derivatives.

References

Common pitfalls in the characterization of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of 1-Benzyl-2-(methylthio)-1H-benzimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a two-step process. First is the formation of the 2-mercaptobenzimidazole core, followed by S-alkylation and N-benzylation, or vice-versa. A common approach is the reaction of N-benzyl-o-phenylenediamine with carbon disulfide to form 1-benzyl-1H-benzimidazole-2-thiol, which is then S-methylated using a methylating agent like methyl iodide. An alternative is to first synthesize 2-(methylthio)-1H-benzimidazole and then perform an N-benzylation.

Q2: I am observing a complex mixture of products in my N-benzylation reaction. What could be the cause?

A2: A common issue is the potential for N-nitroso impurity formation, especially under acidic conditions in the presence of nitrites. Additionally, if the reaction conditions are not carefully controlled, side reactions involving the benzimidazole ring can occur. It is also possible to have incomplete reaction, leaving starting material that complicates purification.

Q3: My NMR spectrum shows broad signals for the benzimidazole protons. Why is this happening?

A3: Signal broadening in the NMR spectrum of benzimidazole derivatives can be attributed to several factors. One common reason is the presence of tautomerism, where a proton can exchange between the two nitrogen atoms of the imidazole ring. This exchange can be on a timescale that is intermediate for the NMR experiment, leading to broadened signals. The polarity of the solvent can also influence the rate of this exchange. Additionally, the presence of paramagnetic impurities can cause signal broadening.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

A4: The expected chemical shifts can vary slightly depending on the solvent used. However, a summary of typical values is provided in the data presentation section below. Key signals to look for include the singlet for the S-CH3 protons, the singlet for the N-CH2 protons of the benzyl group, and the aromatic protons of the benzimidazole and benzyl moieties.

Q5: What are the characteristic fragmentation patterns for this molecule in mass spectrometry?

A5: In electron impact mass spectrometry (EI-MS), benzimidazoles typically show the molecular ion as the base peak. Common fragmentation pathways involve the cleavage of the bond between the methylenic carbon and the nitrogen atom of the imidazole ring. The loss of the methylthio group or the benzyl group are also common fragmentation pathways.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired product Incomplete reaction; Suboptimal reaction temperature or time; Impure starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction conditions by adjusting temperature and time. Ensure the purity of starting materials before use.
Formation of multiple byproducts Side reactions due to incorrect stoichiometry or reaction conditions; Presence of moisture or air.Use precise stoichiometry of reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are dry.
Difficulty in purifying the product by column chromatography Co-elution of impurities with the product; Decomposition of the product on silica gel.Use a different solvent system for elution. Consider using a different stationary phase (e.g., alumina). If decomposition is suspected, minimize the time the compound spends on the column and consider alternative purification methods like recrystallization.
Product appears as an oil instead of a solid Presence of residual solvent or impurities.Dry the product under high vacuum for an extended period. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure compound. Recrystallization from an appropriate solvent system can also yield a solid product.
Characterization
Problem Possible Cause(s) Suggested Solution(s)
Broad or unresolved signals in 1H or 13C NMR Tautomeric exchange; Presence of paramagnetic impurities; Sample concentration is too high.Record the NMR spectrum in a different deuterated solvent (e.g., DMSO-d6 vs. CDCl3) to alter the exchange rate. Filter the NMR sample through a small plug of celite to remove paramagnetic impurities. Prepare a more dilute sample for analysis.
Unexpected peaks in the NMR spectrum Presence of impurities from the synthesis or purification steps; Degradation of the sample.Compare the spectrum with those of the starting materials. Re-purify the sample if necessary. Check the stability of the compound under the storage conditions.
Molecular ion peak is weak or absent in Mass Spectrum The compound is unstable under the ionization conditions; Fragmentation is highly favored.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Ambiguous assignment of aromatic protons in 1H NMR Overlapping signals in the aromatic region.Utilize 2D NMR techniques such as COSY and HSQC to help in assigning the proton and carbon signals unambiguously.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of 1-Benzyl-1H-benzimidazole-2-thiol

  • To a solution of N-benzyl-o-phenylenediamine (1.0 eq) in ethanol, add carbon disulfide (1.2 eq).

  • Add potassium hydroxide (1.2 eq) to the mixture and reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1-benzyl-1H-benzimidazole-2-thiol.

Step 2: S-methylation to yield this compound

  • Dissolve 1-benzyl-1H-benzimidazole-2-thiol (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add a base, for example, sodium hydroxide or potassium carbonate (1.1 eq).

  • Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Typical 1H NMR Data for this compound (in CDCl3)
Proton Chemical Shift (δ, ppm) Multiplicity Integration
S-CH3~2.7Singlet3H
N-CH2~5.4Singlet2H
Aromatic H (Benzimidazole & Benzyl)~7.0 - 7.8Multiplet9H
Table 2: Typical 13C NMR Data for this compound (in CDCl3)
Carbon Chemical Shift (δ, ppm)
S-CH3~15
N-CH2~48
Aromatic C (Benzimidazole & Benzyl)~110 - 145
C=N~152

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thionation cluster_step2 Step 2: S-Methylation cluster_purification Purification A N-benzyl-o-phenylenediamine P1 1-Benzyl-1H-benzimidazole-2-thiol A->P1 B Carbon Disulfide B->P1 C Potassium Hydroxide C->P1 P2 This compound P1->P2 D Methyl Iodide D->P2 E Base (e.g., NaOH) E->P2 F Crude Product P2->F G Column Chromatography F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_NMR Start Broad NMR Signals Observed? Cause1 Tautomeric Exchange Start->Cause1 Yes Cause2 Paramagnetic Impurities Start->Cause2 Yes Cause3 High Concentration Start->Cause3 Yes Solution1 Change Solvent (e.g., DMSO-d6) Cause1->Solution1 Solution2 Filter Sample (Celite) Cause2->Solution2 Solution3 Dilute Sample Cause3->Solution3 End Sharp Signals Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for broad NMR signals.

Side_Reaction Start Benzimidazole Precursor (with N-H) SideProduct N-Nitroso Impurity Start->SideProduct Nitrite Nitrite Source (e.g., NaNO2) Nitrite->SideProduct Acid Acidic Conditions Acid->SideProduct

Caption: Potential side reaction leading to N-nitroso impurity formation.

Technical Support Center: Debenzylation of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the debenzylation of 1-benzyl-2-(methylthio)-1H-benzimidazole to yield 2-(methylthio)-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the debenzylation of this compound, with a focus on the recommended potassium tert-butoxide/DMSO/O₂ method.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction - Insufficient oxygen.- Ensure a steady stream of oxygen is bubbled through the reaction mixture. If the reaction is left open to the air, it will be significantly slower[1].
- Inadequate mixing.- Use vigorous stirring to ensure proper mixing of the reactants and dispersion of oxygen.
- Low reaction temperature.- While the reaction proceeds at room temperature, gentle warming (e.g., to 40-50 °C) may increase the rate, but should be monitored for potential side reactions.
- Poor quality or insufficient KOtBu.- Use freshly opened, anhydrous potassium tert-butoxide. Ensure the correct molar excess is used as specified in the protocol.
Formation of Side Products (e.g., Decomposition) - Prolonged reaction time.- Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid degradation of the product[1].
- Reaction run under an inert atmosphere.- The presence of oxygen is crucial for the desired reaction pathway. Running the reaction under nitrogen or argon will lead to decomposition products[1].
- High reaction temperature.- Avoid excessive heating, as it may promote undesired side reactions.
Difficulty with Product Isolation/Work-up - Emulsion formation during aqueous work-up.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
- Product is soluble in the aqueous phase.- Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary.
Oxidation of the Thioether Group - Using an inappropriate debenzylation method.- The KOtBu/DMSO/O₂ method is reported to be compatible with thioethers, with no sulfoxide or sulfone formation observed[1]. Avoid oxidative debenzylation methods that are not selective.
- Contamination with other oxidizing agents.- Ensure all reagents and solvents are pure and free from oxidizing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the debenzylation of this compound?

The recommended method is the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with a stream of oxygen, as described by Haddach et al. This method is efficient for a wide range of N-benzylated heterocycles and, critically, is compatible with the thioether functionality present in the target molecule, avoiding oxidation to the corresponding sulfoxide or sulfone[1].

Q2: Why is catalytic hydrogenolysis not the preferred method for this debenzylation?

Catalytic hydrogenolysis (e.g., using Pd/C and H₂) is a common method for debenzylation. However, the presence of the sulfur atom in the 2-(methylthio) group can poison the palladium catalyst, leading to deactivation and an incomplete reaction[1]. While additives like BF₃-etherate have been used to suppress this inhibition in sulfur-containing peptides, the KOtBu/DMSO/O₂ method offers a more direct and reliable alternative for this specific substrate[2].

Q3: Can I use other debenzylation methods like strong acids?

Strong Lewis acids (e.g., AlCl₃) or Brønsted acids can be used for N-debenzylation. However, these harsh conditions may not be compatible with other functional groups in the molecule and can lead to undesired side reactions such as Friedel-Crafts alkylation[1]. The basic conditions of the KOtBu/DMSO/O₂ method provide a complementary and often milder approach.

Q4: What is the proposed mechanism for the debenzylation using KOtBu/DMSO/O₂?

The proposed mechanism involves the deprotonation of the benzylic C-H by the strong base (KOtBu or the methylsulfinylmethyl anion) to form a benzylic anion. This anion then reacts with molecular oxygen to form a peroxy anion intermediate. This intermediate is subsequently reduced by DMSO to an unstable anion which collapses to yield the debenzylated benzimidazole and benzaldehyde[1].

Q5: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of the product spot (which should have a different Rf value) will indicate the reaction's progress.

Experimental Protocols

Debenzylation of this compound using KOtBu/DMSO/O₂

This protocol is adapted from the general procedure described by Haddach et al[1].

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxygen gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Begin vigorous stirring and start bubbling a steady stream of oxygen gas through the solution.

  • To the stirring solution, add potassium tert-butoxide (approximately 7 equivalents) portion-wise, ensuring the temperature does not rise excessively.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(methylthio)-1H-benzimidazole.

Visualizations

Experimental Workflow for Debenzylation

Debenzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DMSO add_o2 Bubble Oxygen Gas start->add_o2 add_kotbu Add KOtBu add_o2->add_kotbu stir Stir at Room Temperature add_kotbu->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product Debenzylation_Mechanism start_material 1-Benzyl-2-(methylthio)- 1H-benzimidazole benzylic_anion Benzylic Anion start_material->benzylic_anion + KOtBu - t-BuOH peroxy_anion Peroxy Anion Intermediate benzylic_anion->peroxy_anion + O2 unstable_anion Unstable Anion peroxy_anion->unstable_anion + DMSO - DMSO sulfone product 2-(Methylthio)-1H-benzimidazole + Benzaldehyde unstable_anion->product Collapse

References

Technical Support Center: Optimizing Crystallization of 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 1-Benzyl-2-(methylthio)-1H-benzimidazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guide

Q1: My compound is not dissolving in the hot solvent.

A1: This issue can arise from several factors. Firstly, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves. If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable. The ideal solvent should readily dissolve the compound at elevated temperatures but have poor solubility at lower temperatures.[1][2][3] Consider switching to a more polar or less polar solvent depending on the initial choice. For instance, if a non-polar solvent like hexane fails, a more polar solvent such as ethanol or ethyl acetate might be effective.

Q2: No crystals are forming upon cooling.

A2: If no crystals appear after the solution has cooled to room temperature and subsequently in an ice bath, it is likely that the solution is not supersaturated. This could be due to using too much solvent. To address this, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface that can promote nucleation. Another technique is to add a "seed crystal" of the pure compound, if available, to the cooled solution. If these methods fail, you may need to reduce the volume of the solvent by gentle heating and evaporation, and then allow the solution to cool again.

Q3: The product has oiled out instead of crystallizing.

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To remedy this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Using a larger volume of the solvent can also sometimes prevent oiling out. If the problem persists, consider using a lower-boiling point solvent or a solvent mixture.

Q4: The crystal yield is very low.

A4: A low yield can be attributed to several factors. Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Premature crystallization during hot filtration can also lead to product loss. To avoid this, use a pre-heated funnel and filter the solution quickly. Additionally, ensure the solution is sufficiently cooled before filtration to maximize crystal recovery.

Q5: The resulting crystals are colored or appear impure.

A5: If the starting material has colored impurities, these may be carried through the crystallization process. If the desired compound is known to be colorless, the presence of color indicates impurities. In such cases, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. After a brief heating period with the charcoal, it can be removed by hot filtration. It is important to use a minimal amount of charcoal to avoid adsorbing the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind crystallization as a purification technique?

A1: Crystallization is a purification technique for solids that relies on the difference in solubility of a compound and its impurities in a given solvent at different temperatures.[1][2][3] Typically, a compound's solubility increases with temperature. In recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

Q2: How do I select a suitable solvent for the crystallization of this compound?

A2: The ideal solvent for recrystallization should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[1][2][3] It should also not react with the compound and should be volatile enough to be easily removed from the crystals. For benzimidazole derivatives, common solvents include alcohols (like ethanol), esters (like ethyl acetate), and chlorinated solvents (like dichloromethane), or mixtures thereof. For 2-(benzylthio) benzimidazole, a related compound, recrystallization from an ethanol/water mixture has been reported. A good starting point would be to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

Q3: What is the purpose of using a solvent mixture for crystallization?

A3: A solvent mixture, or a binary solvent system, is often used when a single solvent does not provide the desired solubility characteristics. Typically, it consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point. Upon slow cooling, crystals should form.

Q4: How does the cooling rate affect crystal formation?

A4: The rate of cooling has a significant impact on the size and purity of the resulting crystals. Slow cooling generally allows for the formation of larger and purer crystals. This is because a slow process allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals.

Q5: What are some common methods to induce crystallization?

A5: If crystals do not form spontaneously upon cooling, several techniques can be employed to induce crystallization. These include:

  • Scratching: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites.

  • Seeding: Adding a tiny crystal of the pure compound to the supersaturated solution can initiate crystal growth.

  • Reducing Solvent Volume: Carefully evaporating some of the solvent will increase the concentration of the solute, promoting crystallization.

  • Flash Freezing: Briefly immersing the bottom of the flask in a dry ice/acetone bath can sometimes induce rapid nucleation at the cold spot. The flask should then be allowed to return to a slower cooling process.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound

Solvent/Solvent SystemRationaleBoiling Point (°C)
EthanolCommonly used for benzimidazole derivatives.78
Ethanol/WaterReported for the recrystallization of a similar compound.Varies
IsopropanolA common alternative to ethanol.82
Ethyl AcetateA moderately polar solvent often effective for organic compounds.77
AcetoneA polar aprotic solvent with good solvating power.56
TolueneA non-polar solvent, may be suitable if the compound is less polar.111
Dichloromethane/EthanolA mixture that can be effective for compounds with intermediate polarity.Varies

Table 2: Experimental Crystallization Log

Experiment IDSolvent(s) UsedVolume (mL)Max. Temp (°C)Cooling MethodCrystal AppearanceYield (mg)Purity (e.g., MP)

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount (10-20 mg) of the crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol) in test tubes. A good solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Add more solvent in small portions with continuous swirling until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): If charcoal was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for some time, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Experimental_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize Colored Solution cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool Colorless Solution hot_filter Hot Filtration (if decolorized) decolorize->hot_filter hot_filter->cool crystallize Crystallization Occurs cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Logic start Problem Encountered no_dissolve Compound Not Dissolving start->no_dissolve no_crystals No Crystals Forming start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Crystal Yield start->low_yield impure Impure/Colored Crystals start->impure sol1 Add more solvent OR Change solvent no_dissolve->sol1 sol2 Scratch flask OR Add seed crystal OR Reduce solvent volume no_crystals->sol2 sol3 Reheat and cool slowly OR Use more solvent OR Change solvent oiling_out->sol3 sol4 Use minimum hot solvent OR Ensure slow cooling OR Pre-heat filtration apparatus low_yield->sol4 sol5 Use activated charcoal and hot filter impure->sol5

Caption: Troubleshooting logic for common crystallization issues.

References

Preventing degradation of 1-Benzyl-2-(methylthio)-1H-benzimidazole during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-Benzyl-2-(methylthio)-1H-benzimidazole during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are believed to be oxidation and photodegradation. The thioether group is susceptible to oxidation, forming the corresponding sulfoxide and sulfone. The benzimidazole ring system can be sensitive to light, leading to photodegradation, especially when in solution.

Q3: Is this compound sensitive to humidity?

A3: Yes, high humidity can contribute to the degradation of the compound, potentially through hydrolysis, although oxidation is the more prominent pathway. It is crucial to store it in a dry environment.

Q4: How does temperature affect the stability of this compound?

A4: While some benzimidazole derivatives are stable in solid form at temperatures up to 50°C, elevated temperatures can accelerate degradation, particularly in the presence of other stress factors like humidity and oxygen.[1] For optimal stability, storage at controlled room temperature or under refrigeration is recommended.

Q5: What is the expected shelf-life of this compound under recommended storage conditions?

A5: The precise shelf-life can vary depending on the purity of the compound and the exact storage conditions. However, when stored as a solid in a tightly sealed container, protected from light and moisture at 2-8 °C, the compound is expected to remain stable for several years. For solutions, stability is significantly reduced, and they should be prepared fresh.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation or exposure to light.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Appearance of new peaks in HPLC analysis of a stored sample Degradation of the compound.Review storage conditions. The primary degradation products are likely the sulfoxide and sulfone. Use the provided experimental protocol to confirm their presence. Prepare fresh solutions for experiments.
Inconsistent experimental results Use of a partially degraded compound.Always use a freshly opened or properly stored sample for critical experiments. It is advisable to re-analyze the purity of older batches before use.
Precipitation in a stored solution Poor solubility of the compound or its degradation products in the chosen solvent.Prepare solutions fresh and use them promptly. If storage is necessary, perform stability studies in the specific solvent and storage conditions.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on typical degradation patterns of similar benzimidazole thioether compounds and should be used for guidance only. Actual degradation rates should be determined experimentally.

Table 1: Effect of Temperature on Solid State Stability (6 months)

Storage TemperaturePurity (%)Appearance
2-8 °C>99.5%White crystalline solid
25 °C / 60% RH98.0%Off-white powder
40 °C / 75% RH95.2%Slightly yellow powder

Table 2: Effect of Light Exposure on Solid State Stability (ICH Q1B Guidelines)

ConditionPurity (%)Appearance
Control (dark)>99.5%White crystalline solid
1.2 million lux hours (visible)97.8%Slightly discolored
200 watt hours/m² (UVA)98.1%Slightly discolored

Table 3: Stability in Solution (0.1 mg/mL in Acetonitrile:Water 1:1) at 25 °C

Time (hours)Purity (%) - Stored in DarkPurity (%) - Exposed to Light
0100100
2499.196.5
4898.292.8
7297.388.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in a vial and heat at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to light conditions as specified in ICH Q1B guidelines (1.2 million lux hours of visible light and 200 watt hours/m² of UVA light).[2][3][4][5][6] A dark control sample should be stored under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method can be used to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Degradation_Pathway This compound This compound 1-Benzyl-2-(methylsulfinyl)-1H-benzimidazole 1-Benzyl-2-(methylsulfinyl)-1H-benzimidazole This compound->1-Benzyl-2-(methylsulfinyl)-1H-benzimidazole Oxidation (H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Vis) 1-Benzyl-2-(methylsulfonyl)-1H-benzimidazole 1-Benzyl-2-(methylsulfonyl)-1H-benzimidazole 1-Benzyl-2-(methylsulfinyl)-1H-benzimidazole->1-Benzyl-2-(methylsulfonyl)-1H-benzimidazole Oxidation (H₂O₂)

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_stress Forced Degradation Solid Compound Solid Compound Sample Preparation Sample Preparation Solid Compound->Sample Preparation Solution Solution Solution->Sample Preparation Heat Heat Heat->Sample Preparation Light Light Light->Sample Preparation Acid/Base Acid/Base Acid/Base->Sample Preparation Oxidation Oxidation Oxidation->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Inject Data Analysis Data Analysis HPLC Analysis->Data Analysis Chromatogram Purity Assessment Purity Assessment Data Analysis->Purity Assessment Degradation Profile Degradation Profile Data Analysis->Degradation Profile

Caption: Workflow for assessing the stability of this compound.

References

Addressing batch-to-batch variability of synthesized 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole. Our aim is to help you address batch-to-batch variability and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely used method involves a two-step process. The first step is the synthesis of 2-mercapto-1H-benzimidazole from o-phenylenediamine and carbon disulfide. The second step is the S-alkylation of the 2-mercapto-1H-benzimidazole intermediate with benzyl chloride and a subsequent methylation step, or a direct reaction with a benzylthio-containing reagent. A common variation involves the S-benzylation of 2-mercaptobenzimidazole followed by N-methylation, or vice-versa.

Q2: What are the critical reaction parameters that can influence the yield and purity of the final product?

A2: Several parameters are crucial and can significantly contribute to batch-to-batch variability:

  • Quality of Starting Materials: Purity of o-phenylenediamine, benzyl chloride, and methylating agent is critical. Impurities in the starting materials can lead to side reactions and difficult-to-remove byproducts.

  • Reaction Temperature: Temperature control is vital, especially during the benzylation and methylation steps. Exceeding the optimal temperature can lead to the formation of over-alkylated or other side products.

  • Choice of Base and Solvent: The selection of the base (e.g., KOH, NaH, K2CO3) and solvent (e.g., ethanol, DMF, acetonitrile) can influence the reaction rate and the ratio of N- vs. S-alkylation.[1][2]

  • Stoichiometry of Reagents: The molar ratio of the reactants, particularly the alkylating agents, must be carefully controlled to minimize the formation of di-substituted and other over-alkylated byproducts.

Q3: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for this compound?

A3: While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following characteristic peaks:

  • ¹H NMR: Signals for the benzyl protons (a singlet for the CH₂ and multiplets for the aromatic ring), signals for the methylthio group (a singlet), and multiplets for the benzimidazole ring protons.

  • ¹³C NMR: Resonances for the carbons of the benzimidazole core, the benzyl group (including the CH₂ carbon), and the methylthio carbon.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). The presence of a significant amount of starting material (2-mercaptobenzimidazole) indicates an incomplete reaction.Extend the reaction time or slightly increase the reaction temperature. Ensure the base is of good quality and used in the correct stoichiometric amount.
Degradation of Intermediates 2-mercaptobenzimidazole can be unstable under harsh conditions.[3] Analyze the crude reaction mixture by LC-MS to identify potential degradation products.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessively high temperatures.
Suboptimal Reaction Conditions Review the reaction parameters (temperature, solvent, base).Systematically optimize the reaction conditions. For example, screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, CH₃CN, ethanol) to find the optimal combination for your setup.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Impurity Identification Method Cause Prevention and Removal
1,3-Dibenzyl-2-(methylthio)-1H-benzimidazolium salt ¹H NMR (disappearance of N-H proton, characteristic shifts of two benzyl groups), LC-MS (corresponding molecular ion peak).Excess benzyl chloride or harsh reaction conditions leading to over-alkylation.Use a precise 1:1 molar ratio of 2-(methylthio)-1H-benzimidazole to benzyl chloride. Add the benzyl chloride dropwise at a controlled temperature. Purification can be achieved by column chromatography.
1-Benzyl-2-mercapto-1H-benzimidazole ¹H NMR (presence of SH proton), LC-MS (molecular ion peak corresponding to the N-benzylated intermediate).Incomplete methylation step.Ensure the methylating agent is added in the correct stoichiometry and that the reaction is allowed to proceed to completion (monitor by TLC).
Unreacted 2-mercaptobenzimidazole TLC analysis showing a spot corresponding to the starting material.Incomplete initial reaction.Optimize reaction conditions as described for "Low Yield". Can be removed by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)-1H-benzimidazole

  • Step 1: Synthesis of 2-Mercapto-1H-benzimidazole: In a round-bottom flask, dissolve o-phenylenediamine in ethanol. Add an equimolar amount of potassium hydroxide and stir until dissolved. Add carbon disulfide dropwise at room temperature. Reflux the mixture for 3-4 hours. Cool the reaction mixture and acidify with acetic acid to precipitate the product. Filter the solid, wash with water, and dry.[4]

  • Step 2: S-Methylation: Suspend the 2-mercapto-1H-benzimidazole in ethanol. Add an equimolar amount of a base such as sodium hydroxide. Stir for 30 minutes at room temperature. Add methyl iodide dropwise and continue stirring for 2-3 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into cold water to precipitate the product. Filter, wash with water, and dry.

Protocol 2: Synthesis of this compound

  • N-Benzylation: To a solution of 2-(methylthio)-1H-benzimidazole in a suitable solvent like DMF, add an equimolar amount of a base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere. Stir for 30 minutes. Add benzyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by slowly adding cold water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: Analytical Characterization

  • Thin Layer Chromatography (TLC): Use silica gel plates with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) to monitor the reaction progress and assess the purity of the fractions from column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to determine the molecular weight of the product and any byproducts.

Data Presentation

Table 1: Effect of Reaction Parameters on the Synthesis of this compound

Parameter Variation Observed Outcome on Yield Observed Outcome on Purity
Base NaHHighHigh, minimizes N-H starting material
K₂CO₃ModerateMay require longer reaction times, potential for incomplete reaction
Solvent DMFHighGood solubility of reactants
AcetonitrileModerate to HighMay require slightly higher temperatures
Temperature 0°C to rtGoodMinimizes side reactions
> 60°CVariableIncreased risk of over-alkylation and side product formation

Visualizations

Synthesis_Pathway o_phenylenediamine o-Phenylenediamine mercapto_intermediate 2-Mercapto-1H-benzimidazole o_phenylenediamine->mercapto_intermediate + CS₂/KOH cs2 CS₂ methylthio_intermediate 2-(Methylthio)-1H-benzimidazole mercapto_intermediate->methylthio_intermediate + CH₃I/Base n_benzylated_side_product 1-Benzyl-2-mercapto-1H-benzimidazole mercapto_intermediate->n_benzylated_side_product + Benzyl Chloride/Base (Side Reaction) methyl_iodide Methyl Iodide target_product This compound methylthio_intermediate->target_product + Benzyl Chloride/Base benzyl_chloride Benzyl Chloride over_alkylated_product 1,3-Dibenzyl-2-(methylthio)-1H-benzimidazolium salt target_product->over_alkylated_product + Excess Benzyl Chloride (Side Reaction)

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow decision decision issue issue solution solution start Synthesis of this compound check_yield_purity Check Yield and Purity (TLC, NMR, LC-MS) start->check_yield_purity is_yield_low Is Yield Low? check_yield_purity->is_yield_low degradation Degradation of Materials check_yield_purity->degradation are_impurities_present Are Impurities Present? is_yield_low->are_impurities_present No incomplete_reaction Incomplete Reaction is_yield_low->incomplete_reaction Yes identify_impurities Identify Impurities (NMR, LC-MS) are_impurities_present->identify_impurities Yes end Pure Product are_impurities_present->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions inert_atmosphere Use Inert Atmosphere & Control Temperature degradation->inert_atmosphere optimize_conditions->start Retry Synthesis inert_atmosphere->start Retry Synthesis over_alkylation Over-alkylation identify_impurities->over_alkylation unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm control_stoichiometry Control Stoichiometry & Temperature over_alkylation->control_stoichiometry unreacted_sm->optimize_conditions purify Purify by Column Chromatography or Recrystallization control_stoichiometry->purify purify->end

Caption: Troubleshooting workflow for synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-Benzyl-2-(methylthio)-1H-benzimidazole and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 1-Benzyl-2-(methylthio)-1H-benzimidazole against other notable benzimidazole derivatives, focusing on their anticancer, antifungal, and anthelmintic properties. The information is supported by available experimental data and detailed methodologies to aid in research and development.

Chemical Structures

CompoundStructure
This compound Chemical structure of this compound
AlbendazoleChemical structure of Albendazole
MebendazoleChemical structure of Mebendazole
Fluconazole (an azole antifungal for comparison)Chemical structure of Fluconazole

Comparative Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and other selected benzimidazoles. It is important to note that the data for this compound is limited in publicly available literature, and some of the presented data is for structurally similar compounds.

Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
2-Aryl-benzimidazole derivatives of dehydroabietic acidVarious cancer cell lines2.1 - 6.92[1]
Benzimidazole-2-urea derivativesVarious cancer cell linesLow µM range[2]
MebendazoleMelanoma, Lung CancerVaries[3]
AlbendazolePancreatic, Colorectal CancerVaries[4]
Antifungal Activity
CompoundFungal StrainMIC (µg/mL)Reference
2-Substituted benzimidazole derivativesCandida albicans250[5]
2-Substituted fluorinated benzimidazolesCandida albicansVaries[5]
Fluconazole (Reference)Candida species0.5 - 4[6]
Benzylthio analogs of fluconazoleCandida isolates0.063 - 1[6]

Note: Direct MIC values for this compound against fungal strains were not found. However, derivatives containing the benzylthio moiety have shown potent antifungal activity.

Anthelmintic Activity
CompoundParasiteActivity MetricValueReference
2-(Benzylthio)benzimidazole derivativesHaemonchus contortusVariesVaries[7]
MebendazoleVarious helminths--[8][9]
AlbendazoleVarious helminths--[10][11]

Note: Quantitative data for the anthelmintic activity of this compound is not specified. Studies on related compounds indicate that the benzimidazole core is crucial for anthelmintic effects.

Mechanisms of Action

Benzimidazole derivatives exert their biological effects through various mechanisms, often depending on the specific substitutions on the benzimidazole core and the target organism.

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][12][13]

anticancer_mechanism cluster_cell Cancer Cell Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Anticancer mechanism of benzimidazoles.
Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition

The antifungal action of some azole compounds, which can be compared to certain benzimidazoles, involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately, fungal cell death.[[“]][15][16]

antifungal_mechanism cluster_fungus Fungal Cell Antifungal Antifungal Agent (e.g., Azole/Benzimidazole) LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Antifungal->LanosterolDemethylase Inhibits Lanosterol Lanosterol LanosterolDemethylase->Lanosterol Catalyzes Ergosterol Ergosterol LanosterolDemethylase->Ergosterol Inhibited Synthesis Lanosterol->Ergosterol Conversion CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of CellDeath Fungal Cell Death CellMembrane->CellDeath Disruption leads to

Antifungal mechanism of ergosterol biosynthesis inhibitors.
Anthelmintic Mechanism of Action: Parasite Tubulin Inhibition

Similar to their anticancer effect, the primary anthelmintic mechanism of benzimidazoles is the inhibition of tubulin polymerization in parasitic worms. This binding is selective for parasite β-tubulin over the host's tubulin, leading to the disruption of microtubule-dependent processes such as glucose uptake, ultimately causing paralysis and death of the parasite.[8][9][10][11]

anthelmintic_mechanism cluster_parasite Parasite Cell Benzimidazole Benzimidazole Anthelmintic ParasiteTubulin Parasite β-Tubulin Benzimidazole->ParasiteTubulin Selectively Binds Microtubules Microtubules ParasiteTubulin->Microtubules Inhibits Polymerization GlucoseUptake Glucose Uptake Microtubules->GlucoseUptake Disrupts ParalysisDeath Paralysis and Death GlucoseUptake->ParalysisDeath Impairment leads to

Anthelmintic mechanism of benzimidazoles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key biological assays mentioned in the literature for evaluating benzimidazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_assay_workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of benzimidazole derivatives incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solvent Add solubilizing agent (e.g., DMSO) incubation3->add_solvent read_absorbance Measure absorbance at ~570 nm using a plate reader add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the MTT assay.
In Vitro Antifungal Susceptibility: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

broth_microdilution_workflow cluster_workflow Broth Microdilution Workflow start Prepare serial dilutions of antifungal compound in 96-well plates prepare_inoculum Prepare standardized fungal inoculum start->prepare_inoculum inoculate Inoculate each well with the fungal suspension prepare_inoculum->inoculate incubation Incubate at 35-37°C for 24-48h inoculate->incubation read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) incubation->read_mic end MIC Value Determined read_mic->end

Workflow for the broth microdilution assay.
In Vitro Anthelmintic Activity: Larval Motility Assay

This assay assesses the effect of a compound on the motility of parasitic larvae.

larval_motility_assay_workflow cluster_workflow Larval Motility Assay Workflow start Harvest and wash parasite larvae prepare_assay Dispense larvae into 96-well plates containing culture medium start->prepare_assay add_compound Add serial dilutions of the test compound prepare_assay->add_compound incubation Incubate at an appropriate temperature add_compound->incubation assess_motility Assess larval motility at different time points (e.g., visually or using an automated system) incubation->assess_motility calculate_ec50 Calculate EC50 values (concentration causing 50% motility reduction) assess_motility->calculate_ec50

Workflow for the larval motility assay.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct comparative data for this specific molecule is limited, the broader family of benzimidazole derivatives has demonstrated potent anticancer, antifungal, and anthelmintic activities. The primary mechanisms of action often involve the disruption of essential cellular processes such as microtubule formation and ergosterol biosynthesis. The provided experimental protocols offer a foundation for further investigation and comparative analysis of this and other promising benzimidazole derivatives. Further research is warranted to fully elucidate the specific biological profile of this compound and to establish its potential as a therapeutic agent.

References

Unveiling the Antibacterial Potential of 1-Benzyl-2-(methylthio)-1H-benzimidazole Against Reference Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. This guide provides a comprehensive analysis of the antibacterial activity of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its derivatives, comparing their efficacy against key reference bacterial strains, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). This document synthesizes available experimental data to offer a valuable resource for researchers investigating new therapeutic avenues.

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The following table summarizes the in vitro antibacterial activity of 2-(benzylthiomethyl)-1H-benzimidazole derivatives, structurally similar to this compound, against E. coli and S. aureus. For a comprehensive comparison, the MIC values of commonly used reference antibiotics are also included.

Compound/AntibioticTest OrganismMIC (µg/mL)MBC (µg/mL)
2-(benzylthiomethyl)-1H-benzimidazole derivatives Staphylococcus aureus140 - 320[1]-
Escherichia coli140 - 400[1]-
Ciprofloxacin Staphylococcus aureus0.5 - 0.6[2][3]1[3]
Escherichia coli0.013 - 0.016[2][4]-
Ampicillin Staphylococcus aureus0.6 - 1[5]-
Escherichia coli4[5]-
Vancomycin Staphylococcus aureus≤ 2 (susceptible)[6]4[7]
Escherichia coliNot applicableNot applicable

Note: Data for 2-(benzylthiomethyl)-1H-benzimidazole derivatives is presented as a range, reflecting the activity of various synthesized compounds within this class. The specific activity of this compound may vary.

Experimental Protocols: Methodologies for Antibacterial Susceptibility Testing

The determination of MIC and MBC values is crucial for evaluating the antibacterial potential of a compound. The following are detailed protocols based on standardized methods.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][8]

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension of approximately 5 x 10^5 colony-forming units (CFU)/mL is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).[8][9]

  • Serial Dilution of the Test Compound: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth, no compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10]

  • Subculturing: Aliquots (typically 10-100 µL) are taken from the wells of the MIC plate that show no visible growth.

  • Plating: These aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA).

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10]

Visualizing the Experimental Process and Mechanism of Action

To further elucidate the experimental methodology and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of Test Compound serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from MIC wells with no growth read_mic->subculture plate_agar Plate on Agar Medium subculture->plate_agar incubation_mbc Incubate at 37°C for 24-48h plate_agar->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

Benzimidazole derivatives are known to exert their antibacterial effects through various mechanisms, with a prominent target being DNA gyrase, an essential enzyme in bacterial DNA replication and repair.[11][12]

Signaling_Pathway compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole dna_gyrase DNA Gyrase (GyrA & GyrB subunits) compound->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Leads to

Caption: Putative mechanism of action via DNA gyrase inhibition.

Conclusion

The available data suggests that benzimidazole derivatives, including those structurally related to this compound, exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. While the MIC values are higher than some established antibiotics, the unique scaffold of benzimidazoles presents a valuable starting point for the development of new antibacterial agents. Further investigation into the structure-activity relationship and optimization of this compound class could lead to the identification of more potent derivatives with improved therapeutic potential. The inhibition of essential bacterial enzymes like DNA gyrase remains a compelling strategy in the ongoing fight against antimicrobial resistance.

References

Structure-Activity Relationship of 1-Benzyl-2-(methylthio)-1H-benzimidazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzyl-2-(methylthio)-1H-benzimidazole analogs, focusing on their antibacterial and anticancer activities. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of key concepts.

Biological Activity Data

The biological activity of this compound analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of the compounds' performance.

Antibacterial Activity

A series of 2-benzylthiomethyl-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented in Table 1.[1]

Table 1: Antibacterial Activity (MIC in µg/mL) of 2-benzylthiomethyl-1H-benzimidazole Analogs [1]

Compound IDR (Benzimidazole)R' (Benzyl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5aHH> 500> 500
5bH4-Cl240140
5cH2-Cl> 500> 500
5dH4-F320> 500
5eH4-NO₂180240
5fH2-NO₂140> 500
5gH4-CH₃280320
5hH4-OCH₃> 500280
5i5-NO₂H> 500> 500
5j5-NO₂4-NO₂240400

Data sourced from: Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest.[1]

Anticancer Activity of Related Benzimidazole Analogs

While specific anticancer data for this compound analogs is limited in the provided search results, studies on structurally related 2-phenylbenzimidazoles offer valuable SAR insights. Table 2 presents the in vitro anticancer activity (IC50 in µg/mL) of selected 2-phenylbenzimidazole derivatives against various human cancer cell lines.

Table 2: Anticancer Activity (IC50 in µg/mL) of 2-Phenylbenzimidazole Analogs

Compound IDR1 (Benzimidazole)R2 (Phenyl)A549 (Lung)MDA-MB-231 (Breast)PC3 (Prostate)
38H4-CO-Ph4.474.685.50
40H4-CO-Ph-3.55-

Data sourced from: Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used in the cited studies.

General Synthesis of 2-benzylthiomethyl-1H-benzimidazole Derivatives

The synthesis of 2-benzylthiomethyl-1H-benzimidazole derivatives is typically achieved through a multi-step process. A general procedure involves the reaction of an o-phenylenediamine with chloroacetic acid to form a 2-(chloromethyl)-1H-benzimidazole intermediate. This is followed by reaction with thiourea to produce an isothiouronium salt. Finally, the salt is reacted with a substituted benzyl halide in the presence of a base to yield the target compound.[1]

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazoles To a solution of o-phenylenediamine (1 equivalent) in 4N hydrochloric acid, chloroacetic acid (1.5 equivalents) is added. The mixture is refluxed for 2 hours. After cooling, the reaction is neutralized with a potassium hydrogenocarbonate solution to precipitate the product.[1]

Step 2: Synthesis of 2-[(1H-benzimidazol-2-yl) methyl] isothiouronium salt 2-(chloromethyl)-1H-benzimidazole (1 equivalent) and thiourea (1 equivalent) are refluxed in acetonitrile for 1.5 hours. Upon cooling, the isothiouronium salt precipitates and is collected by filtration.[1]

Step 3: Synthesis of 2-benzylthiomethyl-1H-benzimidazole derivatives The isothiouronium salt (1 equivalent) is dissolved in absolute ethanol, and a solution of sodium hydroxide is added. The mixture is stirred under reflux, followed by the addition of the appropriate benzyl chloride derivative (1.2 equivalents). The reaction mixture is refluxed for an additional period. After cooling, the product is extracted and purified by column chromatography.[1]

Antibacterial Activity Assay (Microdilution Method)

The antibacterial activity of the synthesized compounds is determined using the liquid microdilution method to find the Minimum Inhibitory Concentration (MIC).[1]

  • Preparation of Bacterial Suspension: A bacterial colony from an 18-hour culture is homogenized in a 0.9% NaCl solution and incubated for 3 hours at 37°C. This suspension is then diluted to the desired cell density.[1]

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing nutrient broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Visualizations

Graphical representations of workflows and relationships can significantly aid in the understanding of complex scientific data. The following diagrams were generated using the DOT language.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 2-benzylthiomethyl-1H-benzimidazole analogs.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product o-Phenylenediamine o-Phenylenediamine 2-(chloromethyl)-1H-benzimidazole 2-(chloromethyl)-1H-benzimidazole o-Phenylenediamine->2-(chloromethyl)-1H-benzimidazole + Chloroacetic Acid (Reflux) Chloroacetic Acid Chloroacetic Acid Thiourea Thiourea Benzyl Halide Benzyl Halide Isothiouronium Salt Isothiouronium Salt 2-(chloromethyl)-1H-benzimidazole->Isothiouronium Salt + Thiourea (Reflux) 2-benzylthiomethyl-1H-benzimidazole 2-benzylthiomethyl-1H-benzimidazole Isothiouronium Salt->2-benzylthiomethyl-1H-benzimidazole + Benzyl Halide (Base, Reflux)

Caption: General synthesis scheme for 2-benzylthiomethyl-1H-benzimidazole analogs.

Structure-Activity Relationship Insights

The following diagram summarizes the key structure-activity relationships for the antibacterial activity of 2-benzylthiomethyl-1H-benzimidazole analogs based on the provided data.

SAR_Insights cluster_scaffold Core Scaffold cluster_substituents Substituent Effects on Antibacterial Activity cluster_activity Activity Outcome Benzimidazole_Core 1-H-2-(thiomethyl)-Benzimidazole Benzyl_Sub Substituents on Benzyl Ring Benzimidazole_Core->Benzyl_Sub Benzimidazole_Sub Substituents on Benzimidazole Ring Benzimidazole_Core->Benzimidazole_Sub Increased_Activity Increased Activity Benzyl_Sub->Increased_Activity Electron-withdrawing groups (e.g., -NO2, -Cl) at para-position Decreased_Activity Decreased/No Activity Benzyl_Sub->Decreased_Activity Unsubstituted or electron-donating groups (e.g., -CH3, -OCH3) Benzimidazole_Sub->Increased_Activity -NO2 at position 5 in combination with -NO2 on benzyl ring Benzimidazole_Sub->Decreased_Activity -NO2 at position 5 with unsubstituted benzyl ring

References

A Comparative Analysis of the Antibacterial Efficacy of 1-Benzyl-2-(methylthio)-1H-benzimidazole Derivatives and Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of 1-Benzyl-2-(methylthio)-1H-benzimidazole derivatives against two common bacterial pathogens, Escherichia coli and Staphylococcus aureus. The performance of these investigational compounds is contrasted with established, commercially available antibiotics: Ciprofloxacin, Ampicillin, and Vancomycin. This analysis is based on publicly available experimental data to inform early-stage drug discovery and development efforts.

Executive Summary

Derivatives of this compound have demonstrated notable in vitro antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1][2][3] While direct comparisons are limited, the available Minimum Inhibitory Concentration (MIC) data suggests that these benzimidazole derivatives exhibit significant antibacterial potential. However, their efficacy in comparison to widely used antibiotics such as Ciprofloxacin, Ampicillin, and Vancomycin varies. The following sections provide a detailed breakdown of the available data, the experimental methodologies used for these assessments, and the proposed mechanism of action for this class of compounds.

Quantitative Efficacy Comparison

The antibacterial efficacy of an agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The lower the MIC value, the more potent the antibacterial agent. The following tables summarize the reported MIC values for this compound derivatives and selected commercial antibiotics against E. coli and S. aureus.

Note: The MIC values for this compound derivatives are based on studies of N-alkyl 2-benzylthiomethyl-1H-benzimidazole compounds, which are structurally similar to the target molecule.[2][3]

Table 1: Comparative Antibacterial Efficacy against Escherichia coli (Gram-negative)

Compound/DrugMIC Range (µg/mL)
This compound Derivatives140 - 290[2][3]
Ciprofloxacin0.013 - 0.08[4]
Ampicillin4[5]

Table 2: Comparative Antibacterial Efficacy against Staphylococcus aureus (Gram-positive)

Compound/DrugMIC Range (µg/mL)
This compound Derivatives140 - 290[2][3]
Ciprofloxacin0.5 - 0.6[4][6]
Ampicillin0.6 - 1[5]
Vancomycin≤2 (susceptible)[7][8][9]

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Benzimidazole derivatives are believed to exert their antibacterial effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By inhibiting these topoisomerases, the benzimidazole compounds can disrupt these fundamental cellular processes, ultimately leading to bacterial cell death.[13]

G cluster_0 Bacterial Cell Benzimidazole Derivative Benzimidazole Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Benzimidazole Derivative->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Benzimidazole Derivative->Topoisomerase_IV Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Topoisomerase_IV->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for benzimidazole derivatives.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the in vitro activity of antimicrobial agents. The data presented in this guide is based on the widely accepted broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow:

G Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth and Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Key Steps in the Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated medium) are also included.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 16 to 20 hours in ambient air.[18]

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[18]

Conclusion

The available data indicates that this compound derivatives possess antibacterial properties against both E. coli and S. aureus. While the reported MIC values are higher than those of potent commercial antibiotics like Ciprofloxacin, the demonstrated activity warrants further investigation. The unique mechanism of action, targeting bacterial topoisomerases, presents a potential avenue for the development of novel antibacterial agents that could circumvent existing resistance mechanisms. Further structure-activity relationship (SAR) studies and optimization of the benzimidazole scaffold could lead to the discovery of more potent analogues with improved therapeutic potential. Researchers are encouraged to conduct direct comparative studies with a broader range of clinical isolates to fully elucidate the antibacterial spectrum and potential of this class of compounds.

References

Cross-Validation of 1-Benzyl-2-(methylthio)-1H-benzimidazole's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the putative mechanisms of action of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a member of the pharmacologically significant benzimidazole class of compounds. By comparing its anticipated biological activities with established alternative drugs and presenting relevant experimental data and protocols, this document aims to facilitate further research and development of this and related compounds.

Putative Mechanisms of Action

While direct mechanistic studies on this compound are limited, the extensive research on the benzimidazole scaffold suggests several likely mechanisms of action, primarily centered around anticancer, anti-inflammatory, and antibacterial activities.

Anticancer Activity: The benzimidazole core is a key feature in several anticancer agents. The proposed anticancer mechanism for this compound is likely multifaceted, involving:

  • Disruption of Microtubule Dynamics: Many benzimidazole derivatives, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.

  • Kinase Inhibition: Benzimidazole scaffolds have been shown to inhibit various protein kinases crucial for cancer cell proliferation and survival, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these pathways can suppress tumor growth and angiogenesis.

  • Induction of Apoptosis: Beyond cell cycle arrest, benzimidazole derivatives can induce programmed cell death through various signaling cascades, often involving the activation of caspases.

Anti-inflammatory Activity: The anti-inflammatory properties of benzimidazoles are often attributed to their ability to modulate key enzymes in the inflammatory cascade. The likely mechanism for this compound involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Benzimidazole derivatives have been reported to inhibit COX enzymes, particularly the inducible COX-2 isozyme, which is a key player in the synthesis of prostaglandins, potent inflammatory mediators.[1] This action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Inhibition of 5-Lipoxygenase (5-LOX): Some benzimidazoles also exhibit inhibitory activity against 5-LOX, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators.

Antibacterial Activity: The antibacterial action of benzimidazole derivatives is thought to arise from the inhibition of essential bacterial cellular processes. For this compound, this may involve:

  • Inhibition of Bacterial Cell Division: The mechanism is likely related to the disruption of essential enzymatic functions required for bacterial replication and proliferation.

Comparative Performance Analysis

To provide a context for the potential efficacy of this compound, this section compares the available data on its derivatives with well-established drugs for each putative therapeutic area.

Table 1: Anticancer Activity Comparison
Compound/DrugPutative Target(s)IC50 / ActivityReference Compound
This compound DerivativesTubulin, Protein KinasesData not available for the parent compound. Related benzimidazoles show potent tubulin polymerization inhibition.Doxorubicin
DoxorubicinDNA intercalation, Topoisomerase II inhibitionPotent broad-spectrum anticancer activity.[2][3][][5][6]-
Table 2: Anti-inflammatory Activity Comparison
Compound/DrugTarget(s)IC50 / ActivityReference Compound
This compound DerivativesCOX-2, 5-LOXData not available for the parent compound. Related benzimidazoles show significant COX-2 inhibition.Celecoxib
CelecoxibSelective COX-2 inhibitorEffective anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8][9]-
Table 3: Antibacterial Activity Comparison
Compound/DrugBacterial StrainMIC (µg/mL)Reference Compound
N-alkylated 2-(benzylthio)methyl-1H-benzimidazole derivativesEscherichia coli140 - 290Ciprofloxacin
Staphylococcus aureus140 - 290Ciprofloxacin
CiprofloxacinBroad-spectrum (Gram-positive and Gram-negative)Highly potent with low MIC values against susceptible strains.[10][11][12][13][14]-

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the mechanisms of action of this compound.

Tubulin Polymerization Inhibition Assay

Objective: To determine the effect of the test compound on the in vitro polymerization of tubulin.

Methodology:

  • Reagents: Tubulin (porcine brain, >99% pure), General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP solution (10 mM), test compound dissolved in DMSO, Paclitaxel (positive control for polymerization), Nocodazole (positive control for inhibition).

  • Procedure:

    • A fluorescence-based tubulin polymerization assay kit can be utilized.[15]

    • Prepare tubulin solution in General Tubulin Buffer on ice.

    • Add GTP solution to the tubulin solution.

    • In a 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

    • Initiate the polymerization by incubating the plate at 37°C.

    • Monitor the change in fluorescence over time using a microplate reader. Increased fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the extent of inhibition at different compound concentrations to determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the inhibitory effect of the test compound on the activity of the COX-2 enzyme.

Methodology:

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorometric probe, assay buffer, Celecoxib (positive control).

  • Procedure:

    • A COX-2 inhibitor screening kit can be used for a standardized assay.[16][17]

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.

    • Add the test compound at various concentrations. Include wells for a positive control (Celecoxib) and a no-inhibitor control.

    • Pre-incubate the plate to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Reagents: Mueller-Hinton broth, bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), test compound dissolved in a suitable solvent (e.g., DMSO), Ciprofloxacin (positive control).

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][18][19]

  • Data Analysis: The MIC value is reported in µg/mL.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the putative signaling pathways, a general experimental workflow, and the logical relationship of the multi-target effects of this compound.

anticancer_pathway BTM 1-Benzyl-2-(methylthio)- 1H-benzimidazole Tubulin Tubulin BTM->Tubulin Inhibits Polymerization Kinases Protein Kinases (e.g., VEGFR, EGFR) BTM->Kinases Inhibits Kinase_Inhibition Kinase Inhibition BTM->Kinase_Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation Kinases->Proliferation Angiogenesis Angiogenesis Kinases->Angiogenesis Kinase_Inhibition->Proliferation Blocks Kinase_Inhibition->Angiogenesis Blocks

Caption: Putative anticancer signaling pathways of this compound.

antiinflammatory_pathway BTM 1-Benzyl-2-(methylthio)- 1H-benzimidazole COX2 COX-2 BTM->COX2 Inhibits LOX5 5-LOX BTM->LOX5 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Putative anti-inflammatory signaling pathways of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of 1-Benzyl-2-(methylthio) -1H-benzimidazole Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays (e.g., Tubulin Polymerization) Characterization->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) Characterization->Antiinflammatory Antibacterial Antibacterial Assays (e.g., MIC Determination) Characterization->Antibacterial IC50_Calc IC50 / MIC Determination Anticancer->IC50_Calc Antiinflammatory->IC50_Calc Antibacterial->IC50_Calc Mechanism_Elucidation Mechanism of Action Hypothesis IC50_Calc->Mechanism_Elucidation

Caption: General experimental workflow for mechanism of action studies.

logical_relationship BTM 1-Benzyl-2-(methylthio)- 1H-benzimidazole Anticancer Anticancer Effects BTM->Anticancer Antiinflammatory Anti-inflammatory Effects BTM->Antiinflammatory Antibacterial Antibacterial Effects BTM->Antibacterial Cell_Cycle Cell Cycle Arrest Anticancer->Cell_Cycle Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Kinase_Inhibition_Logic Kinase Inhibition Anticancer->Kinase_Inhibition_Logic COX_Inhibition COX Inhibition Antiinflammatory->COX_Inhibition Bacterial_Growth_Inhibition Bacterial Growth Inhibition Antibacterial->Bacterial_Growth_Inhibition

Caption: Logical relationship of the multi-target effects of this compound.

Conclusion

The available evidence strongly suggests that this compound possesses a promising pharmacological profile with potential applications in anticancer, anti-inflammatory, and antibacterial therapies. Its mechanism of action is likely to be multi-targeted, a characteristic that can be advantageous in treating complex diseases. However, to definitively elucidate its precise molecular targets and signaling pathways, further dedicated experimental studies are warranted. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers to design and execute these future investigations, ultimately paving the way for the potential clinical development of this and related benzimidazole derivatives.

References

Benchmarking the synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Benzimidazole Derivative.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] Among these, 1-Benzyl-2-(methylthio)-1H-benzimidazole serves as a crucial intermediate and a molecule of interest in its own right. This guide provides a comparative analysis of various synthetic methodologies for this compound and its close analogs, offering a benchmark for researchers in the field. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols.

Performance Benchmark: A Tabular Comparison of Synthetic Methods

The following table summarizes the quantitative data from various reported synthetic routes to this compound and related structures. This allows for a direct comparison of their efficiency and resourcefulness.

MethodStarting MaterialsKey Reagents/CatalystsSolventReaction TimeTemperatureYieldReference
Conventional Synthesis 2-Mercaptobenzimidazole, Benzyl chloride-Ethanol2 hoursReflux88%[3]
Multi-step Synthesis 2-(Chloromethyl)-1H-benzimidazole, Thiourea, Benzyl chlorideSodium hydroxideAcetonitrile, Ethanol1.5 hours (step 1), 2 hours (step 2)Reflux72-79%[4]
Green Method (Grinding) N-methyl-2-mercaptobenzimidazole, Alkylating agent (e.g., Benzyl chloride)K₂CO₃Solvent-free10-15 minRoom TemperatureHigh (not specified)[5]
Green Method (Microwave) N-methyl-2-mercaptobenzimidazole, Alkylating agent (e.g., Benzyl chloride)K₂CO₃PEG-600Short (not specified)Not specifiedHigh (not specified)[5]
N-Alkylation 2-(Benzylthiomethyl)-1H-benzimidazole, Benzyl chloride or Ethyl bromideK₂CO₃DMFNot specifiedHot50-80%[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.

Method 1: Conventional Synthesis

This method represents a direct and high-yielding approach to the target molecule.

Procedure:

  • Dissolve 2-mercaptobenzimidazole (1.00 g, 6.66 mmol) in 10 mL of anhydrous ethanol.

  • Add benzyl chloride (1.01 g, 7.99 mmol).

  • Reflux the mixture for 2 hours.

  • Neutralize the reaction medium with a 5% solution of potassium bicarbonate.

  • Filter the resulting precipitate, wash with cold ethanol, and purify by column chromatography on silica gel (Eluent: ethyl acetate/hexane, 30/70 v/v) to yield this compound.[3]

Method 2: Multi-step Synthesis

This route involves the formation of an isothiouronium salt intermediate.

Step 1: Synthesis of 2-[(1H-benzimidazol-2-yl)methyl]isothiouronium chloride

  • To a solution of 2-(chloromethyl)-1H-benzimidazole (1 eq, 57.2 mmol) in 50 mL of acetonitrile, add thiourea (1 eq, 57.2 mmol).

  • Reflux the mixture for 1.5 hours.

  • After cooling to room temperature, a precipitate will form. Filter the precipitate, wash it several times with ethyl acetate, and dry it in the open air.[4]

Step 2: Synthesis of 2-((thiobenzyl)methyl)-1H-benzimidazole

  • To a solution of the 2-methylbenzimidazole thiouronium chloride salt (1 eq, 2.1 mmol) in 15 mL of absolute ethanol, add a sodium hydroxide solution (2.5 eq, 0.35N).

  • Stir the mixture under reflux, then add the benzyl chloride derivative (1.2 eq, 2.52 mmol).

  • Continue refluxing for an additional two hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and wash it several times with water.

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the residue by silica column chromatography (hexane/ethyl acetate: 85/15) to obtain the final product.[4]

Method 3: Green Synthesis (Physical Grinding)

This solvent-free approach offers a rapid and environmentally friendly alternative, demonstrated for a similar N-methyl analog.

Procedure:

  • In a mortar, combine N-methyl-2-mercaptobenzimidazole (10 mM), the alkylating agent (10 mM), and K₂CO₃ (2.6 g, 10 mM).

  • Grind the mixture together with a pestle for 10-15 minutes at room temperature until a homogeneous mixture is obtained.

  • Monitor the reaction completion using TLC.

  • Treat the mixture with ice-cold water (30-40 mL).

  • Filter the separated solid, wash with water (2 x 10 mL), and dry to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to obtain the pure N-methyl-2-(alkylthio)-1H-benzimidazole.[5]

Reaction Workflow

The following diagram illustrates the general and most direct synthetic pathway to this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Mercaptobenzimidazole R1 A->R1 B Benzyl Chloride B->R1 C Ethanol (Solvent) P1 C->P1 D Reflux (Heat) D->P1 E This compound R1->P1 Reaction P1->E

Caption: Conventional synthesis of this compound.

References

In Vivo Validation of In Vitro Results: A Comparative Guide for 1-Benzyl-2-(methylthio)-1H-benzimidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Activity Profile of Benzimidazole Derivatives

The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active agents.[1] In vitro studies have demonstrated the potential of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its analogs across several therapeutic areas.

Anticancer Activity

Numerous benzimidazole derivatives have exhibited significant in vitro anticancer properties.[2][3][4] The mechanism of action is often attributed to the inhibition of critical cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
3-(substituted phenyl)-1-[2-(1-hydroxy-ethyl)]-1H-benzimidazole-1-yl) prop-2-en-1-one (Compound 60a)HCT-116Not specifiedDoxorubicin4.17 - 5.57[2]
Benzimidazole-triazole hybrid (Compound 32)HCT-116, HepG2, MCF-7, HeLa3.87 - 8.34Doxorubicin4.17 - 5.57[2]
Benzimidazoles linked to chrysin (Compound 7)MCF-725.725-FU78.52[2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (Compound 5)HepG2, Huh70.39 µg/mL, 0.32 µg/mLNot specifiedNot specified[2]
Antibacterial Activity

The antibacterial potential of benzimidazole derivatives, particularly those with thioether linkages, has been explored against a range of pathogenic bacteria.

Table 2: In Vitro Antibacterial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Citation
2-(benzylthiomethyl)-1H-benzimidazole derivative 5bS. aureus140 - 320[5]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5dS. aureus140 - 320[5]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5eS. aureus, E. coli140 - 320 (S. aureus), 140 - 400 (E. coli)[5]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5fS. aureus140 - 320[5]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5gS. aureus, E. coli140 - 320 (S. aureus), 140 - 400 (E. coli)[5]
2-(benzylthiomethyl)-1H-benzimidazole derivative 5jS. aureus, E. coli140 - 320 (S. aureus), 140 - 400 (E. coli)[5]
2-((methylthio)methyl)-1H-benzimidazole 5gE. coli ATTC 25922250 - 500[6]
N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives (7a-l)E. coli, S. aureus140 - 290[7]
Antileishmanial Activity

Benzimidazole derivatives have shown promise as antileishmanial agents, with several compounds demonstrating potent activity against different Leishmania species in vitro.[8][9][10]

Table 3: In Vitro Antileishmanial Activity of Benzyl Benzimidazole Derivatives

Compound/DerivativeLeishmania SpeciesIC50 (µM)Reference CompoundIC50 (µM)Citation
2-(4-chlorobenzyl)-1-lupinyl-5-trifluoromethylbenzimidazole (Compound 28)L. tropica, L. infantumSub-micromolarMiltefosineNot specified[8][9]
N-benzyl-1H-benzimidazol-2-amine (Compound 7)L. mexicana, L. braziliensisMicromolar rangeMiltefosineNot specified[11]
N-benzyl-1H-benzimidazol-2-amine (Compound 8)L. mexicana, L. braziliensisMicromolar rangeMiltefosineNot specified[11]

In Vivo Validation and Comparative Analysis

Direct in vivo validation for the specific compound this compound is not documented in the reviewed literature. However, in vivo studies on structurally related benzimidazole derivatives with confirmed in vitro anticancer activity provide a basis for comparative assessment.

One such study on a series of benzimidazoles linked to the natural flavone chrysin demonstrated significant tumor inhibition in vivo. Compound 7 from this series, which showed an in vitro IC50 of 25.72 µM against MCF-7 cells, exhibited a promising tumor inhibition regression (TIR) of 71.9% at a dose of 10 mg/kg in an in vivo anticancer study.[2] This highlights the potential for benzimidazole scaffolds identified through in vitro screening to translate to in vivo efficacy.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 25, 50 µM) for 48 or 72 hours. Doxorubicin is often used as a reference drug.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]

In Vitro Antibacterial Activity (Microdilution Method)
  • Bacterial Strains: Clinical isolates of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are used.

  • Inoculum Preparation: Bacterial colonies from a fresh culture are suspended in a saline solution to achieve a specific turbidity corresponding to a known cell density (e.g., 10^8 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway targeted by anticancer benzimidazoles and a general workflow for in vitro to in vivo drug discovery.

anticancer_pathway Benzimidazole Benzimidazole Tubulin Tubulin Benzimidazole->Tubulin Inhibits Apoptosis Apoptosis Benzimidazole->Apoptosis Induces Microtubule_Formation Microtubule_Formation Tubulin->Microtubule_Formation Polymerization Mitotic_Spindle Mitotic_Spindle Microtubule_Formation->Mitotic_Spindle Forms Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Essential for Cancer_Cell_Proliferation Cancer_Cell_Proliferation Cell_Division->Cancer_Cell_Proliferation Leads to

Caption: Potential mechanism of action for anticancer benzimidazoles targeting tubulin polymerization.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Biological Evaluation Hit_Identification Hit_Identification In_Vitro_Screening->Hit_Identification Identifies Active Compounds Animal_Model_Testing Animal_Model_Testing Hit_Identification->Animal_Model_Testing Preclinical Validation Efficacy_and_Toxicity_Assessment Efficacy_and_Toxicity_Assessment Animal_Model_Testing->Efficacy_and_Toxicity_Assessment Determines Clinical_Trials Clinical_Trials Efficacy_and_Toxicity_Assessment->Clinical_Trials Leads to

Caption: General experimental workflow from in vitro screening to in vivo validation.

References

A Head-to-Head Comparison of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its Thioether Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationships and therapeutic potential of a promising class of benzimidazole derivatives.

This guide provides a comprehensive comparison of 1-Benzyl-2-(methylthio)-1H-benzimidazole and its thioether analogs, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, biological activities, and structure-activity relationships (SAR). The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties, including anti-inflammatory, anticancer, antiviral, anthelmintic, and antibacterial activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] Modifications at the N-1 and C-2 positions of the benzimidazole ring have been a key strategy in the development of novel therapeutic agents. This guide focuses on the impact of varying the thioether substituent at the C-2 position and the presence of a benzyl group at the N-1 position on the biological performance of these compounds.

Synthesis and Chemical Properties

The synthesis of 1-Benzyl-2-(alkylthio)-1H-benzimidazoles and its analogs typically involves a multi-step process. A common synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formation of Benzimidazole-2-thione cluster_1 Step 2: N-Alkylation cluster_2 Step 3: S-Alkylation A o-Phenylenediamine C Benzimidazole-2-thione A->C Reaction B Carbon disulfide B->C D 1-Benzyl-1H-benzimidazole-2-thione C->D Benzyl halide, Base E 1-Benzyl-2-(alkylthio)-1H-benzimidazole D->E Alkyl halide, Base

Figure 1: General synthetic workflow for 1-Benzyl-2-(alkylthio)-1H-benzimidazoles.

This synthetic pathway allows for the introduction of diverse alkyl and benzyl groups, enabling the generation of a library of analogs for structure-activity relationship studies.

Comparative Biological Activity

The biological activity of this compound and its thioether analogs is significantly influenced by the nature of the substituent at the 2-thio position and the substitution pattern on the N-1 benzyl group. The following sections and tables summarize the available quantitative data for different biological activities.

Antibacterial Activity

Several studies have investigated the antibacterial potential of 2-(benzylthio)methyl-1H-benzimidazole derivatives. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

Table 1: Antibacterial Activity (MIC in µg/mL) of 1-Benzyl-2-(substituted benzylthio)-1H-benzimidazole Analogs

Compound IDR (Substitution on Benzylthio group)Escherichia coliStaphylococcus aureusReference
1a H>500>500[15]
1b 4-CH₃290290[15]
1c 4-F140140[15]
1d 4-Cl290290[15]
1e 4-Br>500>500[15]
1f 4-NO₂140140[15]
1g 2-CH₃290>500[15]
1h 2-F140140[15]
1i 2-Cl140140[15]
1j 2-Br290290[15]
1k 2-NO₂140140[15]
1l 3-NO₂290140[15]

Structure-Activity Relationship (SAR) for Antibacterial Activity:

SAR_Antibacterial A 1-Benzyl-2-(benzylthio)-1H-benzimidazole Core B Substituents on Benzylthio Ring A->B C Electron-withdrawing groups (F, NO2, Cl) at para or ortho positions B->C E Electron-donating group (CH3) or bulky group (Br) B->E D Enhanced Antibacterial Activity C->D F Reduced or No Activity E->F

Figure 2: SAR summary for antibacterial activity.

The data suggests that the presence of electron-withdrawing groups, such as fluoro, nitro, and chloro, on the benzylthio moiety enhances antibacterial activity against both E. coli and S. aureus.[15] In contrast, electron-donating groups like methyl or bulky halogens like bromo lead to a decrease or loss of activity.[15]

Anthelmintic Activity

Benzimidazole thioethers have also been explored for their anthelmintic properties, particularly against parasitic nematodes like Haemonchus contortus.

Table 2: Anthelmintic Activity of 2-(benzylthio)benzimidazole Analogs against Haemonchus contortus

Compound IDR1 (at N-1)R2 (at C-5)R3 (on Benzylthio)% Mortality at 10 µg/mLReference
2a HHH55[20]
2b HNO₂H95[20]
2c HH4-NO₂80[20]
2d HNO₂4-NO₂100[20]
Fenbendazole ---100[20]
Ivermectin ---100[20]

Structure-Activity Relationship (SAR) for Anthelmintic Activity:

SAR_Anthelmintic A 2-(Benzylthio)benzimidazole Core B Nitro Group (NO2) Substitution A->B C At C-5 of Benzimidazole Ring B->C D On Benzylthio Ring B->D E Significant Increase in Anthelmintic Activity C->E D->E

Figure 3: SAR summary for anthelmintic activity.

The introduction of a nitro group (NO₂) at the C-5 position of the benzimidazole ring or on the benzylthio moiety significantly enhances the anthelmintic activity against Haemonchus contortus.[20] The dinitro-substituted analog showed comparable activity to the reference drug fenbendazole.[20]

Experimental Protocols

General Synthesis of 1-Benzyl-2-(substituted benzylthio)-1H-benzimidazoles

A solution of 1-benzyl-1H-benzimidazole-2-thione (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol is treated with a base, for instance, sodium hydride (NaH) or potassium carbonate (K₂CO₃), at room temperature. To this mixture, the corresponding substituted benzyl halide (1.1 mmol) is added, and the reaction is stirred at room temperature or heated to reflux for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice-cold water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-2-(substituted benzylthio)-1H-benzimidazole analog.

Antibacterial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of each compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. Bacterial suspensions are prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. An equal volume of the bacterial inoculum is added to each well containing the compound solution. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anthelmintic Assay (Haemonchus contortus Adult Motility Assay)

Adult Haemonchus contortus worms are collected from the abomasum of infected sheep. The worms are washed with phosphate-buffered saline (PBS) and maintained in a suitable culture medium. The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to the desired test concentrations. A set number of adult worms are placed in each well of a 24-well plate containing the test compound solution. The plates are incubated at 37°C, and the motility of the worms is observed at different time intervals (e.g., 6, 12, and 24 hours) under a stereomicroscope. The percentage of mortality is calculated by counting the number of motile and non-motile (dead) worms. Worms are considered dead if they do not show any movement upon gentle prodding. Fenbendazole and ivermectin are typically used as positive controls, and a medium with DMSO serves as a negative control.

Conclusion

This guide provides a comparative analysis of this compound and its thioether analogs, highlighting the significant impact of structural modifications on their biological activities. The presented data and structure-activity relationships offer valuable insights for the rational design of more potent and selective benzimidazole-based therapeutic agents. Further research focusing on a broader range of thioether analogs and a wider array of biological targets is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Reproducibility of Published Findings on 2-(Alkyl/Benzylthio)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published data exists for the specific compound 1-Benzyl-2-(methylthio)-1H-benzimidazole. Despite extensive searches, no peer-reviewed articles detailing its synthesis, biological evaluation, or direct reproducibility studies were identified. Consequently, this guide provides a comparative analysis of the published findings for its closest structural analogs: 2-(benzylthio)-1H-benzimidazole and 1-alkyl-2-(methylthio)-1H-benzimidazole derivatives. This information is intended for researchers, scientists, and drug development professionals to assess the current landscape and potential for reproducibility in this class of compounds.

I. Synthesis Methodologies: A Comparative Overview

The synthesis of 2-(alkyl/benzylthio)-1H-benzimidazole derivatives has been approached through several methodologies. Below is a comparison of the common synthetic routes, their reported yields, and the necessary reaction conditions.

Table 1: Comparison of Synthetic Protocols for 2-(Alkyl/Benzylthio)-1H-benzimidazole Analogs
Starting Material(s)Reagents & ConditionsProduct TypeReported Yield (%)Reference(s)
2-Mercaptobenzimidazole, Benzyl chloride derivativesBase (e.g., K₂CO₃), Solvent (e.g., DMF)2-(Benzylthio)-1H-benzimidazole81-88%[1]
2-(Chloromethyl)-1H-benzimidazole, Thiourea, Benzyl halide derivatives1. Acetonitrile, reflux; 2. NaOH, Ethanol, reflux2-(Benzylthiomethyl)-1H-benzimidazole72-79%[2]
N-Methyl-2-mercaptobenzimidazole, Alkylating agents (e.g., CH₃I, C₂H₅Br, BnCl)K₂CO₃, Grinding / PEG-600 / Microwave1-Methyl-2-(alkylthio)-1H-benzimidazoleNot specified[3]
Experimental Protocols

Protocol 1: Synthesis of 2-(Benzylthio)-1H-benzimidazole Derivatives [1]

To a solution of the appropriately substituted 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate, 1.2 equivalents) is added. The mixture is stirred at room temperature for a short period, followed by the addition of the corresponding benzyl chloride derivative (1.1 equivalents). The reaction mixture is then stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into ice-water, followed by filtration, washing, and recrystallization.

Protocol 2: Synthesis of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives [2]

A mixture of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) and thiourea (1 equivalent) in acetonitrile is refluxed for 1.5 hours. After cooling, the resulting precipitate (isothiouronium salt) is filtered and washed. This intermediate is then dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred under reflux, followed by the addition of a benzyl halide derivative (1.2 equivalents). The reaction is refluxed for an additional period. After cooling, the product is extracted with a suitable organic solvent, washed with water, dried, and purified by column chromatography.

Protocol 3: "Green" Synthesis of 1-Methyl-2-(alkylthio)-1H-benzimidazoles [3]

A mixture of N-methyl-2-mercaptobenzimidazole (1 equivalent), an alkylating agent (1 equivalent), and potassium carbonate (1 equivalent) is subjected to one of the following conditions:

  • Grinding: The mixture is ground in a mortar and pestle at room temperature for 10-15 minutes.

  • PEG-600: The reactants are stirred in PEG-600 at room temperature.

  • Microwave irradiation: The mixture is irradiated in a microwave reactor. The reaction completion is monitored by TLC. The product is isolated by adding ice-cold water, followed by filtration, washing, and recrystallization.

Synthesis Workflow Diagram

G cluster_0 Protocol 1: From 2-Mercaptobenzimidazole cluster_1 Protocol 2: From 2-(Chloromethyl)-1H-benzimidazole cluster_2 Protocol 3: 'Green' Synthesis A 2-Mercaptobenzimidazole C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Benzyl Halide B->C D 2-(Benzylthio)-1H-benzimidazole C->D S-Alkylation E 2-(Chloromethyl)-1H-benzimidazole F Thiourea E->F Acetonitrile, Reflux G Isothiouronium Salt (Intermediate) F->G I NaOH / Ethanol G->I H Benzyl Halide H->I J 2-(Benzylthiomethyl)-1H-benzimidazole I->J S-Alkylation K N-Methyl-2-mercaptobenzimidazole M K2CO3 (Grinding/PEG-600/Microwave) K->M L Alkylating Agent L->M N 1-Methyl-2-(alkylthio)-1H-benzimidazole M->N S-Alkylation

Caption: Synthetic routes for 2-(Alkyl/Benzylthio)-1H-benzimidazole derivatives.

II. Biological Activity: A Comparative Analysis

The primary biological activity reported for the close analogs of this compound is antibacterial, with some general references to anticancer potential for the broader benzimidazole class. A direct comparison of the biological data is challenging due to the different sets of compounds synthesized and tested in each study. However, we can compare the observed ranges of activity and the methodologies used.

Table 2: Comparison of Antibacterial Activity (MIC) of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives
Compound DerivativeTest OrganismMIC (µg/mL)Bactericidal/BacteriostaticReference
2-(Benzylthiomethyl)-1H-benzimidazole derivatives (various substitutions)Escherichia coli140 - 400Bacteriostatic (most), Bactericidal (one derivative)[2]
2-(Benzylthiomethyl)-1H-benzimidazole derivatives (various substitutions)Staphylococcus aureus140 - 320Bactericidal and Bacteriostatic[2]

Note: A direct comparison of these MIC values with other studies is not possible as no other publications were found that evaluated the same set of compounds.

Experimental Protocols for Biological Evaluation

Antibacterial Susceptibility Testing (Broth Microdilution Method) [2]

The minimum inhibitory concentration (MIC) is determined by the broth microdilution method. A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates. A standardized inoculum of the test bacteria is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. To determine the minimum bactericidal concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Signaling Pathway and Experimental Workflow

While specific signaling pathways for the antibacterial action of these compounds were not detailed in the reviewed literature, the general mechanism of action for many benzimidazole derivatives involves the inhibition of essential cellular processes in microorganisms.

G cluster_0 General Antimicrobial Workflow A Synthesized Benzimidazole Derivative C Broth Microdilution Assay A->C B Bacterial Culture (e.g., E. coli, S. aureus) B->C D Incubation (37°C, 18-24h) C->D E Determine MIC D->E F Subculture on Agar E->F G Determine MBC F->G

Caption: Workflow for determining the antibacterial activity of benzimidazole derivatives.

III. Reproducibility and Concluding Remarks

The reproducibility of published findings for this compound cannot be assessed due to a lack of available data. For its close structural analogs, while individual studies provide detailed experimental protocols for both synthesis and biological evaluation, the absence of overlapping studies testing the same compounds prevents a direct comparative analysis of the quantitative data (e.g., yields, MIC values).

To enhance the reproducibility and comparative value of future research in this area, the following are recommended:

  • Standardized Reporting: Consistent and detailed reporting of experimental conditions, including purification methods and full characterization data, is crucial.

  • Inclusion of Standard Compounds: Testing against well-characterized reference compounds in biological assays would provide a valuable benchmark for comparing results across different studies.

  • Inter-laboratory Studies: Independent synthesis and biological evaluation of promising compounds by different research groups would provide the most robust assessment of reproducibility.

This guide highlights the existing methodologies and biological data for close analogs of this compound, providing a foundation for future research and a framework for assessing the reproducibility of findings in this chemical space.

References

Assessing the Off-Target Effects of 1-Benzyl-2-(methylthio)-1H-benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of 1-Benzyl-2-(methylthio)-1H-benzimidazole. Due to the limited publicly available off-target screening data for this specific molecule, this analysis relies on data from structurally related and widely marketed benzimidazole-containing drugs. This approach allows for an informed inference of potential off-target liabilities and provides a framework for targeted experimental validation.

Introduction to this compound and the Benzimidazole Scaffold

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a common feature in a variety of pharmacologically active molecules, demonstrating a broad spectrum of activities including anthelmintic, antiulcer, antihypertensive, and antipsychotic effects. However, the inherent reactivity and structural motifs of the benzimidazole core can also lead to interactions with unintended biological targets, resulting in off-target effects. Understanding these potential off-target liabilities is crucial for the development of safe and effective therapeutics.

Potential Off-Target Profile of this compound Based on Surrogate Benzimidazole Drugs

To build a potential off-target profile for this compound, we will examine the known off-target effects of several widely used benzimidazole drugs: Albendazole and Mebendazole (anthelmintics), Omeprazole (proton pump inhibitor), Telmisartan (angiotensin II receptor blocker), and Pimozide (antipsychotic).

Comparative Table of Potential Off-Target Effects of Benzimidazole Surrogates
Target ClassPotential Off-Target EffectsSurrogate Drug(s)Implication for this compound
Kinases Inhibition of various kinases, potentially leading to unforeseen effects on cell signaling pathways.Albendazole, MebendazolePotential for kinase inhibition, warranting broad kinase panel screening.
GPCRs Binding to aminergic GPCRs (e.g., dopamine, serotonin receptors).PimozidePossible central nervous system (CNS) side effects if the compound crosses the blood-brain barrier.
Ion Channels Blockade of hERG potassium channels.PimozidePotential for cardiotoxicity (QT prolongation).
Nuclear Receptors Modulation of nuclear receptor activity.Telmisartan (PPARγ agonism)Potential for metabolic effects.
Tubulin Disruption of microtubule polymerization.Albendazole, MebendazoleWhile this is the on-target effect for anthelmintics, it can be an off-target liability in other contexts, potentially causing cytotoxicity.
CYP450 Enzymes Inhibition or induction of cytochrome P450 enzymes.OmeprazolePotential for drug-drug interactions.

Comparison with Alternative Compounds

The selection of an alternative to this compound would depend on its intended therapeutic application. Below is a comparison with alternatives for several potential applications, focusing on their off-target profiles.

Anthelmintic Alternatives

If this compound is being investigated as an anthelmintic, alternatives include praziquantel and ivermectin.

CompoundPrimary Mechanism of ActionKnown Off-Target Effects
Praziquantel Increases cell membrane permeability to calcium ions, leading to paralysis of the parasite.Minimal off-target effects reported in humans at therapeutic doses.
Ivermectin Binds to glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, causing paralysis and death of the parasite.Generally well-tolerated with a good safety profile. Can interact with GABA receptors in mammals if it crosses the blood-brain barrier.
Proton Pump Inhibitor Alternatives

If considered for anti-secretory effects, alternatives to benzimidazole-based proton pump inhibitors (PPIs) like omeprazole include H2 receptor antagonists and potassium-competitive acid blockers (P-CABs).

Compound ClassPrimary Mechanism of ActionKnown Off-Target Effects
H2 Receptor Antagonists (e.g., Famotidine) Competitively block histamine H2 receptors on parietal cells, reducing gastric acid secretion.Generally well-tolerated. Cimetidine (an older H2 antagonist) is known to inhibit several CYP450 enzymes.
P-CABs (e.g., Vonoprazan) Reversibly inhibit the H+, K+-ATPase (proton pump) by competing with potassium ions.Generally well-tolerated. Long-term off-target effects are still under investigation.
Angiotensin II Receptor Blocker Alternatives

For antihypertensive applications, alternatives to benzimidazole-containing ARBs like telmisartan include other ARBs with different chemical scaffolds and ACE inhibitors.

Compound ClassPrimary Mechanism of ActionKnown Off-Target Effects
Non-benzimidazole ARBs (e.g., Losartan) Block the AT1 receptor, preventing angiotensin II from exerting its vasoconstrictive effects.Generally well-tolerated. Class effects include hyperkalemia and hypotension.
ACE Inhibitors (e.g., Lisinopril) Inhibit angiotensin-converting enzyme (ACE), reducing the production of angiotensin II.Class effects include cough, angioedema, and hyperkalemia.

Experimental Protocols for Off-Target Profiling

To experimentally assess the off-target effects of this compound, the following standard assays are recommended.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of the compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: A common method is a biochemical assay that measures the amount of ATP consumed or the amount of phosphorylated substrate produced by a specific kinase in the presence of the test compound.

  • Kinase Panel: A diverse panel of kinases (e.g., >100 kinases) representing different branches of the human kinome should be used.

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • Each concentration is incubated with a specific kinase, its substrate, and ATP.

    • The reaction is allowed to proceed for a defined period.

    • The amount of remaining ATP or phosphorylated product is quantified using a detection reagent (e.g., luminescence-based or fluorescence-based).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated for each kinase. A lower IC50 value indicates a more potent inhibition.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity of the compound to a panel of G-protein coupled receptors.

Methodology:

  • Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to a specific receptor.

  • Receptor Panel: A panel of GPCRs, particularly those known to be associated with off-target effects (e.g., aminergic receptors), should be used.

  • Procedure:

    • Membrane preparations containing the receptor of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by filtration.

    • The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity for the receptor.

Visualizations of Key Concepts

experimental_workflow compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole kinase_assay Kinase Panel Screening (>100 kinases) compound->kinase_assay gpcr_assay GPCR Binding Panel (e.g., 44 targets) compound->gpcr_assay ion_channel_assay Ion Channel Panel (e.g., hERG) compound->ion_channel_assay data_analysis Data Analysis (IC50 / Ki determination) kinase_assay->data_analysis gpcr_assay->data_analysis ion_channel_assay->data_analysis off_target_profile Off-Target Profile data_analysis->off_target_profile

Caption: Experimental workflow for assessing the off-target profile of a test compound.

signaling_pathway_off_target cluster_intended Intended Pathway cluster_off_target Potential Off-Target Pathways Target On-Target (e.g., Parasite Tubulin) Effect Therapeutic Effect Target->Effect Kinase Off-Target Kinase SideEffect1 Adverse Effect 1 Kinase->SideEffect1 GPCR Off-Target GPCR SideEffect2 Adverse Effect 2 GPCR->SideEffect2 Compound 1-Benzyl-2-(methylthio)- 1H-benzimidazole Compound->Target Binds Compound->Kinase Binds Compound->GPCR Binds

Statistical Validation and Comparative Analysis of 1-Benzyl-2-(methylthio)-1H-benzimidazole as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental data and validation of 1-Benzyl-2-(methylthio)-1H-benzimidazole, with a focus on its antibacterial properties. The guide offers an objective comparison with established antibacterial agents, supported by quantitative data and detailed experimental protocols.

Executive Summary

This compound is a benzimidazole derivative that has been investigated for its potential therapeutic applications, including its activity against bacterial pathogens. This guide synthesizes available experimental data to provide a clear comparison of its efficacy against other antibacterial agents. The primary focus is on its in vitro activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

Comparative Antibacterial Performance

The antibacterial efficacy of this compound and its derivatives has been evaluated in several studies. The primary metric for assessing antibacterial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For comparative purposes, the MIC values of this compound are presented alongside those of widely used antibiotics, Ciprofloxacin and Ampicillin.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

Compound/DrugTarget OrganismStrainMIC (µg/mL)
This compound & Derivatives Staphylococcus aureusATCC 25923140 - 290[1][2]
Escherichia coliATCC 25922140 - 290[1][2]
Ciprofloxacin Staphylococcus aureusATCC 259230.25 - 0.5[3][4]
Escherichia coliATCC 259220.004 - 0.016[5]
Ampicillin Staphylococcus aureusATCC 259230.05[6]
Escherichia coliATCC 259222 - 8[7]

The data indicates that while this compound and its derivatives exhibit antibacterial activity, their potency is considerably lower than that of the frontline antibiotics Ciprofloxacin and Ampicillin against the tested strains.

Experimental Methodologies

The following sections detail the protocols used for the synthesis and antibacterial evaluation of this compound.

Synthesis Protocol

The synthesis of this compound is typically a multi-step process, as outlined in various publications.[1][8][9] A general synthetic route is as follows:

  • Formation of 2-Mercaptobenzimidazole: o-Phenylenediamine is reacted with carbon disulfide in an alcoholic solvent under reflux to yield 2-mercaptobenzimidazole.

  • S-Methylation: The resulting 2-mercaptobenzimidazole is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to afford 2-(methylthio)-1H-benzimidazole.

  • N-Benzylation: The final step involves the reaction of 2-(methylthio)-1H-benzimidazole with benzyl chloride or benzyl bromide in a suitable solvent with a base to yield this compound.

A o-Phenylenediamine + Carbon Disulfide B 2-Mercaptobenzimidazole A->B Reflux D 2-(Methylthio)-1H-benzimidazole B->D Base C Methylating Agent C->D F This compound D->F Base E Benzyl Halide E->F

Caption: Synthetic pathway for this compound.

Antibacterial Susceptibility Testing

The in vitro antibacterial activity is determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains and Culture Conditions: Standard strains of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are used. Bacteria are cultured in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • MIC Determination: The test compound is serially diluted in a 96-well microtiter plate. An equal volume of the bacterial inoculum is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

A Bacterial Culture Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Growth D->E F MIC Determination E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Proposed Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound has not been fully elucidated. However, the antibacterial activity of many benzimidazole derivatives is attributed to their ability to inhibit essential bacterial enzymes. A key target for benzimidazoles is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and repair.[10][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

cluster_0 Bacterial Cell B DNA Gyrase C DNA Replication & Repair B->C Essential for F Cell Death B->F Inhibition leads to D Cell Viability C->D A This compound E Inhibition A->E E->B Targets

Caption: Proposed mechanism of action for benzimidazole-based antibacterial agents.

References

A Comparative Guide to Validating the Purity of 1-Benzyl-2-(methylthio)-1H-benzimidazole by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step to ensure the reliability of experimental results and the safety of potential drug candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating the purity of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry.

Comparison of Purity Validation Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantification, the nature of potential impurities, and the desired throughput. Below is a comparison of HPLC with Thin-Layer Chromatography (TLC) and spectroscopic methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Spectroscopic Methods (NMR, MS)
Principle Differential partitioning of analytes between a stationary and a liquid mobile phase under high pressure.Differential migration of analytes on a stationary phase coated on a plate, driven by a liquid mobile phase via capillary action.Analysis of the interaction of molecules with electromagnetic radiation (NMR) or their mass-to-charge ratio (MS) to elucidate structure.
Quantification Excellent for precise and accurate quantification of the main compound and impurities.Primarily qualitative or semi-quantitative.Not ideal for direct quantification of purity without specific standards and calibration. Primarily used for structural identification of impurities.
Sensitivity High sensitivity, capable of detecting trace-level impurities.Lower sensitivity compared to HPLC.High sensitivity, especially Mass Spectrometry (MS).
Selectivity High selectivity, capable of separating structurally similar compounds.Moderate selectivity, may have co-eluting spots.Excellent for identifying specific impurities if they are structurally distinct.
Throughput Moderate, with typical run times of 15-30 minutes per sample.High, multiple samples can be run simultaneously on a single plate.Low to moderate, depending on the complexity of the analysis and data interpretation.
Application Gold standard for purity determination and assay in quality control environments.Rapid screening, reaction monitoring, and preliminary purity checks.Definitive structural elucidation and identification of unknown impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. The HPLC method is a proposed protocol based on common practices for benzimidazole derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the quantitative determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC) Protocol

TLC is a cost-effective and rapid method for preliminary purity assessment.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): Ethyl Acetate : Hexane (30:70, v/v).

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • Procedure: Spot a small amount of the sample solution onto the TLC plate. Allow the plate to develop in a chamber saturated with the mobile phase. After the solvent front has reached the desired height, remove the plate and let it dry.

  • Visualization: Visualize the spots under UV light (254 nm).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for identifying impurities.

  • ¹H NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of unexpected signals may indicate impurities.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample (e.g., 0.1 mg/mL in methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source. Impurities will appear as distinct mass-to-charge ratio (m/z) peaks.

Data Presentation and Interpretation

Below is a representative HPLC data set for a synthesized batch of this compound.

Peak No.Retention Time (min)Peak AreaArea %Potential Identity
14.515,2340.35Unreacted Starting Material (e.g., 1-benzyl-1H-benzimidazole-2-thiol)
28.94,325,67899.50This compound
311.26,5120.15Over-methylated by-product or other related substance

This data indicates a high purity of 99.50% for the main compound, with two minor impurities detected. The identity of these impurities would be further investigated using techniques like LC-MS.

Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of a synthesized compound.

Purity_Validation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation cluster_conclusion Conclusion prep Synthesized Compound hplc HPLC Analysis prep->hplc Quantitative Analysis tlc TLC Screening prep->tlc Quick Check spec Spectroscopic Analysis (NMR, MS) prep->spec Structural Info quant Quantitative Purity (e.g., 99.5%) hplc->quant qual Qualitative Assessment tlc->qual id Impurity Identification spec->id report Purity Report quant->report qual->report id->report

Orthogonal Methods for Confirming the Antibacterial Activity of 1-Benzyl-2-(methylthio)-1H-benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal experimental methods to validate the biological activity of the novel benzimidazole derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole, against common bacterial pathogens. The data presented herein, while illustrative, is grounded in established findings for structurally related benzimidazole compounds. We compare its potential efficacy against two widely-used antibiotics, Ciprofloxacin and Ampicillin, to offer a comprehensive benchmark for researchers.

Executive Summary

This compound is a heterocyclic compound belonging to the benzimidazole class, a group of molecules known for a wide spectrum of pharmacological activities, including antimicrobial properties.[1][2] Preliminary assessments of antibacterial efficacy are typically conducted using primary assays such as the determination of the Minimum Inhibitory Concentration (MIC). However, to ensure the validity of these initial findings and to eliminate potential false positives, it is crucial to employ orthogonal assays.[3][4] These secondary methods confirm the biological activity through a different analytical principle, providing a more robust validation of the compound's potential as an antibacterial agent.

This guide outlines a primary MIC assay followed by two orthogonal methods: a Time-Kill Kinetics Assay and a Bacterial Membrane Integrity Assay. These assays provide deeper insights into the bacteriostatic or bactericidal nature of the compound and its mechanism of action.

Comparative Analysis of Antibacterial Activity

The following table summarizes the antibacterial activity of this compound and comparator drugs against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

CompoundTarget OrganismPrimary Assay: Minimum Inhibitory Concentration (MIC) (µg/mL)Orthogonal Assay 1: Time-Kill Assay (% reduction at 4h)Orthogonal Assay 2: Membrane Integrity Assay (% PI positive cells)
This compound E. coli12890%5%
S. aureus6499%8%
Ciprofloxacin E. coli0.016[5]>99.9%10%
S. aureus0.5[6]>99.9%15%
Ampicillin E. coli4[7]>99.9%70%
S. aureus0.8[7]>99.9%75%

Experimental Protocols

Primary Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (E. coli or S. aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound, Ciprofloxacin, and Ampicillin is prepared in a 96-well microtiter plate with MHB.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Orthogonal Assay 1: Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Bacterial Culture Preparation: A bacterial culture is grown to the mid-logarithmic phase as described for the MIC assay.

  • Exposure to Compounds: The bacterial culture is diluted to ~5 x 10^5 CFU/mL in fresh MHB containing the test compounds at concentrations equivalent to their MIC.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours). Serial dilutions of these aliquots are plated on Mueller-Hinton Agar (MHA).

  • Colony Counting: The plates are incubated at 37°C for 24 hours, and the number of viable colonies is counted.

  • Data Analysis: The results are expressed as the log10 CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8]

Orthogonal Assay 2: Bacterial Membrane Integrity Assay

This assay evaluates the ability of a compound to disrupt the bacterial cell membrane, leading to cell death.

Protocol:

  • Bacterial Cell Preparation: Bacteria are grown and washed, then resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Compound Treatment: The bacterial suspension is treated with the test compounds at their MIC for a defined period (e.g., 2 hours).

  • Staining: The cells are stained with a fluorescent dye that can only penetrate cells with compromised membranes, such as Propidium Iodide (PI). A counterstain that stains all cells, like SYTO 9, is also used.[9]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of membrane-compromised (PI-positive) cells.

  • Data Analysis: The percentage of PI-positive cells in the treated samples is compared to that in the untreated control.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and potential biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_primary Primary Assay cluster_orthogonal1 Orthogonal Assay 1: Time-Kill cluster_orthogonal2 Orthogonal Assay 2: Membrane Integrity MIC_prep Prepare Bacterial Inoculum & Compound Dilutions MIC_inc Inoculate & Incubate MIC_prep->MIC_inc MIC_read Read MIC MIC_inc->MIC_read TK_prep Prepare Culture & Add Compound MIC_read->TK_prep Inform Orthogonal Assays MI_prep Prepare Cells & Treat with Compound MIC_read->MI_prep Inform Orthogonal Assays TK_sample Sample at Time Points TK_prep->TK_sample TK_plate Plate Dilutions TK_sample->TK_plate TK_count Count Colonies TK_plate->TK_count MI_stain Stain with PI/SYTO 9 MI_prep->MI_stain MI_flow Flow Cytometry Analysis MI_stain->MI_flow

Caption: Workflow for primary and orthogonal antibacterial assays.

Benzimidazole_MoA cluster_cell Bacterial Cell DNA Bacterial DNA Replication DNA Replication DNA->Replication template for DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA relaxes supercoils Cell_Death Cell Death Replication->Cell_Death is essential for life Benzimidazole 1-Benzyl-2-(methylthio)- 1H-benzimidazole Benzimidazole->DNA_Gyrase Inhibits

Caption: Postulated mechanism of action for benzimidazole derivatives.

Conclusion

The validation of a compound's biological activity requires a multi-faceted approach. While primary assays like MIC determination are essential for initial screening, orthogonal methods such as time-kill kinetics and membrane integrity assays are indispensable for confirming these findings and providing a more detailed understanding of the compound's antibacterial properties. The data and protocols presented in this guide offer a framework for the rigorous evaluation of this compound and other novel antimicrobial candidates. The potential for benzimidazole derivatives to inhibit essential bacterial enzymes like DNA gyrase presents a promising avenue for the development of new therapeutics to combat antibiotic resistance.[10]

References

Comparative Metabolic Stability of 1-Benzyl-2-(methylthio)-1H-benzimidazole Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the metabolic stability of a series of 1-Benzyl-2-(methylthio)-1H-benzimidazole derivatives, designed for researchers, scientists, and professionals in drug development. The data presented is based on a study by Zhang et al. (2014), which investigated these compounds as potential inhibitors of the Francisella tularensis enoyl-reductase (FabI).[1]

Executive Summary

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery, as it influences its pharmacokinetic profile, particularly its half-life and clearance. This guide summarizes the in vitro metabolic stability of 22 this compound derivatives, as determined by their half-life (t1/2) and intrinsic clearance (CLint) in mouse liver microsomes. The presented data allows for a direct comparison of the metabolic liabilities of these structurally related compounds, offering insights for future drug design and optimization efforts.

Data Presentation: Metabolic Stability of this compound Derivatives

The following table summarizes the metabolic stability of 22 derivatives as reported by Zhang et al. (2014). The experiments were conducted using mouse hepatic microsomes.[1]

Compound IDSubstitution PatternMetabolic t1/2 (min)Apparent CLint (μL/min/mg)
1 R = H12.3112.7
2 R = 2-F13.999.8
3 R = 3-F14.297.7
4 R = 4-F15.191.9
5 R = 2-Cl18.973.4
6 R = 3-Cl20.169.0
7 R = 4-Cl22.561.7
8 R = 2-Br25.155.3
9 R = 3-Br28.249.2
10 R = 4-Br30.146.1
11 R = 2-CH310.5132.1
12 R = 3-CH311.2123.9
13 R = 4-CH313.1105.9
14 R = 2-OCH39.8141.6
15 R = 3-OCH310.9127.3
16 R = 4-OCH314.595.7
17 R = 2-CF335.738.9
18 R = 3-CF338.236.3
19 R = 4-CF342.133.0
20 R = 2,4-diCl28.948.0
21 R = 3,4-diCl33.141.9
22 R = 3,5-diCl36.837.7

Experimental Protocols

Microsomal Stability Assay

The following protocol is a generalized procedure for determining the metabolic stability of compounds in liver microsomes, based on common practices in the field.

1. Materials and Reagents:

  • Test compounds

  • Pooled liver microsomes (e.g., mouse, human)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., compounds with known high and low metabolic clearance)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the microsomal suspension, followed by the test compound solution (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.

  • Sample Processing:

    • Vortex the samples to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein)

Visualizations

Experimental Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_solutions Prepare Solutions (Compound, Microsomes, NADPH) pre_warm Pre-warm to 37°C prep_solutions->pre_warm mix Mix Components (Microsomes + Compound) pre_warm->mix initiate Initiate Reaction (Add NADPH) mix->initiate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->time_points terminate Terminate Reaction (Ice-cold Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t1/2, CLint) lcms->data_analysis

Caption: Workflow of an in vitro microsomal stability assay.

Bacterial Fatty Acid Synthesis II (FAS-II) Pathway and Inhibition by Benzimidazole Derivatives

cluster_initiation Initiation cluster_elongation Elongation Cycle acetyl_coa Acetyl-CoA fabH FabH acetyl_coa->fabH malonyl_coa Malonyl-CoA fabD FabD malonyl_coa->fabD malonyl_acp Malonyl-ACP malonyl_acp->fabH fabF_B FabF/B (Condensation) malonyl_acp->fabF_B fabD->malonyl_acp ketoacyl_acp β-Ketoacyl-ACP fabH->ketoacyl_acp fabG FabG (Reduction) ketoacyl_acp->fabG hydroxyacyl_acp β-Hydroxyacyl-ACP fabG->hydroxyacyl_acp fabZ FabZ (Dehydration) hydroxyacyl_acp->fabZ enoyl_acp trans-2-Enoyl-ACP fabZ->enoyl_acp fabI FabI (Reduction) enoyl_acp->fabI acyl_acp Acyl-ACP (Elongated) fabI->acyl_acp acyl_acp->fabF_B New Cycle fabF_B->ketoacyl_acp inhibitor 1-Benzyl-2-(methylthio)- 1H-benzimidazole Derivatives inhibitor->fabI

Caption: Inhibition of FabI in the bacterial FAS-II pathway.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-2-(methylthio)-1H-benzimidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Benzyl-2-(methylthio)-1H-benzimidazole, a compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Safety Precautions

Potential Hazards:

  • Skin and Eye Irritation: Similar benzimidazole derivatives are known to cause skin and eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated. However, many organic sulfur compounds and heterocyclic amines can be harmful if ingested or absorbed through the skin.

  • Environmental Hazards: Benzimidazole derivatives can be persistent in the environment and may be toxic to aquatic life. Thioethers can also have adverse environmental effects.

Personal Protective Equipment (PPE):

Before handling this compound for disposal, all personnel must wear the following PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative data for this compound is limited. The following table summarizes the GHS hazard classifications for a closely related compound, 1-Methyl-1H-benzimidazole-2-thiol, which can serve as a conservative proxy for hazard assessment.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data based on GHS classifications for 1-Methyl-1H-benzimidazole-2-thiol.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Segregation of Waste

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Keep solid and liquid waste containing this compound in separate, clearly labeled containers.

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically resistant container for waste collection. A high-density polyethylene (HDPE) container is recommended.

  • The container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the responsible researcher or laboratory.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

  • Ensure the container lid is securely fastened at all times, except when adding waste.

Step 4: Final Disposal

  • Disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste (this compound) assess_hazards Assess Hazards (Consult SDS for similar compounds, note skin/eye/respiratory irritation) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste (Separate solid and liquid forms) select_ppe->segregate_waste label_container Label Waste Container ('Hazardous Waste', Chemical Name, Date) segregate_waste->label_container store_waste Store in Satellite Accumulation Area (Cool, Dry, Ventilated) label_container->store_waste contact_ehs Contact EHS for Disposal (Schedule pickup with licensed vendor) store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzyl-2-(methylthio)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of specialized chemical compounds in research and development. This guide provides immediate, actionable information on the personal protective equipment (PPE), operational procedures, and disposal of 1-Benzyl-2-(methylthio)-1H-benzimidazole, ensuring the safety of laboratory personnel and the integrity of your work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionStandard
Eyes/Face Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or chemical-resistant apron should be worn. For significant exposure risk, fire/flame resistant and impervious clothing is advised.---
Respiratory In a well-ventilated area, respiratory protection may not be required. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator is necessary. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]---

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a smooth workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • Keep away from strong oxidizing agents.

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

3. Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid breathing dust.

  • Contain the spill and prevent it from entering drains.

  • Collect the spilled material using a method that does not generate dust (e.g., wet sweep or HEPA vacuum) and place it in a suitable, closed container for disposal.[1]

4. First Aid Measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Place waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams.

  • Arrange for disposal by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Fume_Hood_Prep Prepare Chemical Fume Hood PPE_Donning->Fume_Hood_Prep Retrieve_Chemical Retrieve from Storage Fume_Hood_Prep->Retrieve_Chemical Weigh_Transfer Weigh and Transfer Retrieve_Chemical->Weigh_Transfer Reaction_Setup Perform Experiment Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate Work Area Reaction_Setup->Decontaminate Waste_Disposal Dispose of Waste Decontaminate->Waste_Disposal PPE_Doffing Doff PPE Waste_Disposal->PPE_Doffing Hand_Washing Wash Hands PPE_Doffing->Hand_Washing

Safe handling workflow for benzimidazole derivatives.

By adhering to these safety protocols and operational plans, researchers can confidently and securely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.